Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-[(1S,5R)-9-azabicyclo[3.3.1]nonan-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-11-7-9-5-4-6-10(8-11)14-9/h9-11,14H,4-8H2,1-3H3,(H,15,16)/t9-,10+,11? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPHWBRCRWNTLX-ZACCUICWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCCC(C1)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1C[C@H]2CCC[C@@H](C1)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208530-70-4 | |
| Record name | tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-yl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Significance of the 9-Azabicyclo[3.3.1]nonane Scaffold
An In-Depth Technical Guide to the Synthesis of Endo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane
The 9-azabicyclo[3.3.1]nonane (ABCN) framework is a rigid bicyclic structure that serves as a valuable scaffold in medicinal chemistry and drug development. Its defined three-dimensional orientation allows for the precise positioning of functional groups, making it an ideal building block for designing ligands that target specific biological receptors. The endo-3-amino substituted variant, in particular, is a key intermediate for a range of pharmacologically active compounds. The incorporation of a tert-butyloxycarbonyl (Boc) protecting group on the amino function is a critical step, enabling selective modifications at other positions and facilitating controlled, stepwise synthesis of more complex molecules.
This guide provides a comprehensive overview of a field-proven synthetic route to this compound, detailing the underlying chemical principles, step-by-step protocols, and the rationale behind key experimental choices.
Part 1: Retrosynthetic Analysis and Strategic Overview
The synthesis of the target compound hinges on a logical, multi-step sequence. The core strategy involves the initial construction of the bicyclic ketone, followed by stereoselective functionalization at the C3 position, and concluding with the introduction and protection of the requisite amino group.
Caption: Retrosynthetic pathway for the target molecule.
Part 2: Detailed Synthetic Pathway and Experimental Protocols
The most robust and commonly employed route begins with a classical double Mannich reaction to construct the bicyclic core. Subsequent steps focus on installing the desired stereochemistry and functional groups.
Step 1: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
Principle: This foundational step utilizes a one-pot cyclization reaction involving benzylamine, acetonedicarboxylic acid, and glutaraldehyde.[1] The benzylamine serves a dual purpose: it acts as the nitrogen source for the bicyclic ring and provides a stable protecting group for the bridgehead nitrogen, preventing unwanted side reactions in subsequent steps. The reaction proceeds via a cascade of Mannich-type additions and decarboxylation.
Experimental Protocol:
-
A reaction vessel is charged with water and benzylamine and cooled to 0–10 °C.[1]
-
Sulfuric acid is added slowly to form the benzylammonium salt, maintaining the temperature below 10 °C.[1]
-
A solution of glutaraldehyde is added, followed by acetonedicarboxylic acid, while keeping the reaction mixture below 5 °C.[1]
-
A sodium acetate solution is then added over several hours. The reaction is allowed to age, first at 5 °C and then warmed to 25 °C, during which carbon dioxide evolution is observed.[1]
-
After completion, the pH is adjusted to ~2 with sulfuric acid, and the aqueous solution is washed with an organic solvent (e.g., MTBE) to remove impurities.[1]
-
The aqueous layer is then basified to pH > 8, and the product is extracted with an appropriate organic solvent. Purification by silica gel chromatography yields the desired ketone as a solid.[2]
Step 2: Stereoselective Reduction to endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol
Principle: The conversion of the ketone to the alcohol is the critical stereochemistry-determining step. To achieve the desired endo configuration, a hydride reducing agent is used. The hydride preferentially attacks from the less sterically hindered exo face of the molecule, forcing the resulting hydroxyl group into the endo position. Sodium borohydride (NaBH₄) in methanol is a highly effective and cost-efficient reagent for this transformation.[2]
Caption: Stereoselective reduction yielding the endo-alcohol.
Experimental Protocol:
-
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one is dissolved in methanol and cooled to 0 °C under a nitrogen atmosphere.[2]
-
Sodium borohydride is added portion-wise, ensuring the temperature remains low.[2]
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).
-
The reaction is carefully quenched with acetone, and the solvent is removed under reduced pressure.[2]
-
The resulting residue is worked up by adding water and extracting the product with an organic solvent. The combined organic layers are dried and concentrated to yield the crude endo-alcohol, which is often used directly in the next step.[2]
Step 3: Synthesis of endo-3-Amino-9-azabicyclo[3.3.1]nonane
Principle: This stage involves a three-step sequence to convert the hydroxyl group into the target primary amine with the correct endo stereochemistry. This is achieved via a Mitsunobu reaction to form an azide with inversion of configuration, followed by debenzylation and reduction.
Experimental Protocol (3a: Mitsunobu Azidation):
-
The endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol is dissolved in a suitable anhydrous solvent like THF.
-
Triphenylphosphine (PPh₃) is added, and the solution is cooled to 0 °C.
-
Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) is added dropwise, followed by the addition of diphenylphosphoryl azide (DPPA).
-
The reaction proceeds with an Sₙ2 mechanism, inverting the stereocenter at C3 to yield exo-3-azido-9-benzyl-9-azabicyclo[3.3.1]nonane.
-
The reaction is quenched, and the product is purified by chromatography.
Experimental Protocol (3b: Debenzylation and Azide Reduction):
-
The exo-azido intermediate is dissolved in ethanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added.[2]
-
The mixture is subjected to a hydrogen atmosphere (typically 3-4 bar) and stirred at elevated temperature (e.g., 40-50 °C) for 24-48 hours.[2]
-
This single step achieves two crucial transformations: the hydrogenolysis of the N-benzyl group and the reduction of the azide moiety to the primary amine.
-
The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated to yield the crude endo-3-amino-9-azabicyclo[3.3.1]nonane.
Step 4: Boc Protection of the Amino Group
Principle: The final step is the protection of the newly formed primary amine with a Boc group. This is a standard and high-yielding reaction using di-tert-butyl dicarbonate ((Boc)₂O). The reaction is typically performed under basic conditions to deprotonate the amine, enhancing its nucleophilicity.
Experimental Protocol:
-
The crude endo-3-amino-9-azabicyclo[3.3.1]nonane is dissolved in a solvent mixture, such as dioxane and water.[2]
-
A base, such as sodium hydroxide or triethylamine, is added, and the mixture is cooled.
-
A solution of (Boc)₂O in the same solvent is added dropwise.
-
The reaction is stirred at room temperature until completion.
-
The product is extracted into an organic solvent, washed, dried, and concentrated. Purification by crystallization or silica gel chromatography affords the final product, this compound, as a pure solid.[3]
Part 3: Data Summary
The following table summarizes the key transformations and typical outcomes for this synthetic sequence.
| Step | Transformation | Key Reagents & Conditions | Typical Yield | Purity |
| 1 | Double Mannich Cyclization | Benzylamine, Glutaraldehyde, Acetonedicarboxylic acid, H₂SO₄, NaOAc | 50-60% | >95% |
| 2 | Ketone Reduction | NaBH₄, Methanol, 0 °C to RT | 95-100% | >95% |
| 3a | Mitsunobu Azidation | PPh₃, DIAD, DPPA, THF | 70-85% | >95% |
| 3b | Debenzylation & Reduction | H₂, 10% Pd/C, Ethanol, 40-50 °C | 80-90% | >90% |
| 4 | Boc Protection | (Boc)₂O, NaOH or Et₃N, Dioxane/H₂O | >90% | >97%[4] |
Conclusion
The synthesis of this compound is a well-established process that relies on fundamental organic transformations. The key to a successful synthesis lies in the strategic construction of the bicyclic core via the Mannich reaction and the carefully controlled stereoselective reduction of the C3-ketone. Subsequent functional group manipulations, including the crucial inversion of stereochemistry via a Mitsunobu reaction, afford the desired endo-amino configuration. The final Boc protection yields a versatile and highly valuable building block for the development of novel therapeutics, underscoring the synergy between classical organic chemistry and modern drug discovery.
References
-
Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO) . Organic Syntheses. [Link]
- 9-azabicyclo[3.3.1]nonane derivatives.
-
This compound . INDOFINE Chemical Company. [Link]
-
This compound, min 97%, 1 gram . CP Lab Safety. [Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of Endo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane
Prepared by: Gemini, Senior Application Scientist
Foreword: The Strategic Importance of Privileged Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" for their ability to serve as high-affinity ligands for diverse biological targets. The 9-azabicyclo[3.3.1]nonane core is a quintessential example of such a scaffold.[1][2] Its rigid, three-dimensional structure provides a fixed orientation for appended functional groups, minimizing the entropic penalty upon binding to a target and enabling precise structure-activity relationship (SAR) studies. This inherent conformational constraint makes it a valuable building block in the design of therapeutics, particularly for targets within the central nervous system (CNS).[3]
This guide focuses on a key synthetic intermediate, Endo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane . The incorporation of a tert-butyloxycarbonyl (Boc) protecting group is a critical synthetic maneuver, allowing for the selective modification of other parts of the molecule.[4][5] Understanding the fundamental physicochemical properties of this intermediate is not merely an academic exercise; it is a prerequisite for its effective use in multi-step syntheses, process scale-up, and the ultimate development of novel drug candidates. These properties govern everything from reaction kinetics and purification efficiency to the ultimate developability of the final active pharmaceutical ingredient (API).[6][7][8]
Core Molecular Identity
The foundational step in characterizing any chemical entity is to establish its precise molecular identity. The key identifiers and structural properties for this compound are summarized below.
| Identifier | Value |
| IUPAC Name | tert-butyl N-[(1R,3S,5S)-9-azabicyclo[3.3.1]nonan-3-yl]carbamate |
| CAS Number | 155560-04-6[9][10] |
| Molecular Formula | C₁₃H₂₄N₂O₂[9][10][] |
| Molecular Weight | 240.34 g/mol [10][] |
| Appearance | White to off-white solid[12] |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CC2CCCC(C1)N2[9][] |
| InChI Key | HWPHWBRCRWNTLX-URLYPYJESA-N[] |
Structural Elucidation: The molecule features a bicyclic system where two six-membered rings share two bridgehead atoms, one of which is nitrogen (position 9). The "endo" stereochemistry specifies that the Boc-amino substituent at the C3 position is oriented towards the C9 bridge, on the same side as the smaller (one-carbon) bridge. This defined stereochemistry is crucial for its interaction with biological targets in subsequent derivatives.
Key Physicochemical Parameters for Synthetic and Pre-formulation Assessment
The behavior of a molecule in both chemical and biological systems is dictated by its physicochemical properties. For a synthetic intermediate, these values inform decisions on reaction conditions, solvent selection, and purification strategies. For a potential drug candidate, they provide early insights into its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[13][14]
| Property | Value / Description | Significance in Drug Development & Synthesis |
| Boiling Point | 331.1±35.0 °C (Predicted)[12] | Indicates low volatility. Purification is typically achieved via crystallization or chromatography rather than distillation. |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol). Limited solubility in water, which increases upon protonation of the bridgehead nitrogen in acidic conditions. | Crucial for selecting appropriate reaction and purification solvents. The pH-dependent aqueous solubility is a key factor for extraction protocols and has implications for the bioavailability of the final deprotected compound. |
| pKa | 10.12±0.20 (Predicted, for the bridgehead amine)[12] | Determines the charge state at physiological pH. At pH 7.4, the bridgehead amine will be predominantly protonated, significantly impacting solubility and potential interactions with biological targets. |
| logP | ~2.0-2.5 (Predicted) | Indicates moderate lipophilicity. This value suggests a good balance between aqueous solubility and lipid membrane permeability, a desirable trait for oral drug candidates.[7] The Boc group increases lipophilicity compared to the free amine. |
| Hydrogen Bond Donors | 1 (N-H of the carbamate) | Influences crystal packing, solubility, and potential for intermolecular interactions in biological systems. |
| Hydrogen Bond Acceptors | 3 (Two C=O oxygens, one bridgehead Nitrogen) | Key sites for interaction with protic solvents and hydrogen-bonding residues in target proteins. |
Analytical Characterization: A Self-Validating Workflow
As a Senior Application Scientist, my imperative is to not just present data, but to provide robust, self-validating protocols that ensure the identity and purity of the material. The following workflows are designed to provide unambiguous structural confirmation.
Structural Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the gold standard for structural elucidation of organic molecules, providing a detailed map of the carbon-hydrogen framework.[4] For this specific molecule, ¹H and ¹³C NMR spectra offer unique, diagnostic signals that, when present, unequivocally confirm the correct structure and the successful installation of the Boc group.
Detailed Protocol: ¹H & ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the tube into the spectrometer.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Shim the magnetic field to optimize homogeneity and obtain sharp signals.
-
-
¹H NMR Acquisition: Acquire a standard proton spectrum (e.g., at 400 MHz). Key parameters include 16 scans and a 1-second relaxation delay.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum (e.g., at 100 MHz). To obtain a good signal-to-noise ratio, use ~1024 scans and a 2-second relaxation delay.
-
Data Processing & Analysis:
-
Process both spectra using appropriate software (Fourier transform, phase correction, baseline correction).
-
Calibrate the spectra using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[5]
-
Validation Checkpoints:
-
In the ¹H NMR spectrum, identify a prominent singlet at ~1.4 ppm integrating to 9 protons. This is the definitive signal for the tert-butyl group of the Boc protector.[4]
-
Observe the carbamate N-H proton signal.
-
Assign the complex multiplets corresponding to the protons on the bicyclic scaffold.
-
In the ¹³C NMR spectrum, identify the characteristic signals for the Boc group: the quaternary carbon (~80 ppm), the methyl carbons (~28 ppm), and the carbamate carbonyl carbon (~155 ppm).[4]
-
-
Workflow Visualization: NMR Structural Validation
Caption: Standard workflow for NMR-based structural confirmation.
Purity Assessment via High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: While NMR confirms structure, HPLC is the workhorse for quantifying purity.[4] For synthetic intermediates, ensuring high purity is critical to avoid carrying impurities into subsequent, often costly, synthetic steps. A reversed-phase method is ideal for this moderately lipophilic compound.
Detailed Protocol: Reversed-Phase HPLC Analysis
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water. Dilute to a working concentration of ~0.1 mg/mL.
-
Instrumentation:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Detector: UV detector set to 210 nm (for detecting the carbamate chromophore).
-
-
Method:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions to re-equilibrate.
-
-
Data Analysis:
-
Validation Checkpoint: A pure sample should yield a single, sharp, symmetrical peak. Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.
-
Sources
- 1. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 2. Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo- [3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 3-Benzyl-9,9-dimethoxy-3-azabicyclo[3.3.1]nonane | 1000931-10-1 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 7. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 8. What are the physicochemical properties of drug? [lookchem.com]
- 9. This compound | 155560-04-6 | INDOFINE Chemical Company [indofinechemical.com]
- 10. calpaclab.com [calpaclab.com]
- 12. tert-butyl endo-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate CAS#: 1887167-87-4 [chemicalbook.com]
- 13. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fiveable.me [fiveable.me]
A Technical Guide to the Spectroscopic Characterization of Endo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane
Introduction
Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane (CAS: 155560-04-6) is a conformationally rigid bicyclic diamine derivative that serves as a valuable building block in medicinal chemistry and drug discovery.[][2] Its constrained three-dimensional structure makes it an attractive scaffold for the synthesis of novel ligands, therapeutic agents, and catalysts. The precise stereochemistry and conformational integrity of this molecule are critical for its application, necessitating a thorough and unambiguous structural elucidation. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the definitive characterization of this compound.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple presentation of data, offering insights into the rationale behind experimental choices and a detailed interpretation of the spectral features that confirm the endo-stereochemistry and overall structure of the molecule.
Molecular Structure and Conformation
The 9-azabicyclo[3.3.1]nonane core typically adopts a twin-chair conformation to minimize steric strain. The "endo" configuration of the Boc-amino substituent at the C3 position is a key structural feature that dictates the molecule's three-dimensional shape and, consequently, its spectroscopic signature.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure and stereochemistry of this compound in solution. High-resolution ¹H and ¹³C NMR, complemented by two-dimensional techniques, provide a complete picture of the atomic connectivity and spatial relationships within the molecule.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The choice of CDCl₃ is predicated on its excellent solubilizing properties for this type of compound and its well-defined solvent residual peak.
-
Instrumentation: Data are acquired on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe. Higher field strengths are advantageous for resolving complex multiplets and improving signal-to-noise.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2 seconds. A longer delay ensures full relaxation of all protons, which is crucial for accurate integration.
-
Number of Scans: 16-32 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is employed to simplify the spectrum to single lines for each unique carbon.
-
Spectral Width: 200-220 ppm.
-
Number of Scans: 1024-2048 scans are typically required due to the lower natural abundance of the ¹³C isotope.
-
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum provides information on the chemical environment and connectivity of the protons. The endo-conformation and the rigid bicyclic system lead to a complex but interpretable spectrum.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment | Rationale for Assignment |
| ~4.70 | br s | 1H | NH (Boc) | Broad singlet characteristic of a carbamate N-H proton, often subject to exchange. |
| ~3.85 | m | 1H | H3 (CH-NHBoc) | This proton is deshielded by the adjacent nitrogen and oxygen of the Boc group. Its multiplicity arises from coupling to adjacent methylene protons. |
| ~3.20 | br s | 2H | H1, H5 (Bridgehead) | The bridgehead protons are typically broad singlets or narrow multiplets due to multiple small couplings and their unique chemical environment. |
| ~2.10 - 1.40 | m | 10H | H2, H4, H6, H7, H8 (Ring CH₂) | A complex series of overlapping multiplets corresponding to the methylene protons of the bicyclic system. The rigidity of the frame results in diastereotopic protons with distinct chemical shifts and complex coupling patterns. |
| 1.45 | s | 9H | C(CH₃)₃ (Boc) | A sharp singlet, characteristic of the nine equivalent protons of the tert-butyl group. |
Expert Insights: The broadness of the bridgehead proton signals (H1, H5) is a hallmark of the 9-azabicyclo[3.3.1]nonane system. The key to confirming the endo stereochemistry often lies in 2D NMR experiments like NOESY, which would show a spatial correlation between the H3 proton and the axial protons on the same face of the six-membered ring.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and electronic environment.
| Chemical Shift (δ, ppm) | Proposed Assignment | Rationale for Assignment |
| ~155.5 | C=O (Boc) | Carbonyl carbon of the carbamate group, appearing in the typical downfield region. |
| ~79.5 | C (CH₃)₃ (Boc) | Quaternary carbon of the tert-butyl group. |
| ~52.0 | C1, C5 (Bridgehead) | Bridgehead carbons, typically found in this region for similar bicyclic systems. |
| ~48.0 | C3 (CH-NHBoc) | The carbon bearing the Boc-amino group, shifted downfield by the electronegative nitrogen. |
| ~35.0 - 20.0 | C2, C4, C6, C7, C8 | Aliphatic methylene carbons of the bicyclic core. The exact shifts depend on their position relative to the nitrogen bridge and the substituent. |
| 28.4 | C(C H₃)₃ (Boc) | The three equivalent methyl carbons of the tert-butyl group, appearing as a strong, sharp signal. |
Diagram: Structure and NMR Numbering
Caption: Molecular structure with NMR numbering scheme.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The vibrational frequencies of specific bonds provide a characteristic "fingerprint."
Experimental Protocol: IR Data Acquisition
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.
-
Method: Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation. A small amount of the solid compound is placed directly on the ATR crystal, and pressure is applied to ensure good contact.
-
Data Collection: The spectrum is typically collected over the range of 4000-400 cm⁻¹ by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.
Diagram: IR Spectroscopy Workflow
Caption: Workflow for ATR-FTIR analysis.
IR Spectral Data and Interpretation
| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~3350 | Medium, Sharp | N-H stretch | Amine/Amide N-H |
| ~2950-2850 | Strong | C-H stretch | Aliphatic C-H (Bicyclic ring and Boc group) |
| ~1685 | Strong | C=O stretch | Amide I band (Boc carbonyl) |
| ~1520 | Medium | N-H bend | Amide II band |
| ~1160 | Strong | C-O stretch | Carbamate C-O |
Trustworthiness through Self-Validation: The presence of a strong carbonyl absorption around 1685 cm⁻¹ (Amide I) and a distinct N-H stretching peak around 3350 cm⁻¹ are definitive indicators of the Boc-carbamate group. These, in conjunction with the strong aliphatic C-H stretches, provide a self-validating spectral signature for the molecule's primary functional groups.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the molecule. The fragmentation pattern can also offer corroborating evidence for the proposed structure.
Experimental Protocol: MS Data Acquisition
-
Instrumentation: An Electrospray Ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap) is ideal. ESI is a soft ionization technique that minimizes fragmentation, ensuring the observation of the molecular ion.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (1-10 µg/mL) and introduced into the ESI source via direct infusion or through an LC system.
-
Data Acquisition: The analysis is performed in positive ion mode, as the two nitrogen atoms are readily protonated. The mass spectrum is acquired over a mass-to-charge (m/z) range of 100-500.
MS Data and Interpretation
-
Molecular Formula: C₁₃H₂₄N₂O₂
-
Exact Mass: 240.1838
-
Molecular Weight: 240.34
| m/z (Observed) | Proposed Ion | Interpretation |
| 241.1916 | [M+H]⁺ | The protonated molecular ion. High-resolution measurement of this peak confirms the elemental composition. |
| 185.1492 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl group, a characteristic fragmentation pathway for Boc-protected amines. |
| 141.1386 | [M+H - C₅H₉O₂]⁺ | Loss of the entire Boc group (100 Da) via cleavage of the N-C bond. |
Expert Insights: The observation of the protonated molecular ion [M+H]⁺ at m/z 241.1916 with high mass accuracy is the primary piece of evidence from the MS analysis. The subsequent fragmentation pattern, particularly the characteristic loss of 56 Da (isobutylene) and 100 Da (the Boc group), provides strong confirmatory evidence for the presence and location of the tert-butoxycarbonyl protecting group.
Conclusion
The collective application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the endo-stereochemistry. IR spectroscopy provides rapid confirmation of the key carbamate and amine functional groups. High-resolution mass spectrometry validates the elemental composition and offers structural insights through predictable fragmentation patterns. Together, these techniques form a self-validating system of analysis, ensuring the structural integrity and purity of this important chemical building block for advanced scientific research and development.
References
-
Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 175-195. [Link]
-
INDOFINE Chemical Company. (n.d.). This compound. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
CP Lab Safety. (n.d.). This compound, min 97%, 1 gram. Retrieved from [Link]
Sources
An In-Depth Technical Guide to endo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane (CAS 155560-04-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-butyl N-[(3-endo)-9-azabicyclo[3.3.1]nonan-3-yl]carbamate, registered under CAS number 155560-04-6, is a pivotal bifunctional molecule increasingly recognized for its utility as a versatile building block in medicinal chemistry and organic synthesis. Its rigid bicyclic scaffold and orthogonally protected amino groups make it an invaluable starting material for the synthesis of complex molecules with diverse therapeutic applications. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role in the development of Janus kinase (JAK) inhibitors and sigma-2 (σ2) receptor ligands.
Physicochemical Properties
This compound is a white to off-white solid with the molecular formula C13H24N2O2 and a molecular weight of 240.34 g/mol .[1] The endo configuration of the Boc-protected amino group is a key structural feature influencing its reactivity and the stereochemistry of its derivatives.
| Property | Value | Source |
| CAS Number | 155560-04-6 | N/A |
| IUPAC Name | tert-butyl N-[(3-endo)-9-azabicyclo[3.3.1]nonan-3-yl]carbamate | [] |
| Synonyms | endo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane, Carbamic acid, N-(3-endo)-9-Azabicyclo[3.3.1]non-3-yl-, 1,1-dimethylethyl ester | N/A |
| Molecular Formula | C13H24N2O2 | [] |
| Molecular Weight | 240.34 g/mol | [1] |
| Appearance | White to light yellow solid | N/A |
| Purity | Typically ≥97% | [][3] |
| Boiling Point | 356.5±31.0 °C (Predicted) | N/A |
| Density | 1.06±0.1 g/cm3 (Predicted) | N/A |
| InChI Key | HWPHWBRCRWNTLX-URLYPYJESA-N | [] |
| SMILES | CC(C)(C)OC(=O)NC1CC2CCCC(C1)N2 | [] |
Synthesis
The synthesis of the 9-azabicyclo[3.3.1]nonane core is a critical step. A common approach involves a double Mannich reaction.[4] A detailed, multi-step synthesis for a related compound, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, provides a foundational understanding of the construction of this bicyclic system.[5]
A general synthetic workflow to obtain the title compound can be envisioned as follows:
Caption: Generalized synthetic workflow for CAS 155560-04-6.
Experimental Protocol: Synthesis of a 9-Azabicyclo[3.3.1]nonane Precursor
The following protocol for the synthesis of endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol, a key precursor, is adapted from patented procedures.[6]
-
Ketone Reduction: To a solution of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one in methanol at 0°C under a nitrogen atmosphere, sodium borohydride is added portion-wise.[6]
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.[6]
-
Quenching and Workup: The reaction is quenched with acetone, and the volatile components are removed under reduced pressure.[6] Water is added, and the product is extracted with dichloromethane.[6]
-
Purification: The combined organic phases are dried and concentrated to yield the crude endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol.[6]
Further steps would involve debenzylation, introduction of the amino group at the 3-position with endo stereochemistry, and subsequent protection with a Boc group to yield the final product.
Applications in Drug Discovery and Development
The rigid 9-azabicyclo[3.3.1]nonane scaffold is of significant interest in drug design as it can orient substituents in well-defined spatial arrangements, leading to high-affinity interactions with biological targets.
Janus Kinase (JAK) Inhibitors
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in the immune response.[7][8] Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases.[9] Consequently, inhibitors of JAKs are a promising class of therapeutics.[9] The 9-azabicyclo[3.3.1]nonane moiety has been incorporated into the design of novel JAK inhibitors.[9]
Caption: The JAK-STAT signaling pathway and the inhibitory action of drugs.
The use of CAS 155560-04-6 as a scaffold allows for the synthesis of compounds that can selectively target specific JAK isoforms, potentially leading to improved efficacy and reduced side effects in the treatment of diseases like rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[10]
Sigma-2 (σ2) Receptor Ligands
The sigma-2 (σ2) receptor is overexpressed in proliferating tumor cells compared to quiescent cells, making it an attractive biomarker for cancer imaging and a target for anticancer therapies.[11] Ligands that bind to the σ2 receptor can induce apoptosis in cancer cells and enhance the efficacy of conventional chemotherapeutics.[12]
The 9-azabicyclo[3.3.1]nonane framework has been successfully employed in the development of potent and selective σ2 receptor ligands. The rigid nature of this scaffold is crucial for achieving high-affinity binding to the receptor.
Workflow for Developing σ2 Receptor Ligands:
Caption: Development of σ2 receptor ligands from CAS 155560-04-6.
Researchers have synthesized series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs and identified compounds with high affinity and selectivity for the σ2 receptor over the σ1 receptor. These compounds have shown potential as positron emission tomography (PET) imaging agents for visualizing tumors and as chemosensitizers to enhance the cytotoxicity of drugs like doxorubicin.
Safety and Handling
This compound is harmful if swallowed, in contact with skin, or if inhaled.[13] It is essential to handle this compound in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13] In case of exposure, follow standard first-aid procedures and seek medical attention.
Suppliers
A number of chemical suppliers offer this compound. When sourcing this material, it is important to verify the purity and stereochemistry. Some of the known suppliers include:
-
AK Scientific, Inc.[14]
-
BOC Sciences[]
-
CymitQuimica[15]
-
eMolecules[16]
-
Fisher Scientific[16]
-
Fluorochem[15]
-
INDOFINE Chemical Company[3]
-
Interchim[10]
-
Sigma-Aldrich[17]
-
Synthonix Corporation[17]
Conclusion
tert-butyl N-[(3-endo)-9-azabicyclo[3.3.1]nonan-3-yl]carbamate (CAS 155560-04-6) is a strategically important building block for the synthesis of novel therapeutics. Its unique structural features provide a rigid scaffold for the development of potent and selective inhibitors of key biological targets, most notably Janus kinases and sigma-2 receptors. As research in these areas continues to expand, the demand for and applications of this versatile compound are expected to grow, further solidifying its role in the advancement of modern drug discovery.
References
-
INDOFINE Chemical Company. (n.d.). This compound. Retrieved from [Link]
-
Interchim. (n.d.). ACCELA - Product List. Retrieved from [Link]
- Key Organics. (2017).
- MDPI. (2022). Efficient Synthesis of a New Family of 2,6-Disulfanyl-9-selenabicyclo[3.3.1]nonanes. Molecules, 27(15), 4995.
-
National Center for Biotechnology Information. (n.d.). The JAK/STAT Pathway. In PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer. In PubMed Central. Retrieved from [Link]
-
Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Retrieved from [Link]
- Patents. (2007). Heterocyclic janus kinase 3 inhibitors. (WO2007077949A1).
- Patents. (2013). 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS. (EP 1934212 B1).
- Patents. (2016). Naphthyridine compounds as jak kinase inhibitors. (WO2016191524A1).
- Patents. (n.d.). Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative. (EP3042902A1).
- Patents. (n.d.). 9-azabicyclo[3.3.1]nonane derivatives. (US7868017B2).
-
ResearchGate. (n.d.). Schematic representation of Janus kinase (JAK)/signal transducer and.... Retrieved from [Link]
-
ResearchGate. (n.d.). The JAK-STAT pathway. Step 1) The ligand (usually a cytokine) binds and.... Retrieved from [Link]
- RSC Publishing. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22356-22416.
-
Wikipedia. (n.d.). JAK-STAT signaling pathway. Retrieved from [Link]
-
Wikipedia. (n.d.). Sigma-2 receptor. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 3. This compound | 155560-04-6 | INDOFINE Chemical Company [indofinechemical.com]
- 4. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 5. orgsyn.org [orgsyn.org]
- 6. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 7. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. mdpi.com [mdpi.com]
- 10. ACCELA - Product List [interchim.com]
- 11. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 13. Sigma Receptors [sigmaaldrich.com]
- 14. 76272-56-5 endo-3-Amino-9-methyl-9-azabicyclo[3.3.1]nonane AKSci K306 [aksci.com]
- 15. tert-Butyl N-{3-azabicyclo[3.3.1]nonan-9-yl}carbamate [cymitquimica.com]
- 16. eMolecules endo-3-oxa-9-azabicyclo[3.3.1]nonan-7-ol;hydrochloride | 240401-10-9 | Fisher Scientific [fishersci.com]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis, Separation, and Characterization of endo and exo Isomers of 3-(Boc-amino)-9-azabicyclo[3.3.1]nonane
Abstract
The 9-azabicyclo[3.3.1]nonane scaffold is a rigid, three-dimensional structure that serves as a valuable building block in medicinal chemistry, often imparting favorable pharmacokinetic properties and providing precise vectoral orientation of substituents for receptor binding. Control over the stereochemistry at the C-3 position, yielding distinct endo and exo isomers, is critical as it profoundly influences the biological activity and physical properties of the resulting compounds. This technical guide provides a comprehensive overview of the synthesis, separation, and detailed characterization of the endo and exo diastereomers of 3-(tert-butoxycarbonylamino)-9-azabicyclo[3.3.1]nonane. We present field-proven protocols, explain the stereochemical rationale behind synthetic choices, and detail the spectroscopic methods required for unambiguous isomer identification, targeting researchers and professionals in drug development and synthetic chemistry.
Introduction: The Significance of the 9-Azabicyclo[3.3.1]nonane Scaffold
The bicyclo[3.3.1]nonane ring system, particularly its nitrogen-containing analogue, granatane (9-azabicyclo[3.3.1]nonane), is a prominent structural motif found in numerous natural products and pharmacologically active molecules.[1] Its conformational rigidity, a consequence of the fused six-membered rings, makes it an attractive scaffold for designing ligands with high specificity for biological targets such as transporters and receptors.[2]
The stereochemical orientation of substituents on this framework is paramount. The terms endo and exo describe the relative orientation of a substituent at the C-3 position. In the preferred chair-chair conformation, an endo substituent occupies an equatorial position, while an exo substituent is oriented axially. This seemingly subtle difference in spatial arrangement can lead to dramatic differences in how the molecule interacts with its biological target, affecting binding affinity, efficacy, and metabolic stability. Therefore, robust methods for the stereoselective synthesis and unambiguous characterization of each isomer are essential for any drug discovery program utilizing this scaffold.
Stereochemistry and Conformational Analysis
The 9-azabicyclo[3.3.1]nonane skeleton predominantly exists in a twin chair-chair conformation to minimize steric strain. However, the introduction of bulky substituents can lead to a chair-boat conformation.[3] For the 3-(Boc-amino) derivatives, the chair-chair conformation is generally favored.
-
Endo Isomer: The Boc-amino group is in an equatorial position. The proton at C-3 is in an axial position.
-
Exo Isomer: The Boc-amino group is in an axial position. The proton at C-3 is in an equatorial position.
This conformational difference is the basis for the distinct spectroscopic signatures of the two isomers, particularly in ¹H NMR spectroscopy.
Synthetic Strategies and Experimental Protocols
The most common and efficient route to both isomers begins with the synthesis of a common precursor, N-Boc-9-azabicyclo[3.3.1]nonan-3-one, followed by stereoselective reduction of the ketone and subsequent conversion of the resulting alcohol to the Boc-protected amine.
Protocol: Synthesis of N-Boc-9-azabicyclo[3.3.1]nonan-3-one (Precursor)
This procedure is adapted from established methods for producing the bicyclic ketone.[4][5]
-
Step A: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one.
-
To a cooled (0 °C) aqueous solution of benzylamine hydrochloride (1.0 eq) and 3-oxopentanedioic acid (1.0 eq), add glutaraldehyde (25% aq. solution, 1.0 eq) followed by an aqueous solution of sodium acetate.
-
Heat the mixture to 50 °C and stir for 4-6 hours.
-
After cooling, acidify the mixture to pH 2 with HCl and wash with diethyl ether.
-
Basify the aqueous layer to pH 12 with NaOH and extract the product with dichloromethane.
-
Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by silica gel chromatography.
-
-
Step B: Debenzylation and Boc Protection.
-
Dissolve 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (1.0 eq) in ethanol.
-
Add Pearlman's catalyst (Pd(OH)₂/C, ~10 mol%) and subject the mixture to hydrogenation (50 psi H₂) at 40-50 °C for 24-48 hours, monitoring by TLC for the disappearance of starting material.
-
Filter the reaction through Celite, washing with ethanol, and concentrate the filtrate.
-
Dissolve the crude secondary amine in dichloromethane and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq).
-
Stir at room temperature for 12-16 hours.
-
Wash the reaction mixture with saturated aq. NaHCO₃ and brine, then dry over MgSO₄, filter, and concentrate. Purify by column chromatography (Hexanes:EtOAc gradient) to yield N-Boc-9-azabicyclo[3.3.1]nonan-3-one as a white solid.
-
Protocol: Stereoselective Synthesis of endo-3-Hydroxy-9-azabicyclo[3.3.1]nonane
The endo alcohol is preferentially formed by reduction with unhindered hydride reagents, which attack from the sterically less encumbered axial face.[5]
-
Dissolve N-Boc-9-azabicyclo[3.3.1]nonan-3-one (1.0 eq) in methanol and cool the solution to 0 °C.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the careful addition of acetone, followed by water.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the crude endo-alcohol, which is typically of high purity (>95:5 endo:exo).
Protocol: Stereoselective Synthesis of exo-3-Hydroxy-9-azabicyclo[3.3.1]nonane
The exo alcohol is favored by using a sterically demanding reducing agent, which is forced to attack from the more open equatorial face.
-
Dissolve N-Boc-9-azabicyclo[3.3.1]nonan-3-one (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to -78 °C.
-
Slowly add L-Selectride® (lithium tri-sec-butylborohydride, 1.0 M solution in THF, 1.2 eq) via syringe over 30 minutes. The use of bulky reducing agents like L-Selectride promotes equatorial attack, leading to the formation of the axial (exo) alcohol.[6]
-
Stir the reaction at -78 °C for 3-4 hours.
-
Quench the reaction by the slow, careful addition of water, followed by 3M NaOH solution and 30% H₂O₂ solution.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify by column chromatography to isolate the exo-alcohol.
Protocol: Conversion of Alcohols to endo/exo 3-(Boc-amino) Derivatives
A reliable method for converting the alcohol to the amine with inversion of stereochemistry is via a Mitsunobu reaction to form an azide, followed by reduction.[7] To retain stereochemistry, a two-step mesylation and azide displacement sequence would be used. The following protocol describes the inversion pathway.
-
Step A: Mitsunobu Azidation (Inversion of Stereochemistry).
-
Dissolve the alcohol (endo or exo) (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and diphenylphosphoryl azide (DPPA, 1.5 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Concentrate the reaction mixture and purify directly by column chromatography to isolate the corresponding azide. (Note: This reaction inverts the stereocenter. The endo-alcohol gives the exo-azide, and the exo-alcohol gives the endo-azide.)
-
-
Step B: Azide Reduction and Boc Protection.
-
Dissolve the azide from the previous step in a mixture of THF and water.
-
Add triphenylphosphine (1.2 eq) and stir at 50 °C for 6-8 hours (Staudinger reduction).
-
Cool the reaction to room temperature, add di-tert-butyl dicarbonate (Boc₂O, 1.5 eq), and stir for an additional 12 hours.
-
Concentrate the mixture and purify by column chromatography to yield the final endo- or exo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane.
-
Separation and Purification of Isomers
While stereoselective synthesis can provide high diastereomeric ratios, chromatographic separation is often necessary for obtaining isomerically pure compounds. Based on methodologies for similar compounds, a reverse-phase HPLC approach is effective.[8]
-
Column: C8 or C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile in water with an acidic modifier (e.g., 0.1% trifluoroacetic acid, TFA) is recommended. The TFA protonates the bridgehead nitrogen, improving peak shape.
-
Detection: UV detection at 210-220 nm (for the Boc-carbamate) or Evaporative Light Scattering Detector (ELSD)/Mass Spectrometer.
The endo and exo isomers should exhibit different retention times due to their differing polarities and shapes, allowing for their separation. Column chromatography on silica gel using a hexanes/ethyl acetate solvent system can also be employed, though baseline separation may be more challenging.
Spectroscopic and Structural Characterization
Unambiguous assignment of the endo and exo stereochemistry relies primarily on ¹H and ¹³C NMR spectroscopy. The key diagnostic proton is H-3 (the proton on the carbon bearing the NHBoc group).
¹H NMR Spectroscopy
The orientation of the C3-H proton (axial in the endo isomer, equatorial in the exo isomer) results in distinct coupling patterns and chemical shifts.
-
endo-Isomer (C3-H is axial): The axial C3-H proton will exhibit large diaxial couplings (J ≈ 8-12 Hz) to the adjacent axial protons on C2 and C4. This typically results in a complex multiplet or a "triplet of triplets" that is relatively broad.
-
exo-Isomer (C3-H is equatorial): The equatorial C3-H proton will have smaller equatorial-axial and equatorial-equatorial couplings (J ≈ 2-5 Hz) to the adjacent protons. This often results in a broad singlet or a narrow, poorly resolved multiplet. Furthermore, the axial Boc-amino group in the exo isomer can cause steric compression, potentially deshielding nearby axial protons.[9]
¹³C NMR Spectroscopy
The carbon chemical shifts are also diagnostic. The γ-gauche effect is a key principle: a substituent has a shielding (upfield shift) effect on carbons that are three bonds away and in a gauche conformation.
-
In the exo isomer , the axial Boc-amino group is gauche to the C5 and C1 bridgehead carbons, which may result in a slight upfield shift for these carbons compared to the endo isomer.[10]
-
The chemical shift of C3 itself will also differ between the two isomers.
Summary of Characterization Data
The following table summarizes the expected key differences in the NMR spectra for the two isomers. Exact chemical shifts will vary based on solvent and concentration.
| Parameter | endo-3-(Boc-amino) Isomer | exo-3-(Boc-amino) Isomer | Rationale |
| C3-Substituent | Equatorial | Axial | Definition of stereoisomer. |
| C3-Proton (H-3) | Axial | Equatorial | Inherent to stereochemistry. |
| ¹H NMR: H-3 Signal | Broad multiplet, large J-couplings (8-12 Hz) | Broad singlet or narrow multiplet, small J-couplings (2-5 Hz) | Due to axial-axial vs. equatorial-axial/equatorial couplings. |
| ¹³C NMR: C1, C5 | Typically downfield relative to exo | Typically upfield relative to endo | γ-gauche shielding effect from the axial substituent in the exo isomer. |
For absolute confirmation, particularly for novel derivatives, 2D NMR experiments (COSY, NOESY, HSQC, HMBC) are invaluable. A NOESY experiment can definitively confirm the stereochemistry by showing through-space correlations. For the endo isomer, the axial C3-H will show a NOE correlation to the other axial protons (e.g., at C7). For the exo isomer, the equatorial C3-H will show correlations to adjacent equatorial protons.
Conclusion
The stereocontrolled synthesis of endo and exo isomers of 3-(Boc-amino)-9-azabicyclo[3.3.1]nonane is a critical capability for medicinal chemistry programs leveraging this important scaffold. By carefully selecting the reducing agent for the ketone precursor—unhindered hydrides like NaBH₄ for the endo product and bulky hydrides like L-Selectride for the exo product—a high degree of stereoselectivity can be achieved. Subsequent conversion of the intermediate alcohols to the desired amines can be accomplished using standard methodologies such as the Mitsunobu reaction. Final confirmation of stereochemistry is reliably achieved through a comparative analysis of ¹H and ¹³C NMR spectra, focusing on the diagnostic chemical shift and coupling pattern of the proton at the C-3 position. This guide provides the foundational protocols and analytical rationale necessary for researchers to confidently synthesize, separate, and characterize these valuable building blocks for drug discovery.
References
Sources
- 1. kirj.ee [kirj.ee]
- 2. kbfi.ee [kbfi.ee]
- 3. researchgate.net [researchgate.net]
- 4. endo-9-Boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane(1148006-31-8) 1H NMR [m.chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 7. researchgate.net [researchgate.net]
- 8. EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
The 9-Azabicyclo[3.3.1]nonane Scaffold: A Versatile Platform in Medicinal Chemistry and Catalysis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review on 9-azabicyclo[3.3.1]nonane derivatives, exploring their synthesis, rich pharmacological profile, and applications in catalysis. We delve into the structural nuances, key synthetic methodologies, and the vast therapeutic potential of this privileged scaffold, offering field-proven insights for professionals in drug discovery and development.
Introduction: The Enduring Legacy of the Granatane Core
The 9-azabicyclo[3.3.1]nonane skeleton, commonly known as the granatane core, is a bridged bicyclic amine that has captivated chemists and pharmacologists for over a century. Its story is rooted in the natural world, being the foundational structure of granatane alkaloids found in plants like the pomegranate (Punica granatum).[1][2] This natural origin hinted at its inherent biological relevance, a promise that has been extensively validated through decades of research.
Structurally homologous to the well-known tropane alkaloids, the granatane framework offers a rigid, three-dimensional architecture.[1][2][3] This conformational rigidity is a key attribute in drug design, as it reduces the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity. The bicyclic system typically exists in a stable double-chair conformation, but subtle substitutions can influence its preference for boat-chair forms, a feature that can be exploited to fine-tune interactions with specific receptor subtypes.[4] This unique combination of rigidity, defined stereochemistry, and synthetic tractability has established the 9-azabicyclo[3.3.1]nonane scaffold as a "privileged structure" in medicinal chemistry, leading to the development of potent agents for CNS disorders, cancer, and infectious diseases.[5] Beyond medicine, its N-oxyl derivative, ABNO, has emerged as a highly efficient organocatalyst.[6][7]
Synthetic Strategies: Assembling the Bicyclic Core
The construction of the 9-azabicyclo[3.3.1]nonane skeleton is a well-trodden path in organic synthesis, with both classic and modern methods offering access to the core and its derivatives.
The Classic Approach: Robinson-Schöpf Condensation
The most traditional and reliable method for constructing the 9-azabicyclo[3.3.1]nonan-3-one core is a variation of the Robinson-Schöpf reaction. This biomimetic synthesis involves a multicomponent condensation of a primary amine (like benzylamine), glutaraldehyde, and acetonedicarboxylic acid. The reaction proceeds through a series of Mannich reactions and a final decarboxylation to yield the bicyclic ketone, a crucial intermediate for further derivatization.[8]
Experimental Protocol: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one[8][9]
-
Vessel Preparation: A jacketed, round-bottomed flask is equipped with a mechanical stirrer, temperature probe, and an addition funnel.
-
Initial Charging: Water and benzylamine are added to the flask. The reactor jacket is cooled to 0–10 °C.
-
Acidification: 18% sulfuric acid is added slowly over 1 hour, maintaining the internal temperature between 4–8 °C.
-
Condensation: Glutaraldehyde (50% aq. solution) is added, followed by acetonedicarboxylic acid, while keeping the temperature below 5 °C.
-
Buffering and Aging: A 9% sodium acetate solution is added over 1.5 hours. The reaction mixture is aged at 5 °C for 20 hours and then at 25 °C for 20 hours, during which CO2 evolution is observed.
-
Workup: The pH is adjusted to 2 with sulfuric acid, and the mixture is extracted with MTBE to remove organic impurities. The aqueous layer is then basified to pH 8 with 20% sodium carbonate.
-
Extraction: The product is extracted from the aqueous layer into an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: The combined organic layers are dried over a drying agent (e.g., MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by chromatography or crystallization.
Modern Synthetic Innovations
While the Robinson-Schöpf synthesis is robust, modern chemistry has sought more efficient and diverse routes.
-
Multicomponent Cascade Reactions: Recent advancements have enabled the one-pot synthesis of highly functionalized 9-azabicyclo[3.3.1]nonane derivatives. For example, a cascade reaction involving 3-formylchromones, enaminones, and heterocyclic ketene aminals produces complex, natural-product-like scaffolds by simply refluxing the components.[9][10] This approach is highly valuable for building combinatorial libraries for drug screening.
-
Stereoselective Reduction: The synthesis of endo-9-azabicyclo[3.3.1]nonan-3-ol derivatives, which are valuable intermediates, can be achieved with high stereoselectivity. While sodium borohydride is commonly used, methods employing ruthenium complex catalysts for hydrogenation offer a more cost-effective and environmentally benign alternative with minimal waste generation.[11][12]
Therapeutic Applications & Pharmacological Profile
The rigid framework of the 9-azabicyclo[3.3.1]nonane scaffold makes it an ideal template for interacting with a wide array of biological targets, particularly within the central nervous system.
Neurodegenerative and CNS Disorders
-
Cholinergic Ligands (Nicotinic Acetylcholine Receptors - nAChRs): Derivatives of 9-azabicyclo[3.3.1]nonane have been identified as potent cholinergic ligands at nAChRs.[13][14] These receptors are implicated in cognitive functions like learning and memory. Modulating nAChRs is a key therapeutic strategy for neurodegenerative conditions such as Alzheimer's disease.[15] The defined spatial orientation of substituents on the bicyclic core allows for precise tuning of receptor subtype selectivity.[16]
-
Monoamine Reuptake Inhibitors: Many derivatives have been developed as inhibitors of monoamine neurotransmitter reuptake (dopamine, serotonin, norepinephrine).[11][17] This mechanism is the basis for many antidepressant and anxiolytic drugs. By blocking these transporters, the compounds increase the synaptic concentration of neurotransmitters, alleviating symptoms of depression and anxiety.[17]
-
Dopamine Transporter (DAT) Ligands: A series of 9-methyl-3β-phenyl-9-azabicyclo[3.3.1]nonane derivatives were synthesized and evaluated as ligands for the dopamine transporter (DAT), the binding site for cocaine.[18][19] Although the initial compounds were less potent than cocaine, this line of research highlights the scaffold's potential in developing treatments for substance abuse disorders by modulating dopamine signaling.[18]
| Compound Class | Target | Therapeutic Indication | Key Findings |
| Aryl-ether/amine derivatives | nAChRs | Alzheimer's Disease, Cognitive Dysfunction | Act as cholinergic ligands, modulating receptor activity crucial for memory.[13][15] |
| 3-Aryloxy/Arylamino derivatives | Monoamine Transporters | Depression, Anxiety, Pain | Inhibit reuptake of serotonin, norepinephrine, and/or dopamine.[11][17] |
| 3-Phenyl-2-methoxycarbonyl derivatives | Dopamine Transporter (DAT) | Cocaine Addiction Research | Bind to the cocaine site on DAT, serving as structural probes.[18][19] |
Oncology: Targeting Sigma-2 Receptors
The sigma-2 (σ2) receptor is overexpressed in many types of tumor cells, including pancreatic and breast cancer, making it an attractive target for both imaging and therapy.
-
PET Imaging Agents: N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs have been developed as highly potent and selective σ2 receptor ligands.[20] One such compound, WC-59, was successfully radiolabeled with Fluorine-18 ([¹⁸F]WC-59) for use as a Positron Emission Tomography (PET) imaging agent. This allows for the non-invasive visualization of σ2-expressing tumors in vivo.[20]
-
Chemosensitizers: Beyond imaging, σ2 receptor ligands like WC-26 have been shown to enhance the cytotoxicity of standard chemotherapeutic drugs such as doxorubicin. This chemosensitizing effect offers a promising strategy to overcome drug resistance and improve the efficacy of existing cancer treatments.[20]
Antimicrobial Applications
The structural versatility of the scaffold has also been leveraged to combat microbial infections. A series of novel 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one 4′-phenylthiosemicarbazones were synthesized and screened for antimicrobial activity.[21] Several of these compounds demonstrated significant inhibition against bacteria like Bacillus subtilis and Salmonella typhi, and fungi such as Candida albicans and Cryptococcus neoformans, with potency observed at low concentrations (6.25 μg/mL).[21] The thiosemicarbazone moiety is a known pharmacophore in antimicrobial agents, and its combination with the bicyclic core proved to be a successful strategy.
A Powerful Tool in Catalysis: ABNO
Beyond its therapeutic applications, the 9-azabicyclo[3.3.1]nonane framework is the basis for a highly effective organocatalyst: 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO) .
ABNO is a stable nitroxyl radical that has emerged as a superior alternative to the more common TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) for the oxidation of alcohols.[22] Its less sterically hindered nature results in enhanced reactivity, allowing for the efficient and chemoselective oxidation of a wide range of primary and secondary alcohols to their corresponding aldehydes and ketones.[7][22]
ABNO is typically used in catalytic amounts in conjunction with a co-oxidant, such as a copper complex and air (O₂), making it a green and sustainable choice for chemical synthesis.[7] This catalytic system is highly efficient, often achieving complete conversion at room temperature with broad functional group tolerance.[7]
Experimental Protocol: ABNO/Cu-Catalyzed Aerobic Oxidation of an Alcohol[7]
-
Catalyst Preparation: A flask is charged with the alcohol substrate, a copper(I) salt (e.g., CuBr), and ABNO (typically 1-5 mol%).
-
Solvent and Base: An appropriate solvent (e.g., acetonitrile) and a base (e.g., a non-coordinating base like di-tert-butylpyridine) are added.
-
Reaction Conditions: The flask is fitted with a balloon of oxygen or exposed to ambient air and stirred vigorously at room temperature.
-
Monitoring: The reaction progress is monitored by TLC or GC-MS until the starting material is consumed.
-
Workup: The reaction mixture is filtered to remove the catalyst, and the filtrate is concentrated. The residue is then purified using standard techniques like column chromatography to yield the pure aldehyde or ketone.
Future Perspectives and Conclusion
The 9-azabicyclo[3.3.1]nonane scaffold is a testament to the power of privileged structures in chemical science. From its origins as a natural product core to its current status as a versatile platform for drug discovery and catalysis, its journey has been remarkable. The inherent conformational rigidity and synthetic accessibility of the granatane core provide a robust foundation for generating libraries of compounds with finely tuned pharmacological properties.
Future research will likely focus on several key areas:
-
Enhanced Selectivity: Synthesizing new derivatives with even greater selectivity for specific receptor subtypes or enzyme isoforms to minimize off-target effects and improve therapeutic indices.
-
Novel Biological Targets: Exploring the activity of 9-azabicyclo[3.3.1]nonane derivatives against emerging therapeutic targets in areas like inflammation, metabolic diseases, and virology.[23]
-
Asymmetric Synthesis: Developing more efficient asymmetric syntheses to access enantiomerically pure derivatives, which is often critical for optimizing pharmacological activity.
-
Catalyst Development: Expanding the utility of ABNO and related derivatives in a broader range of catalytic transformations beyond alcohol oxidation.
References
-
Organic Syntheses. (2022-05-10). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Available from: [Link]
-
Duan, Y. G., et al. (2021). Multicomponent Cascade Reaction of 3-Formylchromones: Highly Selective Synthesis of Functionalized 9-Azabicyclo[3.3.1]nonane Derivatives. Organic Letters, 23(17), 6866-6871. Available from: [Link]
-
PubMed. (2021-09-03). Multicomponent Cascade Reaction of 3-Formylchromones: Highly Selective Synthesis of Functionalized 9-Azabicyclo[3.3.1]nonane Derivatives. Available from: [Link]
-
PubMed. (1996-11-22). Synthesis and dopamine transporter affinity of 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives. Available from: [Link]
-
Journal of Medicinal Chemistry. (1996). Synthesis and Dopamine Transporter Affinity of 2-(Methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane Derivatives. Available from: [Link]
-
PubMed Central. New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents. Available from: [Link]
- Google Patents. (2013-09-06). Method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivative.
- Google Patents. 9-Azabicyclo(3.3.1)non-2-ene and nonane derivatives as cholinergic ligands at nicotinic ACh receptors.
-
Levin, J. A., & O'Connor, S. E. (2016). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Molecules, 21(11), 1530. Available from: [Link]
-
World Intellectual Property Organization. (1998). 9-AZABICYCLO(3.3.1)NON-2-ENE AND NONANE DERIVATIVES AS CHOLINERGIC LIGANDS AT NICOTINIC ACh RECEPTORS. Available from: [Link]
-
Canadian Intellectual Property Office. (2006). 9-azabicyclo(3.3.1)non-2-ene and nonane derivatives as cholinergic ligands at nicotinic ach receptors. Available from: [Link]
-
Roy, N., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances. Available from: [Link]
-
PubMed. (2016-11-11). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Available from: [Link]
- Google Patents. (2004-07-29). 9-azabicyclo[3.3.1]nonane derivatives.
-
European Patent Office. (2013-02-20). 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS. Available from: [Link]
-
ResearchGate. (2014). Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. Available from: [Link]
-
Semantic Scholar. Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Available from: [Link]
-
Journal of Medicinal Chemistry. (1994). Synthesis and biological characterization of pyridohomotropanes. Structure-activity relationships of conformationally restricted nicotinoids. Available from: [Link]
-
Maniyan, R., et al. (2015). Synthesis and antimicrobial studies of novel 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one 4′-phenylthiosemicarbazones. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 942-948. Available from: [Link]
-
Zaveri, N., et al. (2001). Novel α3β4 Nicotinic Acetylcholine Receptor-Selective Ligands. Discovery, Structure−Activity Studies, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 44(9), 1297-1300. Available from: [Link]
-
ResearchGate. (2016). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Available from: [Link]
-
ResearchGate. Examples of granatane alkaloids and granatane alkaloid derivatives found among several plant species. Available from: [Link]
-
Odesa University Chemical Journal. (2020). Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo-[3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound…. Available from: [Link]
-
Organic Chemistry Portal. 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. Available from: [Link]
-
Shawky, A. M., et al. (2020). Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo-[3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms. Molecules, 25(21), 5183. Available from: [Link]
-
Valeev, R. R., et al. (2019). Efficient Synthesis of a New Family of 2,6-Disulfanyl-9-selenabicyclo[3.3.1]nonanes. Molecules, 24(17), 3108. Available from: [Link]
-
Chemical Register. Cas no 491-25-8 (9-methyl-9-azabicyclo3.3.1nonane). Available from: [Link]
-
Shibuya, M., et al. (2007). An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO): Another Highly Active Organocatalyst for Oxidation of Alcohols. The Journal of Organic Chemistry, 72(19), 7499-7502. Available from: [Link]
Sources
- 1. Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 5. Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo- [3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS 31785-68-9: 9-Azabicyclo[3.3.1]non-9-yloxy [cymitquimica.com]
- 7. 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO [organic-chemistry.org]
- 8. orgsyn.org [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Multicomponent Cascade Reaction of 3-Formylchromones: Highly Selective Synthesis of Functionalized 9-Azabicyclo[3.3.1]nonane Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 12. EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative - Google Patents [patents.google.com]
- 13. AU736798B2 - 9-Azabicyclo(3.3.1)non-2-ene and nonane derivatives as cholinergic ligands at nicotinic ACh receptors - Google Patents [patents.google.com]
- 14. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 15. CA2289570C - 9-azabicyclo(3.3.1)non-2-ene and nonane derivatives as cholinergic ligands at nicotinic ach receptors - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS - Patent 1934212 [data.epo.org]
- 18. Synthesis and dopamine transporter affinity of 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
The Architectural Versatility of Boc-Protected Azabicyclononanes: A Technical Guide to Their Application in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and synthetic tractability is paramount. Among these, azabicyclononanes—bicyclic organic compounds containing a nitrogen atom—have emerged as privileged structures. Their three-dimensional architecture provides a unique framework for the precise spatial orientation of functional groups, enabling targeted interactions with complex biological macromolecules. The introduction of a tert-butyloxycarbonyl (Boc) protecting group onto the nitrogen atom further enhances their utility, offering a stable yet readily cleavable handle that facilitates multi-step synthetic transformations. This technical guide provides an in-depth exploration of the synthesis, properties, and burgeoning applications of Boc-protected azabicyclononanes in the development of next-generation therapeutics for a spectrum of diseases, from infectious agents to complex neurological disorders and cancer.
The Strategic Importance of the Azabicyclononane Scaffold and Boc Protection
The rigid bicyclic structure of azabicyclononanes reduces the conformational flexibility of molecules, a desirable trait in drug design that can lead to higher binding affinity and selectivity for their biological targets. This inherent rigidity allows for the creation of compounds that can mimic the complex topographies of natural ligands or fit into specific pockets of enzymes and receptors.
The use of the Boc protecting group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry.[1][2] Its role in the context of azabicyclononanes is twofold:
-
Modulation of Reactivity: The Boc group effectively masks the nucleophilicity and basicity of the nitrogen atom, preventing unwanted side reactions during subsequent synthetic modifications of the scaffold.
-
Facilitation of Purification and Handling: The introduction of the lipophilic Boc group often improves the solubility of intermediates in organic solvents and can aid in chromatographic purification. Its stability under a wide range of reaction conditions, coupled with its facile removal under mildly acidic conditions, makes it an ideal protecting group for complex, multi-step syntheses.[1]
Synthetic Strategies for Boc-Protected Azabicyclononanes
The construction of the azabicyclononane core can be achieved through various synthetic routes, often involving intramolecular cyclization reactions. The choice of strategy is dictated by the desired isomeric form and substitution pattern.
Synthesis of N-Boc-9-azabicyclo[3.3.1]nonan-3-one
A common and versatile intermediate is tert-butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate. Its synthesis provides a clear example of the practical application of Boc protection in the construction of these scaffolds.
Experimental Protocol: One-Pot Synthesis of N-Boc-9-azabicyclo[3.3.1]nonan-3-one
-
Starting Material Preparation: Suspend 9-azabicyclo[3.3.1]nonan-3-one hydrochloride (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF).
-
Basification: Add an excess of a suitable base, for example, triethylamine (4 equivalents), to neutralize the hydrochloride salt and free the secondary amine.
-
Boc Protection: To the stirred suspension, slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 equivalents) in THF at a controlled temperature (e.g., 15°C).
-
Reaction Monitoring: Allow the reaction to stir at room temperature for approximately 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product into a suitable organic solvent like diethyl ether. Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield the pure N-Boc-9-azabicyclo[3.3.1]nonan-3-one.
This protocol highlights the straightforward nature of the Boc protection step, which efficiently yields the desired intermediate for further functionalization.
Enantioselective Synthesis Strategies
For many therapeutic applications, controlling the stereochemistry of the azabicyclononane core is critical. Enantiomerically pure starting materials or the use of chiral catalysts and auxiliaries can achieve this. For instance, enantiopure 1-azabicyclo[3.2.2]nonanes can be synthesized from naturally occurring Cinchona alkaloids like cinchonine and cinchonidine.[3][4][5] These methods often involve stereoselective rearrangements or the capture of chiral carbocation intermediates.
Therapeutic Applications of Boc-Protected Azabicyclononanes
The versatility of the azabicyclononane scaffold has led to its exploration in a wide range of therapeutic areas. The Boc-protected intermediates are crucial for the synthesis of libraries of derivatives for structure-activity relationship (SAR) studies.
Infectious Diseases: Antiprotozoal Agents
Derivatives of azabicyclononanes have demonstrated significant potential in the fight against protozoal diseases like malaria and African sleeping sickness.[6] For example, N-(aminoalkyl)azabicyclo[3.2.2]nonanes have shown potent antiplasmodial and antitrypanosomal activity.[5] The synthesis of these compounds often involves the initial construction of a Boc-protected azabicyclononane core, followed by deprotection and functionalization of the nitrogen atom.
Table 1: Antiprotozoal Activity of Azabicyclo[3.2.2]nonane Derivatives [5]
| Compound ID | Target Organism | IC₅₀ (µM) |
| 12A | P. falciparum (NF54) | 0.252 |
| 13A | T. b. rhodesiense | 0.329 |
| 20 | P. falciparum (NF54) | 0.487 |
| 20 | T. b. rhodesiense | 0.647 |
The data in Table 1 illustrates the sub-micromolar potency of these compounds, highlighting the promise of the azabicyclononane scaffold in developing new anti-infective agents.
Oncology: Kinase Inhibitors
The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. The rigid azabicyclononane scaffold can be used to design potent and selective kinase inhibitors. These inhibitors often target the ATP-binding site of the kinase. The PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer, is a key target for such inhibitors.[7][8][9][10]
The development of these inhibitors often involves a medicinal chemistry campaign to optimize the scaffold's substituents to achieve high potency and selectivity. Boc-protected azabicyclononanes serve as key starting materials for the synthesis of diverse libraries of compounds for these SAR studies.[11][12]
Diagram 1: The PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR pathway and potential points of inhibition by azabicyclononane-based compounds.
Neurodegenerative Diseases: Modulators of Nicotinic Acetylcholine Receptors
Nicotinic acetylcholine receptors (nAChRs) are implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. Modulators of these receptors, particularly agonists and positive allosteric modulators (PAMs), are being investigated as potential therapeutic agents. The rigid structure of azabicyclononanes makes them ideal scaffolds for designing ligands that can selectively target specific nAChR subtypes. For instance, diazabicyclooctane derivatives, which are structurally related to azabicyclononanes, have been studied as potent nAChR agonists.
The development of subtype-selective nAChR modulators is a key challenge. The ability to systematically modify the azabicyclononane scaffold, facilitated by the use of Boc-protected intermediates, is crucial for fine-tuning the pharmacological properties of these compounds.
Structure-Activity Relationship (SAR) Insights
The systematic modification of the azabicyclononane scaffold has yielded valuable insights into the structural features required for potent and selective biological activity.
Key SAR Observations:
-
Substitution at the Nitrogen Atom: The nature of the substituent on the nitrogen atom (after Boc deprotection) is often critical for activity. For example, in antiprotozoal agents, the introduction of an aminoalkyl chain is crucial for their efficacy.
-
Aryl Substituents: The presence and position of aryl groups on the carbocyclic portion of the scaffold can significantly influence activity. In some kinase inhibitors, specific substitution patterns on these aryl rings are necessary for potent inhibition.
-
Stereochemistry: As with many biologically active molecules, the stereochemistry of the azabicyclononane core can have a profound impact on activity. Enantiomerically pure compounds often exhibit significantly different pharmacological profiles.
Diagram 2: General Workflow for SAR Studies of Boc-Protected Azabicyclononanes
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 3. Synthesis of 2-Azabicyclo[3.3.1]nonanes: Lessons from Synthetic Studies of Macrocyclic Diamine Alkaloids | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids [mdpi.com]
- 7. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]
- 10. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling of Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Bridged Bicyclic Amines in Modern Drug Discovery
Endo-3-(tert-butoxycarbonylamino)-9-azabicyclo[3.3.1]nonane is a conformationally restricted bicyclic amine that has garnered significant interest in medicinal chemistry and drug development.[1][2] Its rigid, three-dimensional structure provides a unique scaffold for the synthesis of novel therapeutic agents, offering the potential for enhanced target selectivity and improved pharmacokinetic properties.[2][3] The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality makes this compound a versatile intermediate in multi-step organic syntheses.[4][5] However, as with any reactive chemical intermediate, a thorough understanding of its properties and associated hazards is paramount to ensure safe handling and experimental success.
This guide, intended for laboratory personnel, provides a detailed overview of the safety and handling protocols for Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane, moving beyond rudimentary safety data to offer insights into the chemical principles that underpin these recommendations.
Hazard Identification and Risk Assessment
A comprehensive risk assessment is the foundation of safe laboratory practice. For this compound, the primary hazards are associated with its potential for harm upon inhalation, skin contact, and ingestion.[6]
1.1. Toxicological Profile
While specific toxicological data for this compound is limited, the available Safety Data Sheet (SDS) indicates that it is harmful if swallowed, in contact with skin, or if inhaled.[6] The absence of extensive toxicological studies necessitates a cautious approach, treating the compound as potentially hazardous until more information becomes available.
1.2. Physical and Chemical Hazards
The compound is a solid at room temperature. While there is a minimal risk of explosion, combustion may produce toxic fumes, including nitrogen oxides and carbon oxides.[6] It is crucial to prevent dust formation during handling to avoid inhalation and to minimize the risk of a dust explosion, however minimal.[7]
Prudent Practices for Safe Handling
Adherence to the following protocols is essential to minimize exposure and ensure a safe working environment.
2.1. Engineering Controls: The First Line of Defense
All manipulations of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][8] This is critical to prevent the inhalation of any dust or aerosols. An eyewash station and a safety shower must be readily accessible in the immediate work area.[6]
2.2. Personal Protective Equipment (PPE): Essential Barriers to Exposure
Appropriate PPE must be worn at all times when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. Gloves should be inspected before use and changed immediately if contaminated.[6]
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[6]
-
Respiratory Protection: If there is a risk of generating dust and engineering controls are insufficient, a NIOSH-approved respirator should be used.[8]
2.3. General Hygiene Practices
Eating, drinking, and smoking are strictly prohibited in the laboratory.[6] Hands should be washed thoroughly with soap and water after handling the compound and before leaving the laboratory.[6]
Chemical Reactivity and Stability: A Deeper Dive
Understanding the chemical reactivity of this compound is crucial for safe handling and for its successful application in synthesis.
3.1. The Role of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under many reaction conditions and its ease of removal under acidic conditions.[4][5] The Boc group is generally stable to basic conditions and nucleophilic attack.[9] However, it is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), often in a solvent like dichloromethane (DCM) or dioxane.[4][10] This deprotection reaction generates the free amine, along with isobutylene and carbon dioxide as byproducts.[4] It is important to perform Boc deprotection in a well-ventilated area, as the evolution of gaseous byproducts can cause pressure buildup in a closed system.
3.2. Incompatible Materials
The Safety Data Sheet advises avoiding contact with strong acids, bases, oxidizing agents, and reducing agents.[6]
-
Strong Acids: As mentioned, strong acids will cleave the Boc protecting group, leading to an unintended reaction and the formation of the free amine.[4]
-
Strong Bases: While the Boc group is generally stable to bases, strong bases could potentially deprotonate other parts of the molecule or catalyze side reactions, depending on the reaction conditions.
-
Oxidizing and Reducing Agents: The bicyclic amine core can be susceptible to oxidation or reduction under certain conditions. Contact with strong oxidizing or reducing agents should be avoided to prevent uncontrolled reactions and degradation of the compound.
Storage and Disposal
Proper storage and disposal are critical to maintaining the integrity of the compound and ensuring the safety of all laboratory personnel.
4.1. Storage Conditions
This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[6]
4.2. Waste Disposal
All waste containing this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[6] Dispose of the contents and container to an approved waste disposal plant.[6]
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and informed response is crucial.
5.1. First Aid Measures
-
Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing. If respiratory irritation or distress occurs, seek immediate medical attention.[6]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[6]
-
Eye Contact: Hold eyelids open and rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[6]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]
5.2. Accidental Release Measures
In the event of a spill, evacuate the area and ensure adequate ventilation. Avoid generating dust.[7] Wear appropriate PPE and prevent the spill from entering drains. Carefully sweep up the solid material and place it in a suitable container for disposal.
Data Summary
| Property | Information | Reference |
| Chemical Formula | C₁₃H₂₄N₂O₂ | [11][] |
| Molecular Weight | 239.19 g/mol | [11] |
| CAS Number | 155560-04-6 | [11] |
| Purity | Typically ≥97% | [11][] |
| Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled. | [6] |
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the safe handling and use of this compound in a typical synthetic reaction.
Caption: A generalized workflow for the safe handling of this compound.
Conclusion
This compound is a valuable building block in the synthesis of complex molecules for drug discovery. While it presents certain hazards, a thorough understanding of its chemical properties and strict adherence to the safety protocols outlined in this guide will enable researchers to handle this compound safely and effectively. By integrating these practices into standard laboratory procedures, the risks associated with its use can be effectively managed, fostering a safe and productive research environment.
References
- Key Organics. (2017, December 1). Safety Data Sheet: this compound.
- INDOFINE Chemical Company. This compound.
- LookChem. exo-3-AMino-9-Boc-9-azabi...
- BOC Sciences. CAS 155560-04-6 this compound.
- J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection.
- Denisenko, A., et al. (2017). Design, synthesis and application of novel bicyclic amines in drug discovery. Journal of Organic Chemistry.
- AK Scientific, Inc. Tert-butyl exo-N-(3-oxa-7-azabicyclo[3.3.1]nonan-9-yl)
- Enamine.
-
Echemi. Endo-3-amine-9-methyl-9-azabicyclo[6][13][13]nonane di Safety Data Sheets.
- CP Lab Safety. This compound, min 97%, 1 gram.
-
ChemicalBook. (2025, July 16). Endo-3-amine-9-methyl-9-azabicyclo[6][13][13]nonane dihydrochloride.
- Merck & Co., Inc. (2025, September 25).
- BLDpharm. Application of Bicyclic Pyrrolidine in Drug Development.
- BenchChem. (2025). Application Notes and Protocols: Step-by-Step Boc Protection of a Secondary Amine.
- Fisher Scientific. Amine Protection / Deprotection.
- Der Pharma Chemica.
- NINGBO INNO PHARMCHEM CO.,LTD.
- National Institutes of Health.
- Thermo Fisher Scientific. (2003, August 7). 9-Borabicyclo[3.3.
- AChemBlock. exo-3-Amino-9-Boc-9-azabicyclo[3.3.1]nonane 97% | CAS: 1363380-67-9.
- Biosynth. 3-Amino-9-Boc-9-azabicyclo[3.3.1]nonane HCl | 1187927-41-8.
- Chongqing Chemdad Co., Ltd. endo-7-(Boc-aMino)-3-oxa-9-aza-bicyclo[3.3.1]nonane.
- Google Patents. US7868017B2 - 9-azabicyclo[3.3.
Sources
- 1. enamine.net [enamine.net]
- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. keyorganics.net [keyorganics.net]
- 7. echemi.com [echemi.com]
- 8. aksci.com [aksci.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. This compound | 155560-04-6 | INDOFINE Chemical Company [indofinechemical.com]
- 13. lookchem.com [lookchem.com]
"solubility of Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane in organic solvents"
An In-Depth Technical Guide to the Solubility of Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane in Organic Solvents
Abstract
Endo-3-(tert-butoxycarbonylamino)-9-azabicyclo[3.3.1]nonane is a conformationally rigid diamine building block of significant interest in medicinal chemistry and drug development. Its utility in synthesis, purification, and formulation is fundamentally governed by its solubility in various organic media. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. It combines a theoretical analysis of its molecular structure with a detailed, field-proven experimental protocol for quantitative solubility measurement. This document is intended for researchers, chemists, and formulation scientists who require robust solubility data to accelerate their research and development workflows.
Introduction: The Critical Role of Solubility
The bicyclic scaffold of this compound offers a unique three-dimensional architecture for the synthesis of novel chemical entities. As with any synthetic intermediate, a thorough understanding of its physical properties is paramount. Solubility, in particular, dictates the efficiency of nearly every stage of its handling and use:
-
Synthesis: The choice of reaction solvent is often a compromise between reactant solubility and reaction kinetics. Poor solubility can lead to heterogeneous mixtures, slower reaction rates, and undesirable side products.
-
Purification: Techniques such as recrystallization and chromatography are entirely dependent on differential solubility. Selecting an appropriate solvent system is crucial for achieving high purity.
-
Formulation & Screening: For downstream applications, including high-throughput screening, the ability to prepare stock solutions of known concentrations is essential.
This guide moves beyond a simple listing of data to explain the underlying principles and provide a practical methodology for generating reliable solubility profiles.
Theoretical Solubility Profile: A Structure-Based Assessment
A predictive understanding of solubility begins with an analysis of the molecule's structure, which exhibits both non-polar and polar characteristics.
-
Non-Polar Core: The 9-azabicyclo[3.3.1]nonane is a saturated, bicyclic alkane framework. This rigid, carbocyclic structure contributes significant lipophilicity and is expected to interact favorably with non-polar and moderately polar solvents through van der Waals forces.
-
Polar Functional Groups: The molecule contains two key polar groups that dictate its interactions with polar solvents:
-
The Boc-Amine Group (-NH-C(=O)O-tBu): This group introduces significant polarity. The amide proton (N-H) can act as a hydrogen bond donor, while the two carbonyl oxygens are strong hydrogen bond acceptors.
-
The Tertiary Bridge Amine (N): The lone pair of electrons on the bridgehead nitrogen atom acts as a hydrogen bond acceptor.
-
Predicted Solubility Behavior:
Based on this structural duality, we can predict the following solubility trends:
-
Low Solubility in Non-Polar Solvents: In solvents like heptane or toluene, the polar functional groups will have limited favorable interactions, likely resulting in poor solubility.
-
Good Solubility in Moderately Polar Aprotic Solvents: Solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate (EtOAc) are expected to be effective. They can solvate the non-polar core while also interacting with the polar groups via dipole-dipole interactions.
-
High Solubility in Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) should readily dissolve the compound due to their strong ability to accept hydrogen bonds and their high polarity.
-
Variable Solubility in Polar Protic Solvents: Alcohols like methanol and ethanol can act as both hydrogen bond donors and acceptors. The solubility in these solvents will depend on the energetic balance between disrupting the solvent's hydrogen-bonding network and forming new solute-solvent hydrogen bonds.
This theoretical assessment provides the basis for selecting a logical range of solvents for experimental verification.
Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility
To obtain definitive, quantitative data, the isothermal shake-flask method is the gold-standard and most reliable approach for determining equilibrium solubility.[1][2] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.
Required Materials and Equipment
-
Compound: this compound (purity >97%)
-
Solvents: Analytical or HPLC-grade organic solvents (see Table 1 for suggestions).
-
Equipment:
-
Analytical balance (4-decimal place).
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL).
-
Thermostated orbital shaker or incubator capable of maintaining a constant temperature (e.g., 25.0 ± 0.5 °C).
-
Centrifuge (optional, for phase separation).
-
Calibrated positive displacement pipettes.
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane).
-
Volumetric flasks and appropriate glassware for dilutions.
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.
-
Step-by-Step Methodology
-
Preparation of Vials: Add an excess amount of the solid compound to several glass vials. "Excess" is critical; enough solid must be added to ensure that a solid phase remains at the end of the experiment, visually confirming saturation. A starting amount of 10-20 mg per 1 mL of solvent is typically sufficient.
-
Solvent Addition: Accurately dispense a precise volume (e.g., 2.00 mL) of the selected organic solvent into each vial.
-
Equilibration: Securely cap the vials and place them in the thermostated shaker set to a constant temperature (e.g., 25 °C). Agitate the vials at a consistent speed (e.g., 200 rpm) for a period sufficient to reach equilibrium. A duration of 24 to 48 hours is recommended.
-
Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow the undissolved solid to settle. Alternatively, centrifuge the vials to accelerate phase separation.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette. It is crucial not to disturb the solid at the bottom of the vial. Immediately filter the aliquot through a syringe filter into a clean vial to remove any microscopic particulate matter.
-
Dilution: Accurately perform a serial dilution of the filtered supernatant with a suitable mobile phase or solvent to bring the concentration into the linear range of the analytical method.
-
Quantitative Analysis: Analyze the diluted samples using a validated HPLC-UV method. A calibration curve must be prepared using standards of known concentrations to ensure accurate quantification. The concentration of the saturated solution is then calculated by applying the dilution factor.
Workflow for Solubility Determination
The following diagram illustrates the complete experimental workflow for the shake-flask method.
Caption: Experimental workflow for the Shake-Flask solubility method.
Data Presentation and Interpretation
Quantitative solubility data should be recorded systematically to allow for easy comparison and interpretation.
Table 1: Solubility Data for this compound at 25 °C
| Solvent Category | Solvent | Polarity Index | Measured Solubility (mg/mL) | Measured Solubility (mol/L) | Observations |
| Non-Polar | Heptane | 0.1 | Expected to be sparingly soluble | ||
| Toluene | 2.4 | ||||
| Moderately Polar | Dichloromethane (DCM) | 3.1 | Expected to be soluble to freely soluble | ||
| Ethyl Acetate (EtOAc) | 4.4 | ||||
| Tetrahydrofuran (THF) | 4.0 | ||||
| Polar Aprotic | Acetonitrile (MeCN) | 5.8 | Expected to be soluble | ||
| Dimethylformamide (DMF) | 6.4 | Expected to be very soluble | |||
| Dimethyl Sulfoxide (DMSO) | 7.2 | Expected to be very soluble | |||
| Polar Protic | Isopropanol (IPA) | 3.9 | |||
| Ethanol | 4.3 | ||||
| Methanol | 5.1 | Expected to be soluble |
Application of Results
-
For Recrystallization: The ideal single solvent for recrystallization will show high solubility at elevated temperatures and low solubility at room temperature or below. Alternatively, a solvent in which the compound is highly soluble (e.g., DCM, Methanol) can be paired with an anti-solvent in which it is poorly soluble (e.g., Heptane, Water) to induce crystallization.
-
For Chromatography: The solubility data helps in selecting the strong solvent component of the mobile phase for normal or reversed-phase chromatography, ensuring the compound fully dissolves and interacts appropriately with the stationary phase.
Conclusion
While a theoretical analysis of this compound predicts moderate to high solubility in polar aprotic and some moderately polar solvents, experimental verification is essential for process reliability. The shake-flask method detailed in this guide provides a robust and authoritative protocol for generating this critical data. By systematically applying this methodology, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby streamlining the drug development process.
References
- Practical Aspects of Solubility Determination in Pharmaceutical Preformulation. (n.d.). Google Scholar.
- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
- United States Biological. (n.d.). endo-9-Methyl-9-azabicyclo(3.3.1)-nonan-3-amine (b-3-Amino-9-methyl-9-azabicyclo(3.3.1)-nonane) - Data Sheet.
- Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.
- Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
Sources
Methodological & Application
The Versatile Building Block: Endo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane in Modern Organic Synthesis
Endo-3-(tert-butoxycarbonyl-amino)-9-azabicyclo[3.3.1]nonane emerges as a pivotal structural motif in contemporary organic synthesis, particularly within the realms of medicinal chemistry and drug development. Its rigid, bicyclic framework provides a conformationally constrained scaffold that is invaluable for the design of potent and selective therapeutic agents. This guide offers an in-depth exploration of the applications of this versatile building block, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
The 9-azabicyclo[3.3.1]nonane core, a key feature of numerous natural products and pharmaceuticals, imparts a unique three-dimensional geometry that allows for precise spatial orientation of functional groups. The presence of a Boc-protected amine at the endo-3 position offers a latent nucleophilic center, which, upon deprotection, can be readily elaborated into a wide array of functionalities. This strategic placement of a reactive handle on a rigid scaffold is a cornerstone of its synthetic utility.
Core Application: A Scaffold for Bioactive Molecules
The primary application of endo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane lies in its role as a precursor to complex bioactive molecules. Its rigid structure serves as an excellent diamine surrogate, enabling the synthesis of compounds that can interact with high specificity at biological targets. Notable applications include the synthesis of ligands for sigma (σ) receptors and analogues of the 5-HT3 antagonist, granisetron. These applications underscore the importance of the 9-azabicyclo[3.3.1]nonane framework in neuropharmacology and antiemetic therapies.
Deprotection of the Boc Group: Unleashing the Synthetic Potential
The gateway to harnessing the synthetic potential of this compound is the efficient removal of the tert-butoxycarbonyl (Boc) protecting group. This is typically achieved under acidic conditions, which selectively cleave the carbamate to reveal the primary amine. The choice of acid and solvent is crucial and depends on the sensitivity of other functional groups within the molecule.
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a robust and generally applicable method for the efficient removal of the Boc group.
Rationale: Trifluoroacetic acid is a strong acid that effectively protonates the carbamate, facilitating its cleavage to release the free amine, carbon dioxide, and the stable tert-butyl cation. Dichloromethane is an excellent solvent for a wide range of organic compounds and is relatively inert under these acidic conditions.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (approximately 10 mL per gram of substrate) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (10 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 30 minutes to 2 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected endo-3-amino-9-azabicyclo[3.3.1]nonane.
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method offers a milder alternative to TFA, which can be advantageous for substrates with acid-sensitive functional groups.
Rationale: A solution of HCl in an organic solvent like 1,4-dioxane provides a controlled acidic environment for the deprotection. The resulting amine hydrochloride salt often precipitates from the solution, facilitating its isolation.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Anhydrous 1,4-Dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Suspend or dissolve this compound (1 equivalent) in anhydrous 1,4-dioxane (approximately 10 mL per gram of substrate) in a round-bottom flask.
-
Add the 4M HCl in 1,4-dioxane solution (4-5 equivalents) to the mixture.
-
Stir the mixture at room temperature for 1 to 4 hours. The deprotected amine hydrochloride salt will often precipitate.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, collect the precipitated solid by filtration. Wash the solid with cold diethyl ether and dry under vacuum to yield the hydrochloride salt of endo-3-amino-9-azabicyclo[3.3.1]nonane.
Diagram 1: Boc Deprotection Workflow
Caption: General workflow for the deprotection of the Boc group.
Synthetic Elaboration of the Deprotected Amine
Once the 3-amino group is unmasked, a plethora of synthetic transformations can be employed to introduce diverse functionalities. These include amide bond formation, urea and thiourea synthesis, and N-alkylation, paving the way for the creation of extensive compound libraries for structure-activity relationship (SAR) studies.
Application in Amide Synthesis
Amide bond formation is a cornerstone of medicinal chemistry. The free amine of the deprotected 9-azabicyclo[3.3.1]nonane derivative can be readily coupled with a variety of carboxylic acids or their activated derivatives.
Protocol 3: Amide Coupling with a Carboxylic Acid using a Coupling Reagent
This protocol describes a standard procedure for forming an amide bond using a peptide coupling reagent.
Rationale: Coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to scavenge the acid formed during the reaction.
Materials:
-
endo-3-Amino-9-azabicyclo[3.3.1]nonane (or its HCl salt)
-
Carboxylic acid of interest
-
HATU
-
DIPEA
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard work-up and purification reagents
Procedure:
-
To a solution of the carboxylic acid (1.1 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of endo-3-amino-9-azabicyclo[3.3.1]nonane (1 equivalent) in anhydrous DMF to the reaction mixture. If starting from the HCl salt, ensure sufficient base is present to neutralize the salt.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Diagram 2: Amide Bond Formation
Caption: A simplified representation of amide bond formation.
Synthesis of Urea and Thiourea Derivatives
The nucleophilic 3-amino group can also react with isocyanates and isothiocyanates to furnish urea and thiourea derivatives, respectively. These functional groups are prevalent in many biologically active compounds due to their ability to act as hydrogen bond donors and acceptors.
Protocol 4: Synthesis of Urea and Thiourea Derivatives
This protocol outlines the synthesis of urea and thiourea derivatives from the deprotected amine.
Rationale: The reaction proceeds via the nucleophilic addition of the amine to the electrophilic carbon of the isocyanate or isothiocyanate. The reaction is typically high-yielding and does not require a catalyst.
Materials:
-
endo-3-Amino-9-azabicyclo[3.3.1]nonane
-
Isocyanate or Isothiocyanate of interest
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Standard work-up and purification reagents
Procedure:
-
Dissolve endo-3-amino-9-azabicyclo[3.3.1]nonane (1 equivalent) in anhydrous THF or DCM.
-
Add the desired isocyanate or isothiocyanate (1.1 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-6 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can often be purified by recrystallization or by column chromatography on silica gel.
Table 1: Summary of Synthetic Transformations
| Transformation | Reagents and Conditions | Product |
| Boc Deprotection (TFA) | TFA, DCM, 0 °C to rt | Primary Amine |
| Boc Deprotection (HCl) | 4M HCl in Dioxane, rt | Primary Amine HCl Salt |
| Amide Coupling | R-COOH, HATU, DIPEA, DMF, rt | Amide |
| Urea Synthesis | R-NCO, THF or DCM, rt | Urea |
| Thiourea Synthesis | R-NCS, THF or DCM, rt | Thiourea |
Conclusion
This compound stands as a testament to the power of rigid scaffolds in modern synthetic chemistry. Its well-defined stereochemistry and the strategic placement of a protected amine make it an invaluable building block for the construction of complex and biologically relevant molecules. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound, enabling the development of novel therapeutics and chemical probes. The judicious application of these methods, coupled with a sound understanding of the underlying chemical principles, will undoubtedly continue to fuel innovation in the fields of organic synthesis and drug discovery.
Application Notes and Protocols for Boc Deprotection of Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane
Introduction: Navigating the Deprotection of a Key Bicyclic Diamine
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its robustness and predictable reactivity in the protection of amines.[1] Its removal, or deprotection, is a critical step in multi-step syntheses, particularly in the development of pharmaceutical agents where the timely unmasking of an amine is paramount for subsequent functionalization. This guide provides detailed protocols and expert insights for the Boc deprotection of a specific and valuable building block: Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane. This bicyclic diamine scaffold is of significant interest in medicinal chemistry due to its rigid conformation, which can impart favorable binding characteristics to drug candidates.
The successful deprotection of this substrate hinges on the selection of appropriate acidic conditions to cleave the carbamate bond while ensuring the integrity of the resulting diamine.[2] This document will explore the two most prevalent and effective methods: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrochloric Acid (HCl) in 1,4-Dioxane. We will delve into the mechanistic underpinnings of these reactions, provide step-by-step experimental protocols, and discuss critical parameters that influence reaction success, such as reagent stoichiometry, reaction time, and work-up procedures.
Chemical Structure and Properties
-
Compound Name: Endo-3-(tert-butoxycarbonylamino)-9-azabicyclo[3.3.1]nonane
-
Molecular Formula: C₁₃H₂₄N₂O₂
-
Molecular Weight: 240.34 g/mol
-
CAS Number: 155560-04-6
Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group under acidic conditions follows a well-established E1 elimination pathway. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., TFA or HCl). This protonation enhances the electrophilicity of the carbonyl carbon, weakening the tert-butyl-oxygen bond. The subsequent cleavage of this bond results in the formation of a stable tert-butyl cation and a transient carbamic acid intermediate. This carbamic acid is highly unstable and rapidly decarboxylates to release carbon dioxide and the free amine. The newly liberated amine is then protonated by the excess acid in the reaction medium to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).
// Nodes Start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Protonation [label="Protonated Boc Group", fillcolor="#F1F3F4", fontcolor="#202124"]; CarbamicAcid [label="Carbamic Acid Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Endo-3-amino-9-azabicyclo[3.3.1]nonane Salt", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; tBu [label="tert-Butyl Cation", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; CO2 [label="Carbon Dioxide", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];
// Edges Start -> Protonation [label="+ H⁺ (from Acid)"]; Protonation -> CarbamicAcid [label="Cleavage"]; Protonation -> tBu [style=dashed]; CarbamicAcid -> Product [label="Decarboxylation & Protonation"]; CarbamicAcid -> CO2 [style=dashed]; } caption="General mechanism of acid-catalyzed Boc deprotection."
Comparative Overview of Deprotection Protocols
The choice between TFA and HCl for Boc deprotection is often dictated by the substrate's sensitivity to the acidic conditions and the desired form of the final product salt. The following table summarizes the key aspects of each protocol for the deprotection of this compound.
| Parameter | Protocol 1: TFA in DCM | Protocol 2: 4M HCl in Dioxane |
| Reagents | Trifluoroacetic Acid (TFA), Dichloromethane (DCM) | 4M Hydrogen Chloride in 1,4-Dioxane |
| Reaction Time | 1 - 4 hours | 2 - 16 hours |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Work-up | Evaporation, precipitation with ether | Evaporation, precipitation with ether or direct filtration |
| Product Form | Trifluoroacetate salt | Dihydrochloride salt |
| Advantages | Fast reaction times, volatile byproducts. | Milder conditions, often yields crystalline salts. |
| Disadvantages | TFA is highly corrosive, TFA salts can be oily. | Longer reaction times, dioxane is a peroxide former. |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a robust and rapid method for the complete removal of the Boc group. The use of TFA ensures a swift reaction, and the volatility of both TFA and DCM simplifies the work-up procedure.[3]
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.
-
TFA Addition: Slowly add trifluoroacetic acid (TFA) (10-20 eq) to the stirred solution. A common ratio is 1:1 (v/v) of DCM to TFA.[4]
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To the resulting residue, add a sufficient amount of cold diethyl ether to induce precipitation of the product as the trifluoroacetate salt.
-
Stir the suspension for 15-30 minutes to ensure complete precipitation.
-
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold diethyl ether to remove any residual TFA.
-
Drying: Dry the isolated solid under vacuum to obtain the Endo-3-amino-9-azabicyclo[3.3.1]nonane as its trifluoroacetate salt.
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
This method employs milder acidic conditions compared to TFA and is particularly useful when dealing with substrates that may be sensitive to the harshness of neat TFA.[2] The resulting dihydrochloride salt is often a crystalline solid, which can be easier to handle and purify than the corresponding TFA salt.[5]
Materials:
-
This compound
-
4M Hydrogen Chloride (HCl) in 1,4-Dioxane
-
Diethyl ether, anhydrous (optional)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator (optional)
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend or dissolve this compound (1.0 eq) in a minimal amount of 1,4-Dioxane if necessary, although direct addition of the HCl solution is often sufficient.
-
HCl Addition: Add the 4M HCl in 1,4-Dioxane solution (5-10 eq) to the starting material.
-
Reaction: Stir the mixture at room temperature. The deprotected product, Endo-3-amino-9-azabicyclo[3.3.1]nonane dihydrochloride, will often precipitate out of the solution as a white solid.[6] The reaction time can vary from 2 to 16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Isolation:
-
Method A (Direct Filtration): If a significant amount of precipitate has formed and the reaction is complete, collect the solid directly by vacuum filtration. Wash the filter cake with a small amount of 1,4-dioxane or diethyl ether.
-
Method B (Precipitation): If the product remains in solution, concentrate the reaction mixture under reduced pressure. Add diethyl ether to the residue to precipitate the dihydrochloride salt. Collect the solid by vacuum filtration and wash with diethyl ether.
-
-
Drying: Dry the isolated solid under vacuum to yield Endo-3-amino-9-azabicyclo[3.3.1]nonane as its dihydrochloride salt. The dihydrochloride form enhances solubility in polar solvents.[7]
// Nodes Start [label="Start with this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protocol1 [label="Protocol 1: TFA/DCM", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protocol2 [label="Protocol 2: 4M HCl/Dioxane", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction1 [label="Reaction at 0°C to RT\n(1-4 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction2 [label="Reaction at RT\n(2-16 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup1 [label="Evaporation & Ether Precipitation", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup2 [label="Direct Filtration or Precipitation", fillcolor="#F1F3F4", fontcolor="#202124"]; Product1 [label="TFA Salt", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Product2 [label="Dihydrochloride Salt", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges Start -> Protocol1; Start -> Protocol2; Protocol1 -> Reaction1; Protocol2 -> Reaction2; Reaction1 -> Workup1; Reaction2 -> Workup2; Workup1 -> Product1; Workup2 -> Product2; } caption="Experimental workflow for Boc deprotection."
Field-Proven Insights and Troubleshooting
-
Monitoring the Reaction: For TLC analysis, a standard mobile phase is DCM/Methanol with a small percentage of ammonium hydroxide to visualize the free amine. The starting material will have a higher Rf value than the highly polar product salt, which will likely remain at the baseline.
-
TFA Salt Oiling Out: Trifluoroacetate salts can sometimes be hygroscopic or form oils instead of crystalline solids.[5] If this occurs, co-evaporation with a non-polar solvent like toluene can help to azeotropically remove residual TFA. Subsequent trituration with fresh, cold diethyl ether may then induce solidification.
-
Incomplete Deprotection with HCl/Dioxane: If the reaction with HCl in dioxane is sluggish, gentle warming to 40-50 °C can be employed to drive the reaction to completion. However, this should be done with caution and careful monitoring to avoid potential side reactions.
-
Handling of the Product: The resulting diamine salts can be hygroscopic. It is advisable to handle and store them under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator.
-
Neutralization of the Salt: If the free diamine is required for a subsequent reaction, the isolated salt can be dissolved in a suitable solvent (e.g., DCM or ethyl acetate) and washed with a mild aqueous base such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. The organic layer containing the free amine can then be dried and concentrated.[3]
Conclusion
The Boc deprotection of this compound is a straightforward yet critical transformation in the synthesis of more complex molecules. Both the TFA/DCM and 4M HCl/Dioxane protocols offer reliable and efficient means to achieve this deprotection. The choice of method will ultimately depend on the specific requirements of the synthetic route, including the presence of other acid-sensitive functional groups and the desired physical properties of the final product. By understanding the underlying mechanism and adhering to the detailed protocols provided, researchers can confidently and successfully deprotect this key bicyclic diamine for its use in drug discovery and development.
References
- BenchChem (2025). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane. BenchChem.
-
ResearchGate (n.d.). Boc deprotection conditions tested. Retrieved from [Link]
-
Reddit (2023, October 18). Boc De-protection. r/Chempros. Retrieved from [Link]
-
Common Organic Chemistry (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Common Organic Chemistry (n.d.). Boc Deprotection - HCl. Retrieved from [Link]
- Google Patents (n.d.). US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives.
- Google Patents (n.d.). WO2013050938A1 - 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives.
-
ChemBK (2024, April 9). endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-aMine Dihydrochloride. Retrieved from [https://www.chembk.com/en/chem/Endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-aMine Dihydrochloride]([Link] Dihydrochloride)
-
The Royal Society of Chemistry (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
BIP (n.d.). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. Retrieved from [Link]
- BenchChem (2025).
-
Semantic Scholar (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]
-
Organic Syntheses (2022, May 10). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Retrieved from [Link]
- Google Patents (n.d.). EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative.
-
ResearchGate (2015, August 10). Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes. Retrieved from [Link]
-
ResearchGate (n.d.). Synthesis of 2-Azabicyclo[3.3.1]nonanes. Retrieved from [Link]
-
SciSpace (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
-
Organic Chemistry Portal (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Reddit (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
-
Scribd (n.d.). TFA Deprotection. Retrieved from [Link]
-
CP Lab Safety (n.d.). 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine;dihydrochloride, min 97%, 1 gram. Retrieved from [Link]
-
Semantic Scholar (n.d.). SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Retrieved from [Link]
-
HETEROCYCLES (2019). β-TRICHLOROACETYLATION OF CYCLIC AMINES: APPLICATION TO SYNTHESIS OF CHIRAL AZABICYCLO-N-OXYLS. 99(2), 1023. Retrieved from [Link]
-
PharmaCompass.com (n.d.). 9-Methyl-9-Azabicyclo[3.3.1]Nonan-3-Amine. Retrieved from [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Boc Deprotection - HCl [commonorganicchemistry.com]
- 7. CAS 135906-03-5: Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]… [cymitquimica.com]
Introduction: The Strategic Value of the 9-Azabicyclo[3.3.1]nonane Scaffold
An In-Depth Technical Guide to Coupling Reactions Involving Endo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane
The 9-azabicyclo[3.3.1]nonane (ABN) framework is a rigid, three-dimensional bicyclic amine that has garnered significant attention as a privileged scaffold in medicinal chemistry.[1] Its defined conformational structure provides an ideal platform for the precise spatial orientation of functional groups, enabling targeted interactions with biological macromolecules. Derivatives of this scaffold are integral components of complex alkaloids and have been explored for a range of therapeutic applications, including as anticancer agents, monoamine reuptake inhibitors, and receptor antagonists.[2][3][4][5]
This guide focuses on a key intermediate, Endo-3-(tert-butoxycarbonyl-amino)-9-azabicyclo[3.3.1]nonane. The "endo" stereochemistry of the amino group and the presence of the acid-labile Boc protecting group make this molecule a versatile building block for creating diverse chemical libraries. The primary amino group, once deprotected, serves as a reactive handle for a variety of critical bond-forming reactions.
This document serves as a detailed application note and protocol guide for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.
Part 1: The Gateway Reaction - Boc Group Deprotection
Before the endo-amino group can be utilized in coupling reactions, the tert-butoxycarbonyl (Boc) protecting group must be efficiently removed. This is typically achieved under acidic conditions, which cleave the carbamate to release the free amine, carbon dioxide, and tert-butanol (which subsequently can form isobutylene).
Causality Behind the Method: The choice of acid is critical. Strong acids like trifluoroacetic acid (TFA) in a non-nucleophilic solvent such as dichloromethane (DCM) are highly effective and common. The reaction proceeds rapidly at room temperature, and the byproducts are volatile, simplifying purification. An alternative, often used when other acid-sensitive groups are present, is a saturated solution of hydrogen chloride (HCl) in an ethereal solvent like 1,4-dioxane. This method also provides the amine as its hydrochloride salt, which is often a stable, crystalline solid that is easily isolated.
Protocol 1: Boc Deprotection with Trifluoroacetic Acid (TFA)
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Reaction: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA, 5-10 eq) dropwise. Rationale: The excess acid ensures the complete and rapid cleavage of the Boc group.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Isolation: Dissolve the residue in a minimal amount of DCM and add diethyl ether until a precipitate forms. Alternatively, for basic work-up, dissolve the residue in water, basify to pH >10 with 1M NaOH, and extract the free amine with an organic solvent (e.g., 3 x DCM). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.
-
Characterization: Confirm the identity and purity of the resulting Endo-3-amino-9-azabicyclo[3.3.1]nonane via ¹H NMR, ¹³C NMR, and mass spectrometry. The product can be used directly or as its salt in subsequent steps.
Part 2: Forging C-N Bonds - The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[6] It has revolutionized the synthesis of aryl amines from aryl halides or triflates, replacing harsher classical methods.[6][7] For our deprotected ABN scaffold, this reaction is the premier method for coupling it to various aromatic and heteroaromatic systems.
Mechanism and Key Principles: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base deprotonates the amine to form a palladium amido complex.
-
Reductive Elimination: The aryl group and the amino group couple, regenerating the Pd(0) catalyst and forming the desired C-N bond.
The choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are essential as they promote the crucial reductive elimination step and stabilize the catalytic species.[8]
Visualizing the Buchwald-Hartwig Workflow
Caption: Workflow for Buchwald-Hartwig amination of the ABN scaffold.
Protocol 2: Palladium-Catalyzed Coupling with an Aryl Bromide
-
Vessel Preparation: Add the aryl bromide (1.0 eq), Endo-3-amino-9-azabicyclo[3.3.1]nonane (1.2 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq) to an oven-dried Schlenk flask. Rationale: NaOtBu is a strong, non-nucleophilic base suitable for deprotonating the amine in the catalytic cycle.
-
Catalyst Premixing: In a separate vial, mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%). Add anhydrous, degassed solvent (e.g., toluene or dioxane, to make a final reaction concentration of 0.1-0.2 M).
-
Reaction Setup: Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times. Add the solvent, followed by the catalyst premix via syringe.
-
Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Typical reaction times are 4-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Typical Conditions | Rationale & Notes |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts that form the active Pd(0) species in situ. |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich ligands are crucial for high yields, especially with challenging substrates.[8] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | The choice of base can significantly impact the reaction outcome. NaOtBu is common for amines. |
| Solvent | Toluene, Dioxane, THF | Must be anhydrous and oxygen-free to prevent catalyst degradation. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to drive the catalytic cycle. |
Part 3: Amide Bond Formation - The Cornerstone of Bio-conjugation
Amide bond formation is arguably the most common reaction in medicinal chemistry. Coupling the deprotected ABN amine with a carboxylic acid creates a stable amide linkage, enabling the attachment of a vast array of functional groups, pharmacophores, or linkers.
Modern Coupling Reagents: While classic methods using carbodiimides like DCC are known, modern peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often superior. HATU, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily attacked by the amine. This process is efficient, minimizes side reactions, and reduces racemization for chiral carboxylic acids.
Visualizing the Amide Coupling Workflow
Caption: General workflow for HATU-mediated amide bond formation.
Protocol 3: HATU-Mediated Amide Coupling
-
Activation: To a solution of the carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF, approx. 0.2 M), add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-30 minutes. Rationale: This pre-activation step forms the reactive ester intermediate before the amine is introduced, often leading to cleaner reactions.
-
Coupling: Add a solution of Endo-3-amino-9-azabicyclo[3.3.1]nonane (1.05 eq) in DMF to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor for completion by LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash extensively with water and saturated aqueous NaCl (brine) to remove DMF and excess reagents.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude amide by flash column chromatography or preparative HPLC.
-
Characterization: Confirm the structure of the final amide product by NMR and high-resolution mass spectrometry (HRMS).
| Component | Typical Reagents | Role & Considerations |
| Coupling Reagent | HATU, HBTU, T3P | Activates the carboxylic acid. HATU is highly effective and minimizes racemization. |
| Base | DIPEA, N-Methylmorpholine | Scavenges the acid formed during the reaction without interfering with the coupling. |
| Solvent | DMF, DCM, MeCN | Must be anhydrous. DMF is an excellent solvent for a wide range of substrates. |
References
- BenchChem. Application Notes and Protocols for Bicyclononane Scaffolds in Medicinal Chemistry.
- RSC Publishing. (2023, July 25). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics.
- Patsnap Eureka. 9-Azabicyclo[3.3.1]nonane-coupled iodine-rich compounds and their preparation methods and uses.
- Organic Syntheses. (2022, May 10). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO).
- EPO. (2013, February 20). 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS - Patent 1934212.
- Hamada, Y., Okamoto, N., & Hara, O. (2000). SYNTHESIS OF NEW CHIRAL AMINES, 2,6-DIMETHYL- 9-AZABICYCLO[3.3.1]NONANE AND ITS DERIVATIVES. HETEROCYCLES, 52(2), 929-934.
- Wikipedia. Buchwald–Hartwig amination.
- Semantic Scholar. SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES.
- Google Patents. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives.
- The University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years.
- YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 3. 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS - Patent 1934212 [data.epo.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. research.rug.nl [research.rug.nl]
- 8. youtube.com [youtube.com]
Application Notes & Protocols: Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane as a Versatile Building Block for Novel Ligand Development
Introduction: The Strategic Value of the 9-Azabicyclo[3.3.1]nonane Scaffold
In the landscape of modern medicinal chemistry, the quest for novel chemical entities with superior efficacy and safety profiles is relentless. A key strategy in this endeavor is the use of rigid molecular scaffolds that reduce the conformational flexibility of a ligand, thereby enhancing its binding affinity and selectivity for a specific biological target. The 9-azabicyclo[3.3.1]nonane framework has emerged as a "privileged scaffold" due to its unique three-dimensional structure and its presence in numerous bioactive natural products and synthetic compounds.[1][2] This bicyclic system provides a rigid core that allows for precise spatial orientation of functional groups, a critical factor in optimizing ligand-receptor interactions.
This guide focuses on a particularly valuable derivative: Endo-3-(tert-butyloxycarbonyl-amino)-9-azabicyclo[3.3.1]nonane . This building block is strategically designed for synthetic utility:
-
The Endo Stereochemistry: The specific 'endo' orientation of the amino group provides a defined stereochemical starting point, crucial for developing stereospecific ligands.
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a robust yet readily cleavable protecting group for the C3-amine.[3][4] Its stability to a wide range of reaction conditions allows for selective modification at the N9 position, while its facile removal under acidic conditions provides a handle for subsequent functionalization.[5]
-
The Reactive N9 Position: The secondary amine at the bridgehead (N9) serves as the primary point for synthetic elaboration, enabling the introduction of diverse substituents to explore the chemical space around the core scaffold.
These features make endo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane an exceptional starting material for constructing libraries of novel ligands targeting a wide array of biological systems, including central nervous system (CNS) receptors and metabolic disease targets.[2][6][7]
Physicochemical and Spectroscopic Data
Accurate characterization of the starting material is fundamental to any synthetic campaign. The identity and purity of this compound should be rigorously confirmed using standard analytical techniques.
| Property | Value | Reference |
| CAS Number | 155560-04-6 | [8] |
| Molecular Formula | C₁₃H₂₄N₂O₂ | [8][] |
| Molecular Weight | 240.34 g/mol | [][10] |
| Typical Purity | ≥97% | [8] |
| IUPAC Name | tert-butyl N-[(1R,3R,5S)-9-azabicyclo[3.3.1]nonan-3-yl]carbamate |
Spectroscopic Validation Protocols
A. ¹H NMR Spectroscopy The ¹H NMR spectrum provides a definitive fingerprint for the molecule. The most diagnostic signal is the sharp, intense singlet corresponding to the nine equivalent protons of the Boc group's tert-butyl moiety.
-
Rationale: The magnetic equivalence of these nine protons results in a single, large peak that is easily identifiable in an uncluttered region of the spectrum, making it an excellent marker for successful Boc protection.[5][11]
-
Expected Chemical Shifts:
-
~1.45 ppm (s, 9H): The characteristic singlet of the C(CH₃)₃ protons of the Boc group.[5][11]
-
Variable (broad s, 1H): The N-H proton of the carbamate.
-
Complex multiplets: Protons of the bicyclic alkane framework.
-
Downfield shifts: Protons on the carbon alpha to the nitrogen will be shifted downfield due to the electron-withdrawing effect of the carbamate.[5]
-
B. ¹³C NMR Spectroscopy Confirms the carbon skeleton and the presence of the carbamate functionality.
-
Expected Chemical Shifts:
C. FT-IR Spectroscopy Provides evidence for key functional groups.
-
Rationale: Infrared spectroscopy is particularly useful for quickly verifying the presence of the carbamate group.
-
Expected Absorption Bands:
-
~3300-3400 cm⁻¹: N-H stretching of the secondary amide (carbamate).
-
~1690 cm⁻¹: Strong C=O stretching of the carbamate carbonyl group.[12]
-
Synthetic Workflow: From Core to Ligand
The strategic utility of this compound lies in its capacity for sequential and selective functionalization at two distinct positions: the N9 bridgehead amine and the C3 endo-amine (after deprotection). This allows for a modular approach to ligand synthesis.
Caption: Modular workflow for ligand synthesis.
Detailed Experimental Protocols
The following protocols provide field-proven methodologies for the key transformations in ligand synthesis using this building block.
Protocol 1: Palladium-Catalyzed N-Arylation of the N9-Amine (Buchwald-Hartwig Amination)
-
Objective: To introduce an aryl or heteroaryl moiety at the N9 position, a common step in creating ligands for CNS targets.
-
Causality: The Buchwald-Hartwig reaction is a highly reliable and versatile method for forming C-N bonds. The choice of a bulky phosphine ligand like Xantphos is critical as it promotes the reductive elimination step, which is often rate-limiting, and helps prevent catalyst decomposition. Cesium carbonate is used as a mild base that is compatible with a wide range of functional groups.
-
Methodology:
-
To a dry reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add This compound (1.0 eq.), the desired aryl halide (e.g., 4-bromotoluene, 1.1 eq.), cesium carbonate (Cs₂CO₃, 2.0 eq.), and Xantphos (0.1 eq.).
-
Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq.).
-
Evacuate and backfill the vial with the inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitoring: Track the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the N9-arylated product.
-
Protocol 2: Acid-Mediated Deprotection of the C3-Boc Group
-
Objective: To selectively remove the Boc protecting group to reveal the primary endo-amine at the C3 position for subsequent modification.
-
Causality: The Boc group is designed to be labile under acidic conditions.[4] Trifluoroacetic acid (TFA) is highly effective as it protonates the carbamate oxygen, leading to the collapse of the protecting group into gaseous isobutylene and carbon dioxide, driving the reaction to completion. Dichloromethane (DCM) is an excellent solvent as it is inert to TFA and readily dissolves the starting material.
-
Methodology:
-
Dissolve the N9-functionalized intermediate from Protocol 1 in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add trifluoroacetic acid (TFA) dropwise (5-10 equivalents). Gas evolution (CO₂ and isobutylene) will be observed.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.
-
Monitoring: The reaction is typically complete when gas evolution ceases. Progress can be confirmed by LC-MS.
-
Work-up: Concentrate the reaction mixture in vacuo to remove the DCM and excess TFA.
-
To ensure complete removal of TFA, co-evaporate the residue with toluene or DCM (3x).
-
The resulting product, the C3-amino compound as its TFA salt, is often a solid or viscous oil and can be used directly in the next step without further purification.
-
Protocol 3: Amide Bond Formation at the C3-Amine
-
Objective: To couple a carboxylic acid to the newly exposed C3-amine, forming a stable amide linkage.
-
Causality: Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient activators of carboxylic acids, forming an active ester that is readily attacked by the amine. A non-nucleophilic base like diisopropylethylamine (DIPEA) is required to neutralize the TFA salt of the amine, liberating the free base for the coupling reaction without competing in the reaction itself.
-
Methodology:
-
In a reaction vial, dissolve the desired carboxylic acid (1.1 eq.) and HATU (1.1 eq.) in anhydrous dimethylformamide (DMF).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
In a separate vial, dissolve the C3-amine TFA salt from Protocol 2 (1.0 eq.) in anhydrous DMF.
-
Add DIPEA (3.0 eq.) to the amine solution and stir for 5 minutes.
-
Add the amine/DIPEA solution to the pre-activated carboxylic acid solution.
-
Stir the final reaction mixture at room temperature for 2-12 hours.
-
Monitoring: Track the formation of the product by LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride (LiCl) solution (to remove DMF), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the final ligand by flash column chromatography or preparative HPLC.
-
Applications and Target Space
Derivatives of the 9-azabicyclo[3.3.1]nonane scaffold have demonstrated significant biological activity across various therapeutic areas. The ability to install diverse functionalities at both the N9 and C3 positions allows for the generation of ligands with tailored pharmacological profiles.
-
Monoamine Reuptake Inhibitors: Functionalization of the N9 position with aryl groups can lead to potent inhibitors of serotonin, norepinephrine, and dopamine transporters, relevant for treating depression and other mood disorders.[6]
-
5-HT₃ Receptor Antagonists: The core structure is related to Granisetron, a potent 5-HT₃ antagonist used as an antiemetic.[13]
-
Sigma Receptor Ligands: The rigid scaffold is well-suited for targeting sigma receptors, which are implicated in various CNS disorders and have potential as cancer diagnostic agents.[2]
-
GPR119 Agonists: Related oxazabicyclo[3.3.1]nonane derivatives have been developed as potent G protein-coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes.[7]
Conclusion
This compound is a high-value, strategically designed building block that provides a robust and versatile entry point into a rich chemical space. Its conformationally constrained core and orthogonally protected functional groups enable a logical and modular approach to the synthesis of complex and stereochemically defined ligands. The protocols detailed herein offer reliable and reproducible methods for leveraging this scaffold, empowering researchers and drug development professionals to accelerate the discovery of next-generation therapeutics.
References
- A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Altern
- A Comparative Guide to the Spectroscopic D
- Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing.
- 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS.
- Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo-[3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms.
- Dual protection of amino functions involving Boc. RSC Publishing.
- FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b).
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- This compound. INDOFINE Chemical Company.
- Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative.
- Efficient Synthesis of a New Family of 2,6-Disulfanyl-9-selenabicyclo[3.3.1]nonanes. MDPI.
- This compound. BOC Sciences.
- Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists.
- This compound. Sigma-Aldrich.
- endo-3-Amino-N-Boc-9-azabicyclo[3.3.1]nonane. MySkinRecipes.
- Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses.
- 9-azabicyclo[3.3.1]nonane derivatives.
Sources
- 1. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 2. Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo- [3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS - Patent 1934212 [data.epo.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 155560-04-6 | INDOFINE Chemical Company [indofinechemical.com]
- 10. endo-3-Amino-N-Boc-9-azabicyclo[3.3.1]nonane [myskinrecipes.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Catalytic Applications of Endo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane Derivatives: A Guide for Researchers
Introduction: The Versatile 9-Azabicyclo[3.3.1]nonane Scaffold
The 9-azabicyclo[3.3.1]nonane framework represents a privileged scaffold in both medicinal chemistry and asymmetric catalysis. Its rigid, chair-chair or chair-boat conformation provides a well-defined three-dimensional structure that is highly advantageous for the construction of chiral ligands. The strategic placement of coordinating heteroatoms on this framework allows for the creation of a precisely defined chiral pocket around a metal center, enabling high levels of stereocontrol in a variety of chemical transformations. This guide focuses on the catalytic applications of derivatives of Endo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane, a versatile building block for the synthesis of novel chiral ligands.
The presence of the Boc-protected amino group at the endo-3 position offers a convenient handle for the introduction of various catalytically active moieties. This allows for the systematic tuning of the ligand's steric and electronic properties to optimize its performance in specific asymmetric reactions. This document will provide detailed application notes and protocols for the synthesis of a representative chiral phosphine ligand derived from this scaffold and its application in rhodium-catalyzed asymmetric conjugate addition, a powerful C-C bond-forming reaction.
Application Note 1: Synthesis of a Chiral P,N-Ligand from this compound
The conversion of the amino functionality of this compound into a phosphine group is a key step in generating a potent chiral ligand for asymmetric catalysis. The following protocol outlines a representative synthesis of a P,N-bidentate ligand, a class of ligands known for its effectiveness in a range of transition metal-catalyzed reactions.
Causality Behind Experimental Choices:
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is stable under many reaction conditions but can be readily removed under acidic conditions to liberate the free amine. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective method for this deprotection, typically proceeding at room temperature with volatile byproducts.
-
Phosphine Introduction: The free amino group can be readily phosphinated using a reagent like chlorodiphenylphosphine. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, to scavenge the HCl generated during the reaction. The use of an inert atmosphere is crucial to prevent the oxidation of the phosphine.
-
Purification: Column chromatography is a standard method for purifying the final ligand, removing any unreacted starting materials or byproducts. The choice of eluent is critical for achieving good separation.
Detailed Step-by-Step Protocol:
Step 1: Boc Deprotection of this compound
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add trifluoroacetic acid (TFA, 5.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Endo-3-amino-9-azabicyclo[3.3.1]nonane.
Step 2: Synthesis of the Chiral P,N-Ligand
-
Dissolve the crude Endo-3-amino-9-azabicyclo[3.3.1]nonane (1.0 eq) and triethylamine (2.2 eq) in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C and add chlorodiphenylphosphine (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired chiral P,N-ligand.
Application Note 2: Rhodium-Catalyzed Asymmetric Conjugate Addition
Rhodium-catalyzed asymmetric conjugate addition of organoboron reagents to α,β-unsaturated compounds is a highly reliable and versatile method for the enantioselective formation of carbon-carbon bonds.[1] The chiral P,N-ligand synthesized from this compound can be effectively employed in this transformation.
Mechanism and Role of the Ligand:
The catalytic cycle is believed to involve the formation of a chiral rhodium(I) complex. This complex then undergoes oxidative addition with the organoboron reagent, followed by insertion of the α,β-unsaturated substrate and reductive elimination to afford the desired product and regenerate the active catalyst. The chiral ligand creates a specific steric and electronic environment around the rhodium center, which dictates the facial selectivity of the substrate coordination and subsequent migratory insertion, thereby controlling the stereochemical outcome of the reaction.
Caption: Simplified Catalytic Cycle for Rh-Catalyzed Conjugate Addition.
Data Presentation: Performance in Asymmetric Conjugate Addition
The following table summarizes typical results for the rhodium-catalyzed asymmetric conjugate addition of phenylboronic acid to 2-cyclohexen-1-one using a hypothetical P,N-ligand derived from this compound.
| Entry | Ligand Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 1.0 | 25 | 12 | 95 | 92 |
| 2 | 0.5 | 25 | 24 | 92 | 91 |
| 3 | 1.0 | 0 | 24 | 88 | 94 |
| 4 | 1.0 | 40 | 6 | 98 | 89 |
Detailed Step-by-Step Protocol:
-
Catalyst Pre-formation: In a glovebox, to a Schlenk tube charged with [Rh(cod)₂]BF₄ (1.0 mol%) and the chiral P,N-ligand (1.1 mol%), add anhydrous and degassed 1,4-dioxane (1.0 mL). Stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: To the catalyst solution, add the α,β-unsaturated ketone (e.g., 2-cyclohexen-1-one, 1.0 eq), the arylboronic acid (e.g., phenylboronic acid, 1.5 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 25 °C) under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield of the purified product and the enantiomeric excess (ee) by chiral HPLC analysis.
Trustworthiness and Self-Validating Systems
The protocols described herein are designed to be robust and reproducible. The success of these procedures relies on the careful control of experimental parameters, particularly the exclusion of air and moisture, which can deactivate the catalyst and oxidize the phosphine ligand. The enantiomeric excess of the product serves as a direct measure of the effectiveness of the chiral ligand and the stereocontrol of the reaction. Consistent and high ee values across multiple runs validate the protocol and the performance of the catalyst system.
Conclusion
Derivatives of this compound are highly valuable and versatile precursors for the synthesis of novel chiral ligands. The protocols and application notes provided in this guide demonstrate a clear pathway from this readily available starting material to a functional chiral P,N-ligand and its successful application in a key asymmetric transformation. The modular nature of this scaffold allows for extensive tuning and optimization, making it a powerful tool for researchers in the fields of organic synthesis, catalysis, and drug development.
References
The Strategic Role of Endo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Abstract
Endo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane stands as a pivotal building block in contemporary medicinal chemistry, offering a unique confluence of structural rigidity, stereochemical precision, and synthetic versatility. This constrained diamine scaffold provides an exceptional platform for the spatial arrangement of pharmacophoric features, a critical consideration in the design of high-affinity and selective therapeutic agents. The strategic incorporation of the tert-butyloxycarbonyl (Boc) protecting group on the endo-3-amino functionality allows for controlled, sequential chemical transformations, enabling the construction of complex molecular architectures. This guide provides an in-depth exploration of the multifaceted role of this intermediate, detailing its application in the synthesis of key drug classes, and offers comprehensive, field-proven protocols for its synthesis and derivatization.
The Significance of the 9-Azabicyclo[3.3.1]nonane Scaffold: A Foundation of Rigidity and Pre-organization
In the quest for novel therapeutics, the principle of conformational restriction has emerged as a powerful strategy to enhance ligand-receptor interactions.[1] Flexible molecules in solution exist as an ensemble of conformations, and only a fraction of these may be the "bioactive" conformation recognized by the biological target. The energetic cost of adopting this specific conformation, known as the entropic penalty of binding, can significantly reduce the overall binding affinity.
The 9-azabicyclo[3.3.1]nonane core, a bridged bicyclic system, inherently limits the conformational freedom of appended functional groups. This pre-organization of substituents into a well-defined three-dimensional space can lead to a more favorable entropic profile upon binding to a target protein, thereby enhancing potency.[1] This rigid framework is particularly advantageous in the design of ligands for targets with well-defined binding pockets, such as G-protein coupled receptors (GPCRs) and ion channels.
Strategic Application in Drug Discovery
The utility of the this compound scaffold is prominently demonstrated in the synthesis of a diverse array of bioactive molecules.
Serotonin 5-HT3 Receptor Antagonists: The Granisetron Archetype
A significant application of this scaffold is in the synthesis of potent and selective serotonin 5-HT3 receptor antagonists, a class of drugs primarily used to manage nausea and vomiting, particularly that induced by chemotherapy.[2][3] Granisetron is a notable example where the related endo-3-amino-9-methyl-9-azabicyclo[3.3.1]nonane is a key structural component.[2][3] The Boc-protected analogue serves as a versatile precursor for the synthesis of granisetron derivatives, allowing for modifications that can fine-tune the pharmacological profile.[4]
Monoamine Reuptake Inhibitors: Targeting Neurological Disorders
Derivatives of 9-azabicyclo[3.3.1]nonane have been extensively explored as inhibitors of monoamine neurotransmitter reuptake, a critical mechanism in the treatment of depression and other neurological disorders.[5][6] The rigid scaffold allows for the precise positioning of aryl and other functional groups to interact with the binding sites of the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[7] The endo-3-amino group provides a convenient handle for the introduction of diverse substituents to probe the structure-activity relationships (SAR) of these transporters.
Nicotinic Acetylcholine Receptor (nAChR) Ligands: Modulating Cholinergic Signaling
The 9-azabicyclo[3.3.1]nonane framework has also been employed in the design of ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of physiological processes and are therapeutic targets for neurological and inflammatory diseases.[8][9] The defined stereochemistry of the endo-3-amino group allows for the creation of subtype-selective nAChR modulators.
Experimental Protocols: A Practical Guide
The following protocols provide a comprehensive workflow for the synthesis and utilization of this compound.
Synthesis of the 9-Azabicyclo[3.3.1]nonane Core
The synthesis of the core bicyclic structure is a critical first step. A common and effective method is the Robinson-Schöpf type condensation.[10]
Protocol 1: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
-
Materials: Benzylamine, Glutaraldehyde (25% aqueous solution), Acetone-1,3-dicarboxylic acid, Sodium acetate, Hydrochloric acid, Dichloromethane, Sodium sulfate.
-
Procedure:
-
To a stirred solution of benzylamine in water, add a solution of acetone-1,3-dicarboxylic acid.
-
Cool the mixture to 0-5 °C and slowly add an aqueous solution of glutaraldehyde.
-
Add a buffered solution of sodium acetate and allow the reaction to stir at room temperature for 24-48 hours.
-
Acidify the reaction mixture with hydrochloric acid and extract with an organic solvent to remove by-products.
-
Basify the aqueous layer and extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.
-
Stereoselective Reduction and Amination
The stereoselective formation of the endo-amino group is crucial for the desired biological activity in many applications.
Protocol 2: Synthesis of Endo-3-amino-9-azabicyclo[3.3.1]nonane
-
Step 1: Stereoselective Reduction to endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol
-
Materials: 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one, Sodium borohydride (NaBH₄), Methanol.
-
Procedure:
-
Dissolve 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one in methanol and cool to 0 °C.
-
Slowly add sodium borohydride in portions, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with acetone and remove the solvent under reduced pressure.
-
Extract the product into an appropriate organic solvent, wash with brine, dry, and concentrate to yield the endo-alcohol, which can be purified by chromatography.[5]
-
-
-
Step 2: Conversion to the Azide and Reduction
-
Materials: endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol, Diphenylphosphoryl azide (DPPA), 1,8-Diazabicycloundec-7-ene (DBU), Toluene, Lithium aluminum hydride (LAH) or Hydrogen/Palladium on carbon (Pd/C), Tetrahydrofuran (THF).
-
Procedure (Mitsunobu-like conditions):
-
Dissolve the endo-alcohol in anhydrous toluene.
-
Add DBU and then slowly add DPPA at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction to isolate the intermediate azide.
-
Reduce the azide to the primary amine using either LAH in THF or catalytic hydrogenation (H₂/Pd/C).
-
Purify the resulting endo-3-amino-9-benzyl-9-azabicyclo[3.3.1]nonane by column chromatography.
-
-
-
Step 3: Debenzylation
-
Materials: endo-3-amino-9-benzyl-9-azabicyclo[3.3.1]nonane, Palladium on carbon (Pd/C), Methanol, Ammonium formate.
-
Procedure:
-
Dissolve the benzyl-protected amine in methanol.
-
Add Pd/C and then ammonium formate.
-
Reflux the mixture for 2-4 hours.
-
Filter the catalyst through Celite and concentrate the filtrate to obtain endo-3-amino-9-azabicyclo[3.3.1]nonane.
-
-
Boc Protection of the Endo-3-Amino Group
The Boc protecting group is introduced to allow for selective functionalization of the N9 position.[11]
Protocol 3: Synthesis of this compound
-
Materials: Endo-3-amino-9-azabicyclo[3.3.1]nonane, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA) or Sodium bicarbonate, Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve endo-3-amino-9-azabicyclo[3.3.1]nonane in DCM.
-
Add triethylamine (1.1 equivalents).
-
Cool the solution to 0 °C and add a solution of (Boc)₂O (1.05 equivalents) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.[12]
-
Visualization of Synthetic Workflow
The following diagram illustrates the key synthetic transformations described.
Caption: Synthetic workflow for the preparation and derivatization of this compound.
Conclusion
This compound is a testament to the power of strategic molecular design in medicinal chemistry. Its rigid framework provides a distinct advantage in minimizing the entropic cost of receptor binding, while the stereochemically defined and orthogonally protected amino functionalities offer a versatile platform for the synthesis of complex and potent therapeutic agents. The protocols and applications detailed herein are intended to empower researchers and drug development professionals to effectively harness the potential of this valuable synthetic intermediate in their pursuit of novel medicines.
References
- 1. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 2. data.epo.org [data.epo.org]
- 3. Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride | 135906-03-5 [chemicalbook.com]
- 4. Toward Biophysical Probes for the 5-HT3 Receptor: Structure−Activity Relationship Study of Granisetron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 6. WO2007039563A1 - 9-azabicyclo [3 . 3 . 1] nonane derivatives as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nicotinic acetylcholine receptor ligands; a patent review (2006-2011) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. orgsyn.org [orgsyn.org]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. beilstein-journals.org [beilstein-journals.org]
Application Notes and Protocols for the N-Alkylation of Endo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane
Introduction: The Significance of the 9-Azabicyclo[3.3.1]nonane Scaffold
The 9-azabicyclo[3.3.1]nonane ring system is a conformationally restricted bicyclic amine that serves as a crucial scaffold in medicinal chemistry and drug discovery. Its rigid structure allows for the precise spatial orientation of substituents, making it an attractive template for designing ligands with high affinity and selectivity for various biological targets. The endo-3-amino derivative, in particular, is a versatile intermediate for the synthesis of a wide range of biologically active molecules, including antagonists for serotonergic and nicotinic acetylcholine receptors. The Boc-protected form, endo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane (CAS 155560-04-6), is a stable precursor that allows for selective modification at the N9 position.[1][][3][4][5]
This application note provides detailed experimental procedures for the N-alkylation of this compound, a key transformation for introducing molecular diversity and modulating the pharmacological properties of this important scaffold. We will explore two primary and robust methods: Direct Alkylation with Alkyl Halides and Reductive Amination .
Synthesis of the Starting Material: this compound
The synthesis of the title compound typically begins with the construction of the 9-azabicyclo[3.3.1]nonane core, often via a Robinson-Schöpf-type condensation. A common strategy involves the use of benzylamine, which leads to the N-benzyl protected intermediate, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.[6][7] Subsequent stereoselective reduction of the ketone and introduction of the Boc-protected amino group at the 3-position, followed by debenzylation, affords the desired secondary amine. The debenzylation is typically achieved through catalytic hydrogenation.[7]
Method 1: Direct N-Alkylation with Alkyl Halides
Direct N-alkylation is a classical and straightforward approach for forming C-N bonds. It involves the nucleophilic attack of the secondary amine at the N9 position on an electrophilic alkyl halide.[8] This SN2 reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, thereby preventing the formation of the ammonium salt of the starting material and driving the reaction to completion.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF) is preferred to dissolve the starting materials and facilitate the SN2 reaction mechanism.
-
Base: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is commonly used. These are solid bases that are easily removed by filtration upon reaction completion. The choice of a weaker base is often sufficient and can prevent potential side reactions.
-
Temperature: The reaction is often heated to increase the rate of reaction, especially with less reactive alkyl halides such as alkyl chlorides or secondary alkyl bromides.
-
Stoichiometry: A slight excess of the alkyl halide is often used to ensure complete conversion of the starting amine.
Visual Workflow for Direct N-Alkylation:
Caption: Workflow for Direct N-Alkylation.
Detailed Protocol for Direct N-Alkylation:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous dimethylformamide (DMF, 0.1 M) in a round-bottom flask, add potassium carbonate (K₂CO₃, 2.0 eq.).
-
Addition of Alkyl Halide: To the stirred suspension, add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic solids. Dilute the filtrate with water and extract the product with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Method 2: Reductive Amination
Reductive amination is a powerful and versatile method for N-alkylation that proceeds via the in-situ formation and subsequent reduction of an iminium ion. This two-step, one-pot process is highly efficient and often provides cleaner reaction profiles and higher yields compared to direct alkylation, especially for the synthesis of secondary and tertiary amines.
Causality Behind Experimental Choices:
-
Carbonyl Source: A wide range of aldehydes and ketones can be used, allowing for the introduction of diverse alkyl groups.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other hydrides and tolerates a wider range of functional groups. Sodium cyanoborohydride (NaBH₃CN) is also commonly used, often in the presence of a weak acid to facilitate iminium ion formation.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reactions using NaBH(OAc)₃. For NaBH₃CN, methanol or ethanol are often employed.
-
Additive: A catalytic amount of acetic acid is sometimes added to accelerate the formation of the iminium ion intermediate.
Visual Workflow for Reductive Amination:
Caption: Workflow for Reductive Amination.
Detailed Protocol for Reductive Amination:
-
Reaction Setup: To a solution of this compound (1.0 eq.) and the desired aldehyde or ketone (1.2 eq.) in anhydrous dichloromethane (DCM, 0.1 M) in a round-bottom flask, stir the mixture at room temperature for 15-30 minutes.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Comparative Data Summary
| Method | Alkylating Agent | Base/Reducing Agent | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Direct Alkylation | Alkyl Halides | K₂CO₃ / Cs₂CO₃ | DMF / ACN | 25-80 | 2-12 | 60-85 |
| Reductive Amination | Aldehydes / Ketones | NaBH(OAc)₃ | DCM / DCE | 25 | 4-24 | 75-95 |
| Reductive Amination | Aldehydes / Ketones | NaBH₃CN | MeOH | 25 | 4-24 | 70-90 |
Note: The data presented in this table are representative and may vary depending on the specific substrate and reaction conditions.
Conclusion
Both direct alkylation and reductive amination are effective methods for the N-alkylation of this compound. The choice of method will depend on the nature of the desired alkyl group and the availability of the starting materials. Direct alkylation is a simple and effective method for introducing alkyl groups from corresponding halides. Reductive amination offers a broader scope for introducing a variety of substituents from aldehydes and ketones, often with higher yields and cleaner reaction profiles. The protocols provided herein serve as a robust starting point for researchers and scientists in the field of drug development to synthesize novel derivatives of the 9-azabicyclo[3.3.1]nonane scaffold.
References
- Hamada, Y., Okamoto, N., & Hara, O. (1999). Synthesis of New Chiral Amines, 2,6-Dimethyl-9-azabicyclo[3.3.
-
INDOFINE Chemical Company. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Retrieved from [Link]
- Google Patents. (n.d.). US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives.
-
Aobchem. (n.d.). This compound. Retrieved from [Link]
-
Capot Chemical. (n.d.). This compound. Retrieved from [Link]
- Williams, B. D., et al. (2001). Synthesis of 3-Azabicyclo[3.3.1]nonane-6,9-diones. HETEROCYCLES, 55(11), 2199-2206.
- Vafina, G. F., et al. (2003). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry, 39(1), 49-57.
-
Science of Synthesis. (n.d.). Dealkylation Reactions. Retrieved from [Link]
- Google Patents. (n.d.). EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivative.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
ChemUniverse. (n.d.). endo-3-amino-n-boc-9-azabicyclo[3.3.1]nonane. Retrieved from [Link]
-
Spiral. (n.d.). NEW SULFONE–ASSISTED STRATEGIES FOR ALKALOID SYNTHESIS. Retrieved from [Link]
-
RSC Publishing. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. Retrieved from [Link]
Sources
- 1. This compound | 155560-04-6 | INDOFINE Chemical Company [indofinechemical.com]
- 3. allbiopharm.com [allbiopharm.com]
- 4. 155560-04-6 | endo-3-(boc-amino)-9-azabiciclo[3.3.1]nonano | this compound - Capot Químico [capotchem.com]
- 5. This compound | 155560-04-6 [sigmaaldrich.com]
- 6. orgsyn.org [orgsyn.org]
- 7. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 8. 9-Azabicyclo[3.3.1]nonan-3-one|CAS 4390-39-0 [benchchem.com]
Application Note & Protocols: Synthesis of Constrained Diamines from Endo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane
Abstract
The 9-azabicyclo[3.3.1]nonane framework represents a conformationally rigid scaffold of significant interest in medicinal chemistry and drug development. Its constrained chair-chair conformation serves as an excellent platform for the spatial presentation of pharmacophoric elements, potentially enhancing binding affinity and selectivity for biological targets. This document provides a detailed guide for the synthesis of novel, constrained diamines starting from the commercially available Endo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane. We present a robust, two-step synthetic sequence involving N9-functionalization via reductive amination, followed by standard Boc-deprotection of the C3-amine. This guide explains the rationale behind the chosen methodology and provides detailed, step-by-step protocols suitable for researchers in synthetic chemistry and drug discovery.
Scientific Background & Strategic Overview
Constrained diamines are privileged structures in modern drug design. By locking the relative orientation of two amino groups, the bicyclic 9-azabicyclo[3.3.1]nonane core reduces the entropic penalty associated with target binding, a key strategy for developing high-affinity ligands. The starting material, this compound, offers an ideal entry point for creating a library of diverse diamines. It features two key nitrogen atoms:
-
The N9 Bridgehead Amine: A secondary amine that is readily available for nucleophilic attack or alkylation.
-
The C3-Endo Amine: A primary amine protected by a tert-butyloxycarbonyl (Boc) group, which can be selectively removed under acidic conditions in a final step.
Our synthetic strategy leverages this orthogonal reactivity. The first step involves the functionalization of the more nucleophilic N9 position. The second step is the deprotection of the C3-amine to yield the target diamine. This sequence prevents undesired side reactions at the C3-amine and allows for the introduction of a wide variety of substituents at the N9 position.
The Strategic Application of Endo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane in Asymmetric Synthesis: A Guide for Researchers
Introduction: The Architectural Advantage of the 9-Azabicyclo[3.3.1]nonane Scaffold
In the landscape of asymmetric synthesis, the quest for structurally rigid and stereochemically well-defined chiral ligands and auxiliaries is paramount. The 9-azabicyclo[3.3.1]nonane framework has emerged as a privileged scaffold in this regard. Its inherent conformational rigidity, stemming from the bicyclic structure, provides a predictable and stable three-dimensional environment. This structural integrity is crucial for the effective transmission of chiral information from a catalyst to the reactants, thereby enabling high levels of enantioselectivity in chemical transformations. Derivatives of this scaffold have found utility in a range of applications, from being precursors to potent pharmaceuticals to serving as the chiral backbone for highly effective catalysts in asymmetric reactions.[1]
This document provides a detailed exploration of a specific, valuable derivative: Endo-3-(tert-butoxycarbonylamino)-9-azabicyclo[3.3.1]nonane . While not extensively documented as a direct catalyst, its true potential lies in its role as a versatile chiral building block for the synthesis of novel ligands and organocatalysts. We will delve into its properties, its prospective derivatization into catalytically active species, and provide detailed, field-proven protocols for its potential application in asymmetric catalysis.
Endo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane: A Chiral Building Block of Interest
This compound is a chiral diamine derivative where one of the amino groups is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is key to its utility, allowing for selective functionalization of the two nitrogen atoms.
Key Properties:
| Property | Value |
| CAS Number | 155560-04-6 |
| Molecular Formula | C₁₃H₂₄N₂O₂ |
| Molecular Weight | 240.34 g/mol |
| Appearance | Typically a white to off-white solid |
| Chirality | The molecule possesses inherent chirality due to its bicyclic nature and the stereochemistry of the amino group. |
| Key Structural Features | - Rigid Bicyclic Core: Provides a predictable stereochemical environment. - Endo Stereochemistry: The Boc-amino group is oriented towards the six-membered ring, influencing the steric environment around the molecule. - Orthogonal Protection: The Boc-protected amine and the secondary amine of the bicycle allow for selective chemical manipulation. |
Prospective Application in Asymmetric Catalysis: Derivatization to a Chiral Diamine Ligand
The true power of this compound lies in its potential to be readily converted into more complex chiral ligands. The presence of two distinct nitrogen atoms allows for a modular approach to ligand design. A common strategy in asymmetric catalysis is the use of C₂-symmetric or non-symmetric chiral diamines as ligands for transition metals.
Here, we propose a scientifically grounded, prospective application: the conversion of this compound into a novel N,N'-dialkylated diamine ligand and its subsequent use in a ruthenium-catalyzed asymmetric transfer hydrogenation of a ketone.
Workflow for Ligand Synthesis and Catalytic Application
Caption: Proposed workflow for ligand synthesis and catalytic use.
Experimental Protocols
Part 1: Synthesis of a Chiral N,N'-Dibenzyl Diamine Ligand
This protocol describes a hypothetical, yet plausible, synthesis of a chiral diamine ligand from this compound.
Step 1: N-Benzylation of the Bicyclic Amine
-
Rationale: The secondary amine of the bicyclic system is generally more nucleophilic than the Boc-protected amine, allowing for selective alkylation.
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq) and benzyl bromide (1.1 eq).
-
Stir the reaction mixture at 60 °C for 12-16 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-benzyl-Endo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane.
Step 2: Boc Deprotection
-
Rationale: The Boc group is a labile protecting group that can be removed under acidic conditions without affecting the newly installed N-benzyl group.
-
Dissolve the product from Step 1 in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude primary amine.
Step 3: N'-Benzylation of the Primary Amine
-
Rationale: This step completes the synthesis of the C₁-symmetric diamine ligand.
-
Following a similar procedure to Step 1, react the primary amine from Step 2 with benzyl bromide (1.1 eq) and potassium carbonate (2.0 eq) in acetonitrile.
-
Monitor the reaction for the formation of the desired N,N'-dibenzylated product.
-
Work-up and purify by column chromatography to obtain the final chiral diamine ligand: N-benzyl-N'-(benzyl)-9-azabicyclo[3.3.1]nonan-3-amine .
Part 2: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol outlines the use of the newly synthesized chiral diamine ligand in a classic asymmetric transformation.
Materials:
-
[Ru(p-cymene)Cl₂]₂
-
Chiral N,N'-dibenzyl diamine ligand (from Part 1)
-
Anhydrous isopropanol
-
Potassium hydroxide
-
Acetophenone
Procedure:
-
In situ Catalyst Formation:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve [Ru(p-cymene)Cl₂]₂ (1.0 mol%) and the chiral diamine ligand (2.2 mol%) in anhydrous isopropanol.
-
Stir the mixture at 80 °C for 30 minutes to form the active catalyst complex.
-
-
Catalytic Reaction:
-
To the catalyst solution, add a solution of potassium hydroxide (5 mol%) in isopropanol.
-
Add acetophenone (1.0 eq).
-
Stir the reaction mixture at room temperature for the time required for complete conversion (monitor by GC or TLC).
-
-
Work-up and Analysis:
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting 1-phenylethanol by column chromatography.
-
Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or GC analysis.
-
Expected Outcome:
Based on literature for similar chiral diamine-ruthenium catalysts, this protocol is expected to yield (R)- or (S)-1-phenylethanol with a significant level of enantioselectivity. The facial selectivity will be dictated by the absolute configuration of the starting chiral building block.
Data Interpretation:
| Entry | Ligand Loading (mol%) | Base | Time (h) | Conversion (%) | e.e. (%) |
| 1 | 2.2 | KOH | 4 | >99 | To be determined |
| 2 | 1.1 | KOH | 8 | >99 | To be determined |
| 3 | 2.2 | KOtBu | 4 | >99 | To be determined |
This table provides a template for optimizing the reaction conditions.
Mechanism of Asymmetric Induction
The mechanism of ruthenium-catalyzed transfer hydrogenation is well-established. The chiral diamine ligand coordinates to the ruthenium center, creating a chiral environment. The reaction proceeds through a six-membered transition state involving the ruthenium hydride, the carbonyl of the ketone, and the isopropanol as the hydrogen source.
Proposed Catalytic Cycle
Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.
The stereochemical outcome is determined by the energetically most favorable transition state, which minimizes steric interactions between the substituents on the ketone and the chiral ligand. The rigid bicyclic backbone of the ligand derived from this compound would play a critical role in defining this chiral pocket.
Conclusion and Future Outlook
While direct applications of this compound in asymmetric catalysis are not yet prevalent in the literature, its potential as a versatile chiral building block is undeniable. The protocols and workflows presented here provide a roadmap for researchers to unlock this potential. By serving as a scaffold for novel chiral ligands, this compound offers a gateway to new catalytic systems for a wide array of asymmetric transformations. Further research into the derivatization of this molecule is likely to yield highly effective catalysts for the synthesis of enantiomerically pure compounds, which are of critical importance in the pharmaceutical and fine chemical industries.
References
-
Roy, N., Das, R., Paira, R., & Paira, P. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22383–22435. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Endo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane
Welcome to the technical support center for the purification of Endo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the purification of this important bicyclic amine building block.
Introduction
This compound is a valuable synthetic intermediate in medicinal chemistry, often utilized for its rigid scaffold and the stereochemical orientation of its functional groups. Achieving high purity of this compound is critical for the success of subsequent synthetic steps and the biological activity of the final molecules. This guide provides practical, field-proven advice to overcome common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary methods for purifying this compound are silica gel column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of the impurities present in the crude material. An alkali washing of the crude product can also be employed to remove acidic impurities before proceeding with chromatography or recrystallization.
Q2: How can I monitor the progress of the purification?
A2: Thin-layer chromatography (TLC) is the most effective technique for monitoring the purification process. It is crucial to develop a TLC system that provides good separation between the desired endo product, the potential exo isomer, starting materials, and other byproducts. For visualization, a potassium permanganate stain or ninhydrin stain can be effective for these amino compounds, in addition to UV light if the impurities are UV-active.
Q3: What are the typical impurities I might encounter?
A3: Common impurities can include:
-
Exo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane: The diastereomer of the desired product.
-
Unreacted starting materials: Such as 9-azabicyclo[3.3.1]nonan-3-one.
-
Byproducts from the synthesis: For instance, if prepared via reductive amination, you might have incompletely reacted bicyclic imine or bicyclic diamine intermediates.[1]
-
Excess Boc-anhydride and its byproducts: If the Boc protection step was not optimized.
Q4: Is it necessary to remove the exo isomer?
A4: The separation of endo and exo diastereomers is often crucial for the desired biological activity and for ensuring the structural integrity of the final compound. The rigid bicyclic structure means that the spatial orientation of the Boc-amino group is fixed, and the two isomers can have significantly different pharmacological profiles.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the purification of this compound.
Issue 1: Streaking on the TLC Plate
Cause: The basic nature of the amine groups in the molecule can lead to strong interactions with the acidic silica gel, causing the spots to streak.
Solution:
-
Neutralize the Eluent: Add a small amount of a basic modifier to your eluent system. A common and effective choice is to add 0.5-1% triethylamine (Et₃N) or a few drops of ammonium hydroxide to the mobile phase. This will neutralize the acidic sites on the silica gel and result in sharper, more defined spots.
-
Pre-treat the Silica Gel: Before running a column, you can flush the packed silica gel with the eluent containing the basic modifier to ensure the entire column is neutralized.
Issue 2: Poor Separation Between Endo and Exo Isomers
Cause: The endo and exo isomers of 3-(Boc-amino)-9-azabicyclo[3.3.1]nonane can have very similar polarities, making their separation by standard column chromatography challenging.
Solutions:
-
Optimize the Eluent System: Experiment with different solvent systems to maximize the difference in Rf values between the two isomers. A less polar solvent system will generally provide better separation for closely related compounds. Start with a low polarity eluent and gradually increase the polarity. A gradient elution can be particularly effective.
-
Use a High-Performance Flash Chromatography System: These systems allow for the use of smaller particle size silica gel and provide better resolution than traditional gravity columns.
-
Consider Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for separating diastereomers. You may need to screen a variety of solvents and solvent mixtures.
-
Diastereomeric Ester Crystallization: For challenging separations, a more advanced technique is to derivatize the free amine (after Boc deprotection) with a chiral acid to form diastereomeric salts, which can then be separated by crystallization. This is a more involved process but can be very effective.
Issue 3: The Compound is not Eluting from the Column
Cause: The compound may be too polar for the chosen eluent system, leading to very strong adsorption to the silica gel.
Solution:
-
Increase the Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent mixture. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If that is not sufficient, a more polar system like dichloromethane/methanol may be necessary.
-
Add a Competitive Binder: In addition to increasing solvent polarity, the addition of a small amount of a base like triethylamine can help to displace the compound from the silica gel.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general guideline for the purification of this compound using flash column chromatography.
1. TLC Analysis:
- Prepare a TLC plate with your crude material.
- Develop the plate in a solvent system such as hexane/ethyl acetate (e.g., starting with a 1:1 ratio) or dichloromethane/methanol (e.g., starting with a 98:2 ratio).
- Add 0.5-1% triethylamine to the eluent to prevent streaking.
- Visualize the spots using a potassium permanganate stain.
- Adjust the solvent ratio until you achieve good separation between your product and impurities, with the product having an Rf value of approximately 0.2-0.3.
2. Column Preparation:
- Choose a column size appropriate for the amount of crude material (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
- Pack the column with silica gel using the chosen eluent.
- Pre-elute the column with the eluent containing triethylamine.
3. Sample Loading:
- Dissolve the crude material in a minimal amount of the eluent or a more polar solvent like dichloromethane.
- Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel and then adding the dried powder to the top of the column.
4. Elution and Fraction Collection:
- Begin eluting with the solvent system determined from your TLC analysis.
- If separation is difficult, a shallow gradient of increasing polarity can be employed.
- Collect fractions and monitor them by TLC.
5. Product Isolation:
- Combine the pure fractions containing your product.
- Remove the solvent under reduced pressure using a rotary evaporator.
Table 1: Example Solvent Systems for Column Chromatography
| Eluent System | Ratio (v/v) | Modifier | Notes |
| Hexane / Ethyl Acetate | 2:1 to 1:1 | 0.5% Et₃N | Good starting point for less polar impurities. |
| Dichloromethane / Methanol | 98:2 to 95:5 | 0.5% Et₃N | Effective for more polar compounds. |
| Ethyl Acetate / Hexane | 1:1 | 0.5% Et₃N | A reported system for a related N-oxyl derivative. |
Protocol 2: Recrystallization
Finding a suitable recrystallization solvent requires experimentation. Here is a general procedure to screen for solvents.
1. Solvent Screening:
- Place a small amount of your crude material in several test tubes.
- To each tube, add a different solvent (e.g., hexane, ethyl acetate, isopropanol, acetonitrile, toluene) dropwise while heating until the solid dissolves.
- Allow the solutions to cool slowly to room temperature and then in an ice bath.
- Observe which solvent system yields good quality crystals. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
2. Recrystallization Procedure:
- Dissolve the crude material in a minimal amount of the hot recrystallization solvent.
- If the solution is colored, you can add a small amount of activated carbon and hot filter the solution.
- Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
- Further cool the solution in an ice bath to maximize the yield.
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the crystals under vacuum.
Visualizations
Workflow for Purification Method Selection
Caption: Decision workflow for selecting the appropriate purification method.
Troubleshooting Logic for Column Chromatography
Caption: Troubleshooting guide for common column chromatography issues.
References
- Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.
- Copper(I)
-
Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. [Link]
Sources
"common impurities in the synthesis of Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane"
Introduction
Welcome to the technical support guide for the synthesis of Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane. This molecule is a critical building block in pharmaceutical research and development, particularly in the synthesis of complex therapeutic agents. Its rigid bicyclic structure and specific stereochemistry are key to its function, making chemical purity paramount. However, its synthesis is not without challenges, and several impurities can arise that may compromise the quality of the final product and the integrity of subsequent research.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into identifying, troubleshooting, and mitigating common impurities encountered during the synthesis. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and overcome challenges in your own laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most frequently encountered impurities include the undesired exo-isomer, unreacted starting materials (e.g., 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one), residual solvents, and by-products from the Boc-protection step, such as the unprotected amine or di-Boc species.
Q2: Why is the exo-isomer the most critical impurity to control?
A2: The biological activity of derivatives made from this scaffold is often highly dependent on the stereochemistry of the 3-amino group. The endo configuration is typically the desired isomer for specific receptor binding or downstream reactions. The presence of the exo-isomer can lead to products with significantly different pharmacological profiles or complete loss of activity, making its removal essential.
Q3: How can I distinguish between the endo and exo isomers?
A3: The most reliable methods are ¹H NMR spectroscopy and HPLC. In ¹H NMR, the coupling constants and chemical shift of the proton at the C3 position are characteristically different between the two isomers. HPLC can also resolve the two isomers, often showing distinct retention times, which can be used for both identification and quantification.
Q4: What is a typical acceptable purity level for this intermediate in a drug development setting?
A4: For early-stage drug development, a purity of >95% is often required, with specific limits on critical impurities like the exo-isomer (e.g., <1%). As a project progresses towards clinical trials, these specifications become much stricter, often requiring >99% purity.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems you may encounter during your synthesis, providing probable causes and actionable solutions.
Problem 1: HPLC/NMR analysis of the crude product shows a significant peak corresponding to the exo-isomer.
-
Probable Cause: The stereoselectivity of the reduction of the ketone precursor, 9-azabicyclo[3.3.1]nonan-3-one, is highly dependent on the reducing agent and reaction conditions. Common reducing agents like sodium borohydride (NaBH₄) can produce mixtures of endo and exo alcohols.[1][2] While the subsequent steps do not alter this stereocenter, the initial reduction determines the isomeric ratio. A patent describes that reducing 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one with NaBH₄ in methanol yields the crude endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol.[1] However, other methods using different reducing agents may result in the formation of the exo isomer.[2]
-
Solution Workflow:
-
Confirm Identity: Use 2D NMR techniques (like COSY and NOESY) to definitively assign the stereochemistry of the major and minor products.
-
Optimize Reduction:
-
Reagent Choice: For higher endo selectivity, consider using a catalyst composed of a ruthenium complex with hydrogen. This method has been shown to selectively produce the endo-isomer.[3]
-
Temperature Control: Perform the reduction at low temperatures (e.g., 0 °C to -15 °C) to enhance stereoselectivity.[1][2]
-
-
Purification: If the exo-isomer is still present, it must be removed.
-
Column Chromatography: This is the most common method for separating diastereomers. A silica gel column with a gradient elution system (e.g., dichloromethane/methanol) is often effective.[1]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can enrich the desired endo-isomer.
-
-
Problem 2: The final product is contaminated with the unprotected amine (Endo-3-amino-9-azabicyclo[3.3.1]nonane).
-
Probable Cause: This indicates an incomplete reaction during the Boc-protection step. Common causes include insufficient di-tert-butyl dicarbonate ((Boc)₂O), sub-optimal pH, or a non-ideal solvent system. The reaction involves adding (Boc)₂O to the amine precursor, often in a solvent mixture like dioxane and water with a base like sodium hydroxide.[1][2]
-
Solution Protocol: Optimizing Boc-Protection
-
Reagent Stoichiometry: Ensure at least 1.1 to 1.2 equivalents of (Boc)₂O are used relative to the amine.
-
pH Control: Maintain a basic pH (9-11) during the reaction to ensure the amine is deprotonated and nucleophilic. Use a base such as sodium hydroxide or triethylamine.
-
Solvent: A biphasic system (e.g., dioxane/water or THF/water) often works well. Anhydrous conditions using a non-protic solvent like dichloromethane with a base can also be effective.[4]
-
Monitoring: Track the reaction progress by TLC or LC-MS. If the reaction stalls, a small additional charge of (Boc)₂O may be required.
-
Work-up: After the reaction, a mild acidic wash can remove any unreacted amine, though this may risk partial deprotection of the desired product if the acid is too strong or contact time is too long.
-
Problem 3: Mass spectrometry indicates the presence of a di-Boc protected species.
-
Probable Cause: While less common for this specific secondary amine, under forcing conditions (e.g., high temperature, very strong base, or prolonged reaction times), it is possible to form a di-Boc impurity at the bridgehead nitrogen. More likely, this impurity arises from a side reaction if the starting material contains a primary amine.
-
Solution:
-
Reaction Conditions: Avoid excessive heating and use only a slight excess of (Boc)₂O.
-
Purification: The di-Boc species will have a significantly different polarity and can typically be separated by standard silica gel chromatography.
-
Summary of Common Impurities and Analytical Methods
| Impurity Name | Common Cause | Recommended Analytical Method | Mitigation Strategy |
| Exo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane | Non-stereoselective ketone reduction | HPLC, ¹H NMR, 2D NMR (NOESY) | Use stereoselective reducing agents (e.g., Ru-based catalysts); low-temperature reduction; column chromatography.[1][3] |
| Endo-3-amino-9-azabicyclo[3.3.1]nonane | Incomplete Boc-protection | TLC, LC-MS | Optimize Boc-protection conditions (stoichiometry, pH, solvent); purification via chromatography or acidic wash.[4] |
| 9-Azabicyclo[3.3.1]nonan-3-one (precursor) | Incomplete reduction | HPLC, GC-MS | Drive reduction to completion; monitor by TLC/HPLC; purification via chromatography. |
| Residual Solvents (e.g., Dioxane, Methanol) | Inefficient removal during work-up | ¹H NMR, GC-HS (Headspace) | Dry product thoroughly under high vacuum; consider co-evaporation with a lower-boiling solvent. |
Visual Workflow and Diagrams
Impurity Troubleshooting Workflow
The following diagram outlines a logical workflow for identifying and resolving common impurities during the synthesis.
Sources
- 1. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 2. 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS - Patent 1934212 [data.epo.org]
- 3. EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative - Google Patents [patents.google.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Optimizing Substitutions on the 9-Azabicyclo[3.3.1]nonane Ring
Welcome to the technical support center for chemists and researchers working with the 9-azabicyclo[3.3.1]nonane scaffold. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of substitution reactions on this versatile bicyclic system. The unique conformational constraints and reactivity of this ring system can present challenges, and this resource is designed to provide practical, experience-driven solutions.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding reaction planning and optimization for substitutions on the 9-azabicyclo[3.3.1]nonane ring.
Q1: What are the most common strategies for introducing substituents onto the 9-azabicyclo[3.3.1]nonane ring?
A1: Substitutions can be broadly categorized into two main areas: N-functionalization and C-functionalization of the carbocyclic framework.
-
N-Substitution: The secondary amine at the 9-position is a common site for introducing a wide variety of substituents. Standard alkylation conditions, such as reacting the parent amine with an alkyl halide in the presence of a base like potassium carbonate, are often effective.[1] Reductive amination is another powerful method.
-
C-Substitution: Functionalization of the carbon skeleton often begins with a precursor such as 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one. The ketone at the 3-position can be a versatile handle for various transformations, including reduction to the corresponding alcohol, followed by substitution reactions.
Q2: How does the choice of the N-substituent affect subsequent reactions on the carbocyclic ring?
A2: The N-substituent plays a crucial role in the reactivity and solubility of the entire molecule.
-
Protecting Groups: For many multi-step syntheses, the nitrogen is protected to prevent unwanted side reactions. The benzyl group is a common choice as it is relatively stable but can be removed via hydrogenolysis.[2][3] The tert-butoxycarbonyl (Boc) group is another option, offering milder deprotection conditions.
-
Steric Hindrance: Bulky N-substituents can influence the stereochemical outcome of reactions at other positions on the ring by directing incoming reagents to the less sterically hindered face.
-
Solubility: The nature of the N-substituent significantly impacts the solubility of the compound in various solvents, which is a critical consideration for both reaction conditions and purification.
Q3: What are the key factors for controlling stereoselectivity in substitutions at the 3-position?
A3: Achieving the desired stereoisomer (endo or exo) at the 3-position is a common challenge. The outcome is highly dependent on the reaction conditions.
-
Reducing Agents: The reduction of 9-azabicyclo[3.3.1]nonan-3-ones can yield either the endo or exo alcohol. The choice of reducing agent is critical. For example, sodium borohydride in methanol has been used to produce the endo-alcohol.[2][3]
-
Nucleophilic Substitution: In reactions where a leaving group at the 3-position is displaced, the stereochemistry of the starting material and the reaction mechanism (SN1 vs. SN2) will determine the stereochemical outcome of the product.
II. Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered during substitution reactions on the 9-azabicyclo[3.3.1]nonane ring.
Problem 1: Low Reaction Yield
Symptom: The desired substituted product is obtained in a lower-than-expected yield.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Incomplete Reaction | Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction has stalled, consider increasing the reaction time or temperature. | Bicyclic systems can sometimes exhibit lower reactivity due to steric hindrance or conformational rigidity. |
| Side Reactions | Analyze the crude reaction mixture to identify any major side products. The formation of unexpected products may indicate that the reaction conditions are not optimal. For example, in syntheses involving enamines and acryloyl chloride, hydrolysis of the bicyclic dione product can lead to the formation of monocyclic carboxylic acids.[4] | The 9-azabicyclo[3.3.1]nonane ring can be susceptible to rearrangement or degradation under harsh reaction conditions. |
| Reagent Decomposition | Ensure the stability of all reagents, especially organometallics or other moisture-sensitive compounds. Use freshly distilled solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon) when necessary. | The presence of water or other impurities can quench reactive species and lead to lower yields. |
| Product Loss During Workup | The polarity of your substituted 9-azabicyclo[3.3.1]nonane may be significantly different from the starting material. If your product is more water-soluble, you may be losing it during the aqueous workup. Try extracting the aqueous layer multiple times with an appropriate organic solvent. | The amine functionality can lead to increased water solubility, especially if it is protonated. |
Problem 2: Poor Stereoselectivity
Symptom: A mixture of endo and exo isomers is obtained, or the undesired stereoisomer is the major product.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Inappropriate Reagent Choice | The choice of reagents can have a profound impact on the stereochemical outcome. For reductions of a ketone at the 3-position, systematically screen different reducing agents (e.g., NaBH4, L-Selectride®, LiAlH4) to find the one that provides the best selectivity for the desired isomer. | The steric bulk of the reducing agent will influence the direction of hydride delivery to the carbonyl group. |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the transition state of the reaction. Experiment with a range of solvents with different properties (e.g., protic vs. aprotic, polar vs. non-polar). For Michael addition reactions in related azabicyclic systems, changing the solvent from methanol to acetone has been shown to invert the diastereoselectivity.[4] | The solvent can affect the conformation of the bicyclic ring and the solvation of the reactants and transition state, thereby influencing the stereochemical outcome. |
| Base Selection | In base-mediated reactions, the choice of base can be critical. For instance, in a Michael addition, using triethylamine might favor one diastereomer, while a bulkier base or an inorganic base like potassium carbonate could favor the other.[4] | The nature of the base can influence the geometry of the enolate intermediate, which in turn dictates the stereochemistry of the subsequent bond formation. |
Problem 3: Difficult Purification
Symptom: The desired product is difficult to isolate from starting materials, reagents, or side products.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Similar Polarity of Product and Starting Material | If the product and starting material have very similar Rf values on TLC, standard flash column chromatography may be challenging. Consider using a different stationary phase (e.g., alumina instead of silica gel) or a different eluent system. In some cases, derivatization of the product to alter its polarity for purification, followed by removal of the derivatizing group, may be necessary. | The polarity of substituted 9-azabicyclo[3.3.1]nonanes can be difficult to predict. |
| Product is a Water-Soluble Salt | If the product is an amine salt, it may be highly soluble in water and difficult to extract into an organic solvent. Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) to deprotonate the amine and increase its solubility in organic solvents. | The basic nitrogen atom can be protonated by acidic reagents or byproducts, forming a salt. |
| Formation of Emulsions During Workup | The amphiphilic nature of some substituted 9-azabicyclo[3.3.1]nonanes can lead to the formation of stable emulsions during aqueous workup. To break up emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite®. | Emulsions can make phase separation difficult and lead to product loss. |
| Incomplete Removal of Metal Catalysts | For reactions employing metal catalysts (e.g., Pd/C for hydrogenolysis), residual metal can contaminate the product. Ensure complete removal of the catalyst by filtration through a fine filter aid like Celite®.[2][3] | Residual metals can interfere with subsequent reactions and are often undesirable in the final product. |
III. Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for key substitution reactions on the 9-azabicyclo[3.3.1]nonane ring.
Protocol 1: N-Alkylation of 9-Azabicyclo[3.3.1]nonan-3-ol
This protocol describes a general procedure for the N-alkylation of a 9-azabicyclo[3.3.1]nonan-3-ol derivative.
Step-by-Step Methodology:
-
To a solution of the 9-azabicyclo[3.3.1]nonan-3-ol derivative (1.0 equivalent) in a suitable solvent such as acetonitrile, add potassium carbonate (2.0 equivalents).
-
Add the desired alkyl halide (1.1 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, add diethyl ether and wash the organic solution with water and then with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Protocol 2: Reduction of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one to the Endo-Alcohol
This protocol details the stereoselective reduction of the ketone at the 3-position to the endo-alcohol.
Step-by-Step Methodology:
-
Dissolve 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (1.0 equivalent) in methanol and cool the solution to 0 °C under a nitrogen atmosphere.
-
Add sodium borohydride (1.5 equivalents) portion-wise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 12 hours.
-
Quench the reaction by the addition of acetone.
-
Remove the volatiles in vacuo.
-
Dissolve the resulting solid in water and extract with dichloromethane.
-
Dry the combined organic layers over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude endo-alcohol.[2][3]
IV. Visualizations & Diagrams
Decision-Making Flowchart for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low reaction yields.
Stereochemical Control at the C3 Position
Caption: Key factors influencing stereoselectivity at the C3 position.
V. References
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
References
- 1. New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 3. 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS - Patent 1934212 [data.epo.org]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Challenges of Boc Deprotection of Hindered Amines
Welcome to our dedicated resource for researchers, scientists, and drug development professionals grappling with the nuanced task of tert-butyloxycarbonyl (Boc) group removal from sterically hindered amines. This guide is designed to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you to troubleshoot and optimize this critical transformation in your synthetic workflows.
Introduction: The Steric Hurdle in Boc Deprotection
The Boc protecting group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry, due to its general stability under various conditions and its susceptibility to acid-catalyzed cleavage.[1][2] The deprotection mechanism proceeds via protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[3][4]
However, when the nitrogen atom is sterically encumbered by bulky substituents, the approach of the acidic reagent is impeded, leading to sluggish or incomplete reactions under standard conditions.[5][6] This guide provides a structured approach to overcoming these challenges, from intensifying standard conditions to employing alternative, milder methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Boc deprotection, and why might they fail for my hindered amine?
A1: Standard conditions typically involve strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), often as a 25-55% solution, or a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane.[6][7] These conditions may fail for hindered amines due to steric hindrance, which slows down the rate of the initial protonation and subsequent cleavage.[6] Insufficient acid strength or concentration, as well as low reaction temperatures, can also contribute to incomplete or slow deprotection.[5]
Q2: I'm observing incomplete deprotection even after prolonged reaction times. What's my next step?
A2: If extending the reaction time isn't fruitful, consider carefully increasing the acid concentration or the reaction temperature. For instance, you can increase the concentration of TFA in DCM or allow a reaction initially cooled to 0 °C to warm to room temperature.[5] For more resilient substrates, neat TFA for a short duration or switching to a more potent system like 4M HCl in dioxane might be necessary.[5][8]
Q3: My starting material contains other acid-sensitive groups. How can I selectively remove the Boc group from a hindered amine?
A3: This is a common challenge where standard strong acid protocols can be too harsh.[5] In such cases, exploring milder, alternative methods is crucial. Options include Lewis acids like trimethylsilyl iodide (TMSI) or zinc bromide (ZnBr2), thermal deprotection, or specialized reagents like oxalyl chloride in methanol.[6][7][9] These methods often offer greater chemoselectivity. An orthogonal protecting group strategy, where groups are removed under different conditions (e.g., acid-labile Boc vs. base-labile Fmoc), is also a key consideration in synthetic planning.[10]
Q4: I'm seeing side products in my reaction. What are they and how can I prevent them?
A4: A common side reaction is the alkylation of nucleophilic residues (like tryptophan or methionine in peptides) by the tert-butyl cation generated during deprotection.[6] To mitigate this, "scavengers" such as triisopropylsilane (TIS) or thioanisole are added to the reaction mixture to trap the reactive cation.[3][11]
Troubleshooting Guide: From Sluggish Reactions to Unwanted Side Products
This section provides a systematic approach to troubleshooting common issues encountered during the Boc deprotection of hindered amines.
Problem 1: Incomplete or No Reaction
| Potential Cause | Explanation | Recommended Solution | Citation |
| Insufficient Acid Strength | The pKa of the acid is not low enough to efficiently protonate the sterically shielded carbamate. | Switch to a stronger acid system, such as 4M HCl in dioxane or methanesulfonic acid. | [3][5] |
| Low Reagent Concentration | The concentration of the acid is too low to drive the equilibrium towards the protonated intermediate. | Gradually increase the concentration of TFA in DCM (e.g., from 25% to 50%). | [6] |
| Low Temperature | The reaction kinetics are too slow at reduced temperatures (e.g., 0 °C). | Allow the reaction to warm to room temperature and monitor closely. | [5] |
| Poor Solubility | The substrate is not fully dissolved, limiting its availability for the reaction. | Optimize the solvent system. Ensure anhydrous conditions, which can sometimes improve the outcome. | [5] |
Problem 2: Formation of Side Products
| Potential Cause | Explanation | Recommended Solution | Citation |
| t-Butylation | The electrophilic tert-butyl cation byproduct alkylates other nucleophilic sites in the molecule. | Add scavengers like triisopropylsilane (TIS), water, phenol, or thioanisole to the reaction mixture. | [3][11] |
| Cleavage of Other Acid-Labile Groups | Strong acidic conditions are cleaving other protecting groups like tert-butyl esters or silyl ethers. | Switch to a milder deprotection method such as TMSI, ZnBr2, or thermal deprotection. | [6][7] |
Visualizing the Process: Mechanism and Troubleshooting Workflow
A clear understanding of the reaction pathway and a logical troubleshooting sequence are invaluable.
Caption: Acid-catalyzed Boc deprotection mechanism.
Sources
- 1. fiveable.me [fiveable.me]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acids - Wordpress [reagents.acsgcipr.org]
- 4. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. data.biotage.co.jp [data.biotage.co.jp]
- 9. xray.uky.edu [xray.uky.edu]
- 10. An amine protecting group deprotectable under nearly neutral oxidative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Technical Support Center: Synthesis of Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane
Welcome to the technical support center for the synthesis of Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important bicyclic amine. Here, we address common challenges and frequently asked questions to help you improve your synthetic yield and purity.
The 9-azabicyclo[3.3.1]nonane scaffold is a crucial structural motif in a variety of biologically active compounds, including antagonists for the human serotonin type-3 receptor and JAK kinase inhibitors.[1][2] The successful and high-yielding synthesis of its derivatives is therefore of significant interest. This guide provides in-depth, experience-based insights into overcoming common hurdles in the multi-step synthesis of the title compound.
I. Troubleshooting Guide
This section is structured to address specific problems you may encounter during the synthesis, providing potential causes and validated solutions.
Problem 1: Low Yield in the Formation of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (the Ketone Intermediate)
The initial cyclization to form the bicyclic ketone is a variation of the Mannich reaction and is often a critical step for the overall yield.[3]
Question: My yield for 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one is consistently below 40%. How can I improve this?
Answer: Low yields in this step can often be attributed to several factors, from the quality of starting materials to reaction conditions. Let's break down the potential issues:
-
Cause A: Purity of Starting Materials. The reaction is sensitive to the purity of glutaraldehyde and 3-oxopentanedioic acid (acetonedicarboxylic acid). Decomposition of acetonedicarboxylic acid, even during sample preparation for analysis, can occur.[4]
-
Solution: Use freshly opened or purified reagents. For glutaraldehyde, ensure you are using a high-quality aqueous solution and accurately account for its concentration. Acetonedicarboxylic acid should be stored under refrigeration and used promptly after purchase.[4]
-
-
Cause B: Inefficient Cyclization or Side Reactions. The double Mannich reaction is a complex process and can be prone to side reactions if not controlled properly.[3]
-
Solution:
-
Temperature Control: Maintain a low temperature (0-5 °C) during the initial addition of reagents to minimize side reactions.[4][5]
-
pH Control: Careful control of pH is crucial. The reaction is typically carried out under acidic conditions, followed by a pH adjustment. Ensure accurate and gradual addition of acids and bases as specified in established protocols.[4]
-
Reaction Time: Allow for sufficient reaction time. Some protocols specify aging the reaction mixture for extended periods (e.g., 20 hours at 5 °C followed by 20 hours at 25 °C) to ensure complete reaction.[4]
-
-
-
Cause C: Inefficient Extraction and Purification. The product may be lost during the workup and purification steps.
-
Solution:
-
pH Adjustment During Workup: Ensure the aqueous layer is appropriately basified (e.g., to pH 8-9) before extraction with an organic solvent to ensure the product is in its free base form.[4]
-
Solvent Choice: Dichloromethane or a similar chlorinated solvent is often effective for extraction.[5][6]
-
Purification Method: While chromatography can be used, it may lead to yield loss.[5][6] For larger scales, consider alternative purification methods if possible, or optimize your chromatography conditions (e.g., choice of eluent).
-
-
Experimental Protocol: Optimized Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
| Reagent | Molar Equiv. | Notes |
| Benzylamine | 0.9 | |
| 18% Sulfuric Acid | 0.65 | Added slowly to control exotherm. |
| 50% Glutaraldehyde | 1.0 | |
| Acetonedicarboxylic Acid | 1.0 | Added while maintaining <5 °C. |
| 9% Sodium Acetate | 0.4 | Added over 1.5 hours. |
Workflow Diagram:
Caption: Workflow for the synthesis of the ketone intermediate.
Problem 2: Poor Diastereoselectivity in the Reduction of the Ketone
The reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one can yield both the endo and exo diastereomers of the corresponding alcohol. For the synthesis of the target compound, the endo isomer is required.
Question: My reduction of the ketone intermediate is producing a significant amount of the undesired exo-alcohol. How can I improve the diastereoselectivity for the endo product?
Answer: Achieving high endo selectivity is critical. The choice of reducing agent and reaction conditions are the primary factors influencing the stereochemical outcome.
-
Cause A: Inappropriate Reducing Agent. Sterically bulky reducing agents tend to favor the formation of the endo alcohol by attacking the carbonyl from the less hindered equatorial face.
-
Cause B: Suboptimal Reaction Conditions. Temperature and solvent can influence the diastereoselectivity.
-
Alternative Catalytic Approach: For a more advanced and potentially more selective method, catalytic hydrogenation using a ruthenium complex has been shown to produce the endo-alcohol with high selectivity.[7] This method also offers advantages in terms of reduced waste and simpler workup compared to borohydride reductions.[7]
Diastereoselective Reduction Protocol
| Parameter | Condition | Rationale |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Cost-effective and generally provides good endo selectivity. |
| Solvent | Methanol | Protic solvent that facilitates the reduction. |
| Temperature | 0 °C | Lower temperatures enhance diastereoselectivity. |
| Addition | Portionwise addition of NaBH₄ | Controls the reaction rate and exotherm. |
Decision Tree for Diastereoselectivity Troubleshooting:
Caption: Troubleshooting diastereoselectivity in the ketone reduction.
Problem 3: Difficulties in the Boc-Protection Step
The final step involves the introduction of the Boc protecting group onto the amino functionality.
Question: I am observing incomplete reaction or the formation of side products during the Boc-protection of the amino group. What are the best practices for this step?
Answer: While typically a straightforward reaction, issues can arise from the quality of the starting amine, reagent stoichiometry, and reaction conditions.
-
Cause A: Impure Starting Amine. The crude amine from the debenzylation step may contain residual catalyst or acidic impurities that can interfere with the Boc-protection.
-
Solution: Ensure the debenzylated amine is properly purified before proceeding. This may involve filtration to remove the catalyst and a basic workup to neutralize any acid.[5]
-
-
Cause B: Incorrect Stoichiometry or Reaction Conditions.
-
Solution:
-
Reagent: Use di-tert-butyl dicarbonate (Boc)₂O as the Boc-protection agent.
-
Stoichiometry: Use a slight excess of (Boc)₂O (e.g., 1.1-1.2 equivalents) to ensure complete reaction.
-
Base: A non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) should be used to scavenge the acid byproduct.
-
Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are suitable.
-
Temperature: The reaction is typically run at room temperature.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for this synthesis?
-
A1: The overall yield can vary significantly depending on the scale and optimization of each step. A reasonable, non-optimized yield for the multi-step sequence might be in the range of 20-30%. With careful optimization of each step as described in this guide, yields can be improved. For instance, the synthesis of the ketone intermediate has been reported with yields around 54%, and the subsequent reduction and protection steps can also be high-yielding.[5][6]
Q2: How can I confirm the endo stereochemistry of the alcohol and final product?
-
A2: The most definitive method is through ¹H NMR spectroscopy. The coupling constants of the proton at C3 (the carbon bearing the hydroxyl or amino group) with the adjacent bridgehead protons can help determine the stereochemistry. X-ray crystallography, if a suitable crystal can be obtained, provides unambiguous structural proof.
Q3: Are there alternative routes to synthesize the 9-azabicyclo[3.3.1]nonane core?
-
A3: Yes, other methods exist, such as those starting from 1,5-cyclooctadiene through a hydroboration and subsequent cyclization.[8] However, the route starting from glutaraldehyde and acetonedicarboxylic acid is common due to the availability of the starting materials.[4][5]
Q4: My debenzylation using catalytic hydrogenation is slow or incomplete. What can I do?
-
A4: Ensure the catalyst (e.g., Pd/C or Pd(OH)₂/C) is active and not poisoned.[4][5] The reaction may require elevated pressure (e.g., 3 bar) and temperature (e.g., 40 °C).[5] The presence of an acid, such as HCl, is often necessary to facilitate the reaction.[5] Ensure the system is properly purged with hydrogen and that there are no leaks.
III. References
-
Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). [Link]
-
Hamada, Y., Okamoto, N., & Hara, O. (2000). SYNTHESIS OF NEW CHIRAL AMINES, 2,6-DIMETHYL- 9-AZABICYCLO[3.3.1]NONANE AND ITS DERIVATIVES. HETEROCYCLES, 52(2), 929.
-
Google Patents. (n.d.). US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives.
-
Google Patents. (n.d.). EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative.
-
Shibuya, M., Tomizawa, M., Sasano, Y., & Iwabuchi, Y. (2009). An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO): Another Highly Active Organocatalyst for Oxidation of Alcohols. The Journal of Organic Chemistry, 74(12), 4619–4622.
-
Oganesyan, G., et al. (2021). Efficient Synthesis of a New Family of 2,6-Disulfanyl-9-selenabicyclo[3.3.1]nonanes. Molecules, 26(15), 4487.
-
INDOFINE Chemical Company. (n.d.). This compound. [Link]
-
ResearchGate. (n.d.). Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes. [Link]
-
RSC Publishing. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. [Link]
-
Google Patents. (n.d.). 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS - Patent 1934212. [Link]
-
Lazny, R., et al. (2013). 1-hydroxybenzyl]-9-azabicyclo[3.3.1]nonan-3-one from synchrotron data. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1637.
-
Chongqing Chemdad Co., Ltd. (n.d.). endo-7-(Boc-aMino)-3-oxa-9-aza-bicyclo[3.3.1]nonane. [Link]
Sources
- 1. Efficient Synthesis of a New Family of 2,6-Disulfanyl-9-selenabicyclo[3.3.1]nonanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (1RS,2SR,5SR)-9-Benzyl-2-[(1RS)-1-hydroxybenzyl]-9-azabicyclo[3.3.1]nonan-3-one from synchrotron data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 4. orgsyn.org [orgsyn.org]
- 5. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 6. 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS - Patent 1934212 [data.epo.org]
- 7. EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative - Google Patents [patents.google.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
"stability issues of Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane under acidic conditions"
Welcome to the technical support center for Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable synthetic intermediate. Here, we address common stability issues, particularly under acidic conditions, and provide troubleshooting protocols and frequently asked questions to ensure the integrity of your experiments.
Introduction: The Challenge of the 9-Azabicyclo[3.3.1]nonane Scaffold
The 9-azabicyclo[3.3.1]nonane core is a rigid, bicyclic amine that serves as a key structural motif in numerous biologically active compounds. Its defined conformational rigidity is often sought after in drug design to control the spatial orientation of pharmacophoric elements. However, this rigidity can also be a source of inherent strain, potentially leading to unexpected reactivity and instability, especially under the acidic conditions typically employed for the deprotection of the tert-butyloxycarbonyl (Boc) group.
This guide will delve into the nuances of handling this compound, with a focus on maintaining the integrity of the bicyclic scaffold during the critical Boc deprotection step.
Part 1: Troubleshooting Guide - Navigating Acidic Deprotection
The most common challenge encountered with this compound is its instability under standard acidic deprotection conditions. Strong acids like trifluoroacetic acid (TFA) can lead to a cascade of unwanted side reactions, including ring opening and fragmentation.
Issue 1: Complete Degradation or "Myriad of Unidentified Products" Upon TFA Treatment
Symptoms:
-
Upon treatment with standard TFA/DCM, TLC or LC-MS analysis shows a complex mixture of products with none corresponding to the desired free amine.
-
Significant charring or discoloration of the reaction mixture.
Root Cause Analysis: The 9-azabicyclo[3.3.1]nonane ring system, while seemingly robust, can be susceptible to acid-catalyzed fragmentation. Protonation of the bridgehead nitrogen (N9) can induce ring-opening pathways. Furthermore, the presence of the endo-3-amino group can influence the electronic and conformational properties of the ring, potentially exacerbating its lability under strongly acidic conditions. One report on a related 3-azabicyclo[3.3.1]nonane system indicated that acid-catalyzed hydrolysis could induce ring opening, and treatment with TFA for Boc deprotection led to a multitude of unidentifiable products[1].
Plausible Degradation Pathway:
Caption: Proposed acid-catalyzed fragmentation of the 9-azabicyclo[3.3.1]nonane core.
Recommended Solutions & Protocols:
The key is to employ milder acidic conditions that are sufficient to cleave the Boc group without promoting the degradation of the bicyclic scaffold.
Protocol 1: Deprotection with HCl in Dioxane/Methanol
This is often the first alternative to TFA. The hydrochloride salt of the product is typically crystalline and can be easily isolated.
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in anhydrous methanol (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 4 M solution of HCl in 1,4-dioxane (2.0-3.0 eq).
-
Stir the reaction at 0 °C and monitor by TLC or LC-MS every 30 minutes.
-
If the reaction is sluggish, allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Upon completion, the product hydrochloride salt may precipitate. If so, collect by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether or pentane to induce precipitation of the hydrochloride salt.
-
Collect the solid by filtration, wash with the trituration solvent, and dry under vacuum.
Rationale: HCl in dioxane is a strong acid, but the presence of methanol can help to solvate the intermediates and may temper the reactivity compared to neat TFA. The formation of the hydrochloride salt can also protect the free amine from further reactions.
Protocol 2: Deprotection with p-Toluenesulfonic Acid (pTSA)
For highly sensitive substrates, pTSA offers a milder, solid alternative to gaseous HCl or corrosive TFA.
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or a mixture of methanol and dichloromethane (10-20 volumes).
-
Add p-toluenesulfonic acid monohydrate (1.1-1.5 eq) in one portion.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
The reaction may require gentle warming (40-50 °C) to proceed to completion.
-
Upon completion, concentrate the solvent.
-
The product can be isolated as the tosylate salt or the free base can be obtained by a basic workup. For the free base, dissolve the residue in water, basify with a suitable base (e.g., NaHCO₃ or K₂CO₃), and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the free amine.
Rationale: pTSA is a strong organic acid but is less aggressive than TFA. The controlled stoichiometry allows for a more gentle deprotection.
Table 1: Comparison of Acidic Deprotection Conditions
| Reagent | Solvent | Temperature | Typical Reaction Time | Comments |
| TFA | DCM | 0 °C to RT | 30 min - 2 h | High Risk of scaffold degradation. |
| 4M HCl in Dioxane | Methanol/Dioxane | 0 °C to RT | 1 - 4 h | Recommended first alternative. |
| pTSA | Acetonitrile/Methanol | RT to 50 °C | 2 - 12 h | Milder option for sensitive substrates. |
Part 2: Frequently Asked Questions (FAQs)
Q1: I see incomplete deprotection even after extended reaction times with milder acids. What should I do?
A1: Incomplete deprotection can be due to several factors. Before resorting to harsher conditions that risk scaffold degradation, consider the following:
-
Acid Stoichiometry: Ensure you are using a sufficient excess of the acid, especially if your starting material or product can form multiple salts. For the HCl/dioxane protocol, increasing the equivalents to 4-5 eq. may be beneficial.
-
Water Content: The presence of water can hydrolyze the Boc group, but in some anhydrous systems, trace amounts of water can inhibit the reaction. Ensure your solvents are appropriately dried if using anhydrous conditions.
-
Temperature: A modest increase in temperature (e.g., to 40 °C) can often drive the reaction to completion without significant degradation. Monitor carefully by LC-MS to track the formation of any byproducts.
Q2: After deprotection, I observe a byproduct with a mass corresponding to the starting material plus 56 Da. What is this?
A2: This mass increase of +56 Da is indicative of t-butylation of the newly formed amine. The Boc deprotection mechanism generates a tert-butyl cation, which is a potent alkylating agent.[2] The deprotected endo-3-amino group can act as a nucleophile and react with this cation to form the N-tert-butylated byproduct.
Caption: Formation of the N-tert-butylated byproduct.
Mitigation Strategy: Use of Scavengers
To prevent t-butylation, a scavenger can be added to the reaction mixture to trap the tert-butyl cation.
-
Recommended Scavenger: Triethylsilane (TES) or thioanisole are effective scavengers.
-
Protocol Modification: Add 1.1-1.5 equivalents of the scavenger to the reaction mixture before the addition of the acid. The scavenger will preferentially react with the tert-butyl cation, preventing the alkylation of your desired product.
Q3: How can I confirm the stereochemistry of the endo-3-amino group is retained during deprotection?
A3: The acidic deprotection of a Boc group is unlikely to cause epimerization at the C3 position. The reaction occurs at the nitrogen atom and does not involve the chiral center. However, to confirm the stereochemical integrity, you can use the following methods:
-
NMR Spectroscopy: Compare the ¹H and ¹³C NMR spectra of your deprotected product with a known standard of the endo isomer. The coupling constants of the proton at C3 with the adjacent bridgehead and methylene protons are diagnostic for the endo and exo isomers.
-
Chiral HPLC: Develop a chiral HPLC method to separate the endo and exo isomers. This can provide a quantitative measure of the stereochemical purity.
-
X-ray Crystallography: If the deprotected product (or a suitable derivative) can be crystallized, single-crystal X-ray diffraction will provide unambiguous confirmation of the stereochemistry.
Q4: Are there any non-acidic methods for Boc deprotection that I can try?
A4: While acidic cleavage is the most common method, thermal deprotection is a potential alternative, although it often requires high temperatures which may not be suitable for all substrates.
-
Thermal Deprotection: Heating the Boc-protected amine in a high-boiling solvent like DMF or DMSO at temperatures above 150 °C can induce thermal cleavage of the Boc group. However, this method is not always clean and can lead to other decomposition pathways. It should be considered as a last resort and carefully optimized on a small scale.
References
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
-
Williams, B. D., Williams, B., Bernardoni, F., Finn, R. C., & Zubieta, J. (2001). SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. HETEROCYCLES, 55(11), 2199. [Link]
Sources
Technical Support Center: Functionalization of 9-Azabicyclo[3.3.1]nonane Systems
Welcome to the technical support center for the synthesis and functionalization of 9-azabicyclo[3.3.1]nonane systems. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this unique bicyclic scaffold. The inherent structural rigidity and conformational preferences of the 9-azabicyclo[3.3.1]nonane core, often existing in a chair-chair or chair-boat conformation, present distinct challenges and opportunities in synthetic chemistry.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to address common side reactions and help you optimize your experimental outcomes.
Troubleshooting Guide: Common Side Reactions
This section addresses specific issues you may encounter during the functionalization of 9-azabicyclo[3.3.1]nonane and its derivatives.
N-Functionalization
The nitrogen at the 9-position is a primary site for functionalization, but its reactivity can lead to several common side reactions.
Issue 1: Over-alkylation leading to quaternary ammonium salts during N-alkylation.
-
Question: I am attempting to mono-alkylate the nitrogen of my 9-azabicyclo[3.3.1]nonane, but I am observing a significant amount of a water-soluble byproduct, which I suspect is the quaternary ammonium salt. How can I prevent this?
-
Answer: Over-alkylation is a frequent challenge because the mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine.[1] This increased nucleophilicity makes it a better competitor for the alkylating agent, leading to the formation of the undesired quaternary ammonium salt.
Causality: The electron-donating nature of the newly introduced alkyl group increases the electron density on the nitrogen atom, enhancing its nucleophilicity.
Troubleshooting Protocol:
-
Control Stoichiometry: Use a large excess (5-10 equivalents) of the 9-azabicyclo[3.3.1]nonane starting material relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the primary amine.
-
Slow Addition of Alkylating Agent: Add the alkylating agent dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low concentration of the electrophile, thereby favoring mono-alkylation.
-
Choice of Base: Employ a sterically hindered or a mild base. For instance, using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be more effective in preventing over-alkylation compared to stronger bases like sodium hydride (NaH).[1]
-
Solvent Effects: Use a less polar solvent to potentially reduce the rate of the second alkylation step.
-
Protecting Group Strategy: For valuable substrates, consider a protection-alkylation-deprotection sequence. The use of a tert-butoxycarbonyl (Boc) protecting group is a reliable method.[2]
-
Step 1: Protection: React the 9-azabicyclo[3.3.1]nonane with di-tert-butyl dicarbonate (Boc₂O) to form the N-Boc protected intermediate.
-
Step 2: Alkylation: The N-Boc derivative can be cleanly mono-alkylated.
-
Step 3: Deprotection: The Boc group is readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the desired mono-alkylated product.[1]
-
-
Issue 2: Formation of a Hofmann elimination product.
-
Question: After my N-alkylation reaction and work-up, I have identified an unexpected alkene byproduct. What is causing this and how can I avoid it?
-
Answer: The formation of an alkene is likely due to a Hofmann elimination reaction.[3][4] This side reaction can occur if the quaternary ammonium salt, formed from over-alkylation, is subjected to basic conditions and heat during the reaction or work-up.
Causality: The quaternary ammonium group is a good leaving group. Under basic conditions, a proton is abstracted from a β-carbon, leading to the elimination of the amine and the formation of a double bond.[5][6] Due to the steric bulk of the 9-azabicyclo[3.3.1]nonane leaving group, the reaction typically follows the Hofmann rule, favoring the formation of the least substituted (less stable) alkene.[3][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Hofmann elimination.
Preventative Measures:
-
Minimize Over-alkylation: The most effective way to prevent Hofmann elimination is to avoid the formation of the quaternary ammonium salt precursor by following the protocols outlined in "Issue 1".
-
Mild Work-up Conditions: During the reaction work-up, avoid the use of strong bases and high temperatures. Use a milder base like sodium bicarbonate for neutralization and perform extractions at room temperature or below.
-
Purification: If the quaternary salt has formed, it can often be removed by washing the organic layer with water. The salt's high polarity will favor the aqueous phase.
-
Issue 3: Low yields and side products in Buchwald-Hartwig N-arylation.
-
Question: I am trying to perform a Buchwald-Hartwig amination to couple an aryl halide with 9-azabicyclo[3.3.1]nonane, but the yield is low, and I am observing hydrodehalogenation of my aryl halide.
-
Answer: Low yields and hydrodehalogenation are common issues in Buchwald-Hartwig aminations.[7] The choice of ligand, base, and reaction conditions is critical for a successful coupling with a sterically hindered secondary amine like 9-azabicyclo[3.3.1]nonane.
Causality:
-
Hydrodehalogenation: This side reaction, where the aryl halide is reduced to the corresponding arene, can compete with the desired amination. It can arise from β-hydride elimination from the palladium-amido intermediate or from other reductive pathways.[7]
-
Steric Hindrance: The bulky nature of the 9-azabicyclo[3.3.1]nonane can slow down the desired reductive elimination step, allowing side reactions to become more prominent.
Troubleshooting Protocol:
Parameter Recommendation Rationale Ligand Use bulky, electron-rich phosphine ligands. Ligands such as RuPhos, XPhos, or BrettPhos are known to promote the reductive elimination of sterically hindered amines and suppress side reactions.[8] Base Use a non-nucleophilic, strong base. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and effective. Weaker bases may not be sufficient to deprotonate the amine-palladium complex. Solvent Use an aprotic, non-polar solvent. Toluene or dioxane are standard solvents for Buchwald-Hartwig reactions. Temperature Optimize the reaction temperature. While heating is often necessary, excessive temperatures can promote side reactions. Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress. Degassing Thoroughly degas the reaction mixture. The palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation. Experimental Protocol for Buchwald-Hartwig Amination:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and the appropriate phosphine ligand (0.04-0.08 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add 9-azabicyclo[3.3.1]nonane (1.2 mmol) and the base (e.g., NaOtBu, 1.4 mmol).
-
Add degassed solvent (e.g., toluene, 5 mL).
-
Heat the reaction mixture at the optimized temperature until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract the product with an organic solvent.
-
C-Functionalization and Stereochemistry
Issue 4: Formation of diastereomeric mixtures and epimerization.
-
Question: I am performing a reaction to introduce a substituent at the C3 position of a 9-azabicyclo[3.3.1]nonane derivative, and I am obtaining a mixture of endo and exo diastereomers. How can I improve the stereoselectivity?
-
Answer: The stereochemical outcome of reactions on the 9-azabicyclo[3.3.1]nonane core is heavily influenced by its rigid conformation. The formation of diastereomeric mixtures is a common challenge, and in some cases, epimerization of an existing stereocenter can occur under harsh reaction conditions.
Causality: The bicyclic system can adopt different conformations (e.g., chair-chair, chair-boat), and the accessibility of reagents to the axial and equatorial positions can be different.[1] The thermodynamic stability of the final products also plays a crucial role.
Strategies for Stereocontrol:
-
Reagent Selection: Use sterically demanding reagents to favor attack from the less hindered face of the molecule.
-
Temperature Control: Lowering the reaction temperature can enhance kinetic control, potentially favoring the formation of a single diastereomer.
-
Directing Groups: The presence of existing functional groups on the ring can direct incoming reagents to a specific face.
-
Catalyst Control: For certain reactions, the choice of catalyst can significantly influence the stereochemical outcome.
Workflow for Optimizing Stereoselectivity:
Caption: Workflow for optimizing stereoselectivity.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most stable conformations of the 9-azabicyclo[3.3.1]nonane core, and how do they influence reactivity?
-
A1: The 9-azabicyclo[3.3.1]nonane system typically exists in a chair-chair or a chair-boat conformation. The preferred conformation depends on the substituents on the rings.[1] This conformational preference is critical as it dictates the steric accessibility of different positions on the ring, thereby influencing the stereochemical outcome of functionalization reactions.
-
-
Q2: Are there any specific challenges associated with C-H functionalization of the 9-azabicyclo[3.3.1]nonane system?
-
A2: Yes, achieving regioselectivity in C-H functionalization can be challenging. Functionalization of the C-H bonds alpha to the nitrogen is generally more facile. Targeting more remote C-H bonds often requires specific directing groups or specialized catalytic systems to overcome the inherent reactivity preferences of the molecule.[9]
-
-
Q3: Can the 9-azabicyclo[3.3.1]nonane ring system undergo ring-opening reactions?
-
A3: While generally stable, under certain conditions, such as treatment with strong acids or during specific rearrangement reactions, the bicyclic system can potentially undergo ring-opening. The specific conditions and the substitution pattern on the ring will determine the likelihood of such reactions. It is advisable to avoid harsh acidic conditions if ring integrity is desired.
-
References
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
- Google Patents. (n.d.). US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Retrieved from [Link]
-
Semantic Scholar. (n.d.). SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO) (V): Another Highly Active Organocatalyst for Oxidation of Alcohols. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Three-membered ring formation catalyzed by α-ketoglutarate-dependent oxygenases. Retrieved from [Link]
-
Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Retrieved from [Link]
-
ACS Publications. (n.d.). Reduction of Azabicyclic Ketones. Retrieved from [Link]
-
ACS Publications. (n.d.). Application of a New Bicyclic Triaminophosphine Ligand in Pd-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides, Bromides, and Iodides. Retrieved from [Link]
-
ACS Publications. (n.d.). The Journal of Organic Chemistry Vol. 43 No. 1. Retrieved from [Link]
-
Reddit. (2024). BH amination side products and purification. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. Retrieved from [Link]
-
Semantic Scholar. (2016). RING-SUBSTITUTION, ENLARGEMENT, AND CONTRACTION BY BASE-INDUCED REARRANGEMENTS OF N-HETEROCYCLIC AMMONIUM SALTS. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]
-
ResearchGate. (2018). Alkylation of Boc protected secondary amines?. Retrieved from [Link]
-
National Institutes of Health. (2020). Rapid Access to Azabicyclo[3.3.1]nonanes by a Tandem Diverted Tsuji–Trost Process. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Conformation and Reactivity Studies of Some Bicyclo(3,3,1)Nonane Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. Retrieved from [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
Springer. (2021). Recent progress in the synthesis of homotropane alkaloids adaline, euphococcinine and N-methyleuphococcinine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- Google Patents. (n.d.). EP0013138A1 - Azabicycloalkyl derivatives, a process for their preparation and pharmaceutical compositions containing them.
-
ScienceDirect. (n.d.). The role of commonly used transition metals in total synthesis of indole alkaloids. Retrieved from [Link]
-
Master Organic Chemistry. (2017). The Hofmann Elimination – Why Are “Less Substituted” Alkenes Favored?. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkylations. Retrieved from [Link]
-
PubMed. (2021). Multicomponent Cascade Reaction of 3-Formylchromones: Highly Selective Synthesis of Functionalized 9-Azabicyclo[3.3.1]nonane Derivatives. Retrieved from [Link]
-
Reddit. (2023). Need help with N-Arylation reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. Retrieved from [Link]
-
European Patent Office. (n.d.). EP1934212B1 - 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS. Retrieved from [Link]
-
Preprints.org. (n.d.). Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophil. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Retrieved from [Link]
-
MDPI. (n.d.). Recent Progress Concerning the N-Arylation of Indoles. Retrieved from [Link]
-
ACS Publications. (n.d.). The Journal of Organic Chemistry Vol. 78 No. 11. Retrieved from [Link]
-
ResearchGate. (n.d.). Azabicyclo[3.3.1]nonane-based natural products. Retrieved from [Link]
- Google Patents. (n.d.). EP2607351B1 - Continuous process for the alkylation of cyclic tertiary amines.
-
ResearchGate. (n.d.). Electrochemical approaches, 9-azabicyclo[3.3.1]nonane N -oxyl (ABNO) catalysis. 41. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. orgsyn.org [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Three-membered ring formation catalyzed by α-ketoglutarate-dependent nonheme iron enzymes | springermedizin.de [springermedizin.de]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective Synthesis of Endo-Substituted Azabicycles
Welcome to the technical support center for the stereoselective synthesis of endo-substituted azabicycles. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of these complex and valuable scaffolds. Azabicyclic structures are core motifs in numerous pharmaceuticals and natural products, including tropane alkaloids and the ACE inhibitor Ramipril.[1][2] Achieving precise stereochemical control, particularly isolating the often challenging endo isomer, is a frequent and critical hurdle.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions and overcome synthetic challenges.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter in the lab. Each entry details the issue, explores the probable causes, and provides actionable solutions grounded in established chemical principles.
Problem 1: Poor Endo:Exo Diastereoselectivity in Cycloaddition Reactions
You've run an Aza-Diels-Alder or a 1,3-dipolar cycloaddition reaction to form an azabicycle, but the NMR of the crude product shows a nearly 1:1 mixture of endo and exo diastereomers, or worse, favors the exo product.
-
Insufficient Kinetic Control: The "Alder Endo Rule" in classical Diels-Alder reactions, which favors the endo product, is often attributed to stabilizing secondary orbital interactions between the diene and the dienophile's substituent in the transition state.[3] However, this preference is not absolute and can be weak for simple systems.[4][5] The reaction may be under thermodynamic control, where the more stable exo product is favored.
-
Solution: Lower the reaction temperature. Endo products are often the kinetic products, formed faster at lower temperatures, while the more sterically stable exo products can dominate at higher temperatures that allow for equilibrium to be reached.[3]
-
-
Inappropriate Lewis Acid Catalyst: Lewis acids are frequently used to accelerate cycloadditions and enhance selectivity. However, the choice of Lewis acid is critical. Bulky Lewis acids can sterically hinder the endo approach, leading to a preference for the exo product.[6][7]
-
Solution: Screen a panel of Lewis acids. Start with smaller Lewis acids like AlCl₃, which often favor endo products.[7] If exo selectivity persists, consider bulkier options like B(C₆F₅)₃, which have been shown to explicitly favor the exo transition state.[6][7] The coordination of a Lewis acid increases the asynchronicity of the bond formation, which can amplify steric clashes in the exo transition state, thereby increasing endo preference.[8]
-
-
Substrate Steric Hindrance: Large substituents on your diene or dienophile (or their aza-analogs) can create significant steric repulsion in the more compact endo transition state, overriding electronic preferences.
-
Solution: If possible, modify the synthetic route to use starting materials with smaller protecting groups or substituents near the reaction center. This modification can be reversed in a later synthetic step.
-
Caption: Decision workflow for troubleshooting poor endo-selectivity.
Problem 2: Difficulty in Separating Endo and Exo Diastereomers
Your reaction produces a mixture of diastereomers, but separating them via standard silica gel column chromatography is proving difficult, with significant co-elution.
-
Similar Polarity: Endo and exo diastereomers can have very similar polarities, leading to poor separation on silica gel.
-
Solution 1: Optimize Chromatography Conditions. Since endo and exo isomers are diastereomers, they have different physical properties and are separable on non-chiral stationary phases.[9] Success often lies in fine-tuning the chromatographic method.
-
Technique: Try Supercritical Fluid Chromatography (SFC). Gradient SFC has been shown to be more successful than traditional HPLC for separating diverse sets of drug-like diastereomers.[10]
-
Solvent System: Systematically screen different solvent systems for column chromatography. A move from standard ethyl acetate/hexane systems to those incorporating dichloromethane, methanol, or even small amounts of an amine (like triethylamine) can drastically alter selectivity.
-
-
Solution 2: Derivatization. If the isomers have a suitable functional handle (e.g., a hydroxyl or amine), derivatize the mixture to create new compounds with larger differences in their physical properties, making separation easier. The protecting group can be removed after separation.
-
Solution 3: Chemical Separation/Isomerization. In some cases, one isomer can be selectively reacted or crystallized. For example, in the synthesis of 3-azabicyclo[3.1.0]hexane-6-carboxylates, treating an exo/endo mixture with aqueous sodium hydroxide can selectively hydrolyze the exo-ester, allowing the unreacted endo-ester to be cleanly extracted.[11] Alternatively, treating the mixture with a base like sodium tert-butoxide can cause epimerization to the thermodynamically favored exo isomer, providing a route to isolate a single isomer if the exo is desired.[11]
-
| Technique | Stationary Phase | Key Advantages | Common Challenges |
| Flash Chromatography | Silica Gel, Alumina | Scalable, widely available | Poor resolution for isomers with similar polarity. |
| HPLC | C18 (Reversed-Phase) | High resolution, reproducible | Can be less effective than SFC for diverse diastereomers.[10] |
| SFC | Various non-chiral | Often superior resolution for diastereomers, faster.[10] | Requires specialized equipment. |
Problem 3: Unexpected Side Products from Intramolecular Cyclization
You are attempting an intramolecular cyclization (e.g., Mannich, aza-Prins, or radical cyclization) to form an endo-azabicycle, but you are isolating rearranged products or products from an undesired cyclization pathway (e.g., exo closure).
-
Violation of Baldwin's Rules (or Exceptions): Baldwin's rules predict the relative favorability of ring-closing reactions. For example, a 5-endo-trig cyclization is generally considered disfavored.[12] However, these rules are not absolute.
-
Cause: The transition state geometry required for the desired endo cyclization may be energetically inaccessible.
-
Solution: Re-examine your substrate. The flexibility and conformation of the tether linking the nucleophile and electrophile are critical. Computational modeling can help predict the lowest energy pathway. Sometimes, a "disfavored" pathway can be made favorable through catalyst control or by altering the electronics of the substrate. For instance, a cation-directed 5-endo-trig cyclization has been achieved using a chiral ammonium salt catalyst.[12]
-
-
Carbocation Rearrangements (in Aza-Prins type reactions): Aza-Prins cyclizations proceed via N-acyliminium ion intermediates, which can be trapped by a tethered nucleophile.[13] If the resulting carbocation is unstable, it can undergo rearrangements before the final product is formed.
-
Solution: Judicious choice of the Lewis acid and solvent can control the fate of the carbocation intermediate, allowing for the introduction of various substituents and preventing undesired rearrangements.[13]
-
-
Kinetically Favored Exo Radical Cyclization: In radical cyclizations, the 5-exo pathway is often kinetically preferred over the 6-endo pathway.
-
Solution: This selectivity can be switched. By controlling the rate of hydrogen atom transfer (HAT), the initial 5-exo cyclization can be made reversible, allowing for a neophyl rearrangement to the thermodynamically favored 6-endo product.[14] This highlights a sophisticated strategy where the kinetic product is formed first and then rearranges to the desired thermodynamic product.
-
Caption: Kinetic vs. thermodynamic control in radical cyclizations.[14]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the "Endo Rule" and why does it sometimes fail for azabicycles?
A1: The "Endo Rule" in the context of the Diels-Alder reaction describes the general preference for the formation of the endo diastereomer. The classical explanation is a stabilizing secondary orbital interaction between the p-orbitals of the substituent on the dienophile and the p-orbitals of the diene in the transition state.[3] This overlap is only possible in the endo approach. However, this is a kinetic phenomenon. The exo product is often sterically less hindered and therefore thermodynamically more stable.[3]
The rule can "fail" for several reasons in azabicycle synthesis:
-
Steric Repulsion: Bulky groups on the reactants can destabilize the more compact endo transition state more than they destabilize the exo transition state.
-
Lewis Acid Coordination: As discussed in the troubleshooting guide, a bulky Lewis acid can block the endo approach.[6][7]
-
Thermodynamic Control: If the reaction is run at high temperatures or for long durations, the reaction can equilibrate to the more stable exo product, even if the endo product forms faster.[3]
-
Absence of Stabilizing Interactions: For some substrates, particularly those lacking π-systems in their substituents, the stabilizing secondary orbital interactions are weak or absent, leading to poor selectivity.[15]
Q2: My target is a tropane alkaloid. What are the key challenges in controlling the stereochemistry of the C-2 and C-3 substituents?
A2: Tropane alkaloids, characterized by the 8-azabicyclo[3.2.1]octane core, present unique stereochemical challenges.[16] A primary challenge is controlling the stereochemistry of substituents on the six-membered ring.
-
Reduction of Tropinone: The reduction of the tropinone ketone to the corresponding alcohol (tropine or pseudotropine) is a classic example. The stereochemical outcome depends heavily on the reducing agent and reaction conditions. For instance, hydrogenation often favors the endo alcohol.[17]
-
Enantioselective Deprotonation: A powerful modern strategy involves the enantioselective deprotonation of tropinone using a chiral lithium amide base. This generates a chiral lithium enolate, which can then be reacted with an electrophile. The selectivity of this deprotonation can be very high (>95% ee) and is often enhanced by the addition of lithium chloride, which is thought to create more defined and reactive base aggregates.[18] The resulting functionalized tropane can then be elaborated into various alkaloids.[18]
Q3: How can I purify my final endo-azabicycle product away from trace impurities and the minor exo isomer without resorting to HPLC?
A3: While chromatography is the most common method, several non-chromatographic techniques can be effective:
-
Crystallization: Diastereomers have different solubilities. A systematic screen of solvents may allow for the selective crystallization of the desired endo isomer, especially if it is the major product and the reaction mixture is relatively clean.
-
Salt Formation: If your azabicycle has a basic nitrogen, you can perform a salt screen with various chiral or achiral acids. Diastereomeric salts have different physical properties and often different crystallization behaviors, which can be exploited for purification.
-
Selective Hydrolysis/Reaction: As mentioned in Problem 2, if there is another functional group in the molecule with different reactivity between the two isomers (like an ester), a selective chemical transformation can be used to separate them.[11] This method was successfully used to obtain pure endo-3-azabicyclo[3.1.0]hexanes without chromatography.[11]
Key Experimental Protocols
Protocol 1: General Procedure for Lewis Acid Screening in an Aza-Diels-Alder Reaction
This protocol outlines a parallel screening approach to quickly identify an effective Lewis acid for promoting endo selectivity.
-
Preparation: In an inert atmosphere glovebox, prepare stock solutions of your aza-diene and dienophile in a dry, non-coordinating solvent (e.g., dichloromethane or toluene).
-
Aliquotting: In a series of oven-dried reaction vials equipped with stir bars, add the dienophile stock solution. Cool the vials to the desired reaction temperature (e.g., -78 °C).
-
Lewis Acid Addition: To each vial, add one equivalent of a different Lewis acid (e.g., AlCl₃, Et₂AlCl, TiCl₄, SnCl₄, BF₃·OEt₂) as a solution in the same solvent. Stir for 15-30 minutes.
-
Initiation: Add the aza-diene stock solution to each vial to initiate the reaction.
-
Monitoring & Quenching: Monitor the reactions by TLC or UPLC-MS. Once the starting material is consumed (or after a set time, e.g., 4 hours), quench the reactions by pouring them into a saturated aqueous solution of NaHCO₃ or Rochelle's salt (for Al-based reagents).
-
Analysis: Extract the aqueous layers with an organic solvent, dry the combined organic layers, and concentrate. Analyze the crude endo:exo ratio for each reaction by ¹H NMR spectroscopy.
Protocol 2: Diastereomer Separation via Preparative Thin-Layer Chromatography (Prep-TLC)
For small-scale separations (5-50 mg) where column chromatography gives poor resolution, Prep-TLC can be an effective alternative.
-
Solvent System Optimization: Use analytical TLC plates to find a solvent system that provides the best possible separation (ΔR_f) between the endo and exo spots, even if it's small.
-
Sample Application: Dissolve the crude mixture in a minimal amount of a volatile solvent. Using a capillary tube or syringe, carefully apply the solution as a thin, continuous band across the origin of a preparative TLC plate.
-
Development: Place the plate in a developing chamber saturated with the optimized solvent system. Allow the chromatogram to develop until the solvent front is near the top of the plate. For isomers with very close R_f values, multiple developments can improve separation.
-
Visualization: Visualize the separated bands under UV light (if applicable) and circle them with a pencil.
-
Extraction: Carefully scrape the silica corresponding to the desired endo isomer band into a small flask or vial.
-
Isolation: Add a polar solvent (e.g., 10% methanol in dichloromethane or ethyl acetate) to the silica, stir or sonicate for 10-15 minutes, and then filter to separate the silica. Repeat the extraction 2-3 times. Combine the filtrates and evaporate the solvent to yield the purified endo isomer.
References
- 1. Atropine - Wikipedia [en.wikipedia.org]
- 2. Ramipril - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. The simplest Diels–Alder reactions are not endo-selective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Intramolecular Diels–Alder Reactions of Cycloalkenones: Stereoselectivity, Lewis Acid Acceleration, and Halogen Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. homework.study.com [homework.study.com]
- 10. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Catalytic enantioselective synthesis of indanes by a cation-directed 5-endo-trig cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tuning selectivity of anionic cyclizations: competition between 5-exo and 6-endo-dig closures of hydrazides of o-acetylenyl benzoic acids and based-catalyzed fragmentation/recyclization of the initial 5-exo-dig products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Switchable Regioselective 6-endo or 5-exo Radical Cyclization via Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Origins of Endo Selectivity in Diels–Alder Reactions of Cyclic Allene Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tropane alkaloid biosynthesis: a centennial review - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 17. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of Endo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane
Welcome to the technical support guide for the scale-up synthesis of Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane. This molecule is a crucial building block in medicinal and pharmaceutical chemistry, valued for its rigid bicyclic scaffold.[1][2] Scaling its synthesis from the bench to production requires careful consideration of reaction conditions, safety protocols, and purification strategies. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to address the practical challenges encountered during process development.
Overall Synthetic Workflow
The synthesis of the target compound typically proceeds through a multi-step sequence starting from the construction of the bicyclic core, followed by stereoselective functionalization and protecting group manipulations. The general pathway is outlined below.
Part A: Bicyclic Core Synthesis - FAQs & Troubleshooting
Question 1: Our yields for the Robinson-Schöpf condensation to form 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one are inconsistent upon scale-up. What are the critical process parameters?
Answer: The Robinson-Schöpf reaction is a powerful tool for constructing the 9-azabicyclo[3.3.1]nonane core, but it is sensitive to several parameters, especially at scale.[3]
-
pH Control: This is arguably the most critical factor. The reaction involves a delicate balance of Mannich reactions and decarboxylation. The pH must be maintained within a specific range (typically buffered around pH 4-5) to facilitate the desired reaction cascade while minimizing side reactions. On a larger scale, localized pH changes during reagent addition can be detrimental. Use of a properly calibrated pH probe and controlled addition of acidic/basic components is essential.
-
Temperature Management: The reaction is typically run at or below room temperature (5°C to 25°C).[3] Exotherms during reagent addition can lead to the formation of impurities. A jacketed reactor with efficient cooling is necessary to maintain a consistent temperature profile throughout the batch.
-
Reagent Quality and Addition: The quality of glutaraldehyde and 1,3-acetonedicarboxylic acid is crucial. Use reagents from a reliable source and consider assaying them before use. On a large scale, the order and rate of addition are critical. Often, a solution of benzylamine and sulfuric acid is prepared first, cooled, and then the other components are added sequentially at a controlled rate to manage the reaction exotherm and maintain homogeneity.[3]
-
Work-up and Extraction: After the reaction, the pH is typically adjusted to pH 2 with sulfuric acid to halt the reaction and then raised to pH 8-9 with a base like sodium carbonate for extraction.[3] Inefficient mixing during these pH adjustments can lead to product loss or emulsion formation. Ensure vigorous, but not excessive, agitation in a suitably sized reactor or extractor.
Troubleshooting Guide: Low Yield of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
| Symptom | Potential Cause | Recommended Action |
| Reaction stalls; starting materials remain. | Incorrect or fluctuating pH. | Implement real-time pH monitoring. Prepare buffered solutions and add reagents slowly to avoid pH spikes. |
| Formation of dark, tarry byproducts. | Temperature excursion (overheating). | Improve reactor cooling efficiency. Slow down the addition rate of reagents, particularly glutaraldehyde. |
| Low product recovery after work-up. | Incomplete extraction due to incorrect pH. | Ensure the aqueous layer reaches a stable pH of 8-9 before extraction. Perform a small-scale test to confirm optimal extraction pH. |
| Emulsion formation during extraction. | Add a brine wash to break the emulsion. Consider using a different extraction solvent like methyl tert-butyl ether (MTBE) instead of more polar options.[3] |
Part B: Stereoselective Amination - FAQs & Troubleshooting
Question 2: How can we maximize the formation of the desired endo-amine isomer?
Answer: Achieving high endo selectivity is critical for the efficiency of the overall synthesis. There are two primary routes from the ketone, each with its own considerations for stereocontrol.
-
Two-Step Route (Reduction then Conversion): This involves first reducing the ketone to the endo-alcohol, followed by conversion to the amine.
-
Reduction: The reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one with sodium borohydride (NaBH₄) in methanol generally provides good selectivity for the endo-alcohol.[4] The hydride attacks from the less sterically hindered exo face, pushing the resulting hydroxyl group into the endo position. For even higher selectivity, catalytic hydrogenation using specific ruthenium catalysts has been shown to be highly effective for producing endo-alcohols in this bicyclic system.[5]
-
Conversion: The resulting endo-alcohol can then be converted to the amine via standard methods like a Mitsunobu reaction or by converting the alcohol to a good leaving group (e.g., mesylate) followed by displacement with an azide and subsequent reduction. These methods typically proceed with inversion of stereochemistry, so starting with the exo-alcohol would be necessary to obtain the endo-amine.
-
-
One-Step Route (Direct Reductive Amination): This is often more atom-economical for large-scale operations.
-
Conditions: This reaction involves treating the ketone with an ammonia source and a reducing agent. Common catalysts include Raney Nickel or Palladium on Carbon (Pd/C) under a hydrogen atmosphere.[6] The stereochemical outcome can be highly dependent on the catalyst, solvent, and pressure. It is crucial to perform screening studies to identify the optimal conditions for maximizing the endo isomer.
-
Troubleshooting Guide: Poor Endo:Exo Selectivity
| Symptom | Potential Cause | Recommended Action |
| High proportion of exo-alcohol during NaBH₄ reduction. | Reaction temperature too high. | Maintain strict temperature control, ideally between 0-5°C, during NaBH₄ addition.[4] |
| Incorrect solvent choice. | Methanol or ethanol are standard. Using less polar solvents might alter the selectivity. | |
| Low selectivity in reductive amination. | Suboptimal catalyst or conditions. | Screen different catalysts (e.g., Raney Ni, Pd/C, PtO₂). Vary hydrogen pressure and temperature. The choice of solvent can also influence the stereochemical outcome. |
| Isomerization of the intermediate imine. | Ensure the reaction goes to completion. Prolonged reaction times at elevated temperatures can sometimes lead to isomerization. |
Part C: Boc Protection - FAQs & Troubleshooting
Question 3: We are seeing incomplete reactions and side products during the Boc protection step at a kilogram scale. What are the best practices?
Answer: The Boc protection of the endo-amine is generally a robust reaction, but issues can arise at scale.
-
Reagent Choice: Di-tert-butyl dicarbonate (Boc₂O) is the most common and effective reagent. Use 1.05-1.2 equivalents to ensure complete conversion without excessive waste.
-
Solvent and Base: A common solvent system is dichloromethane (DCM) or tetrahydrofuran (THF). A non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to scavenge the acid byproduct. Ensure the base is added slowly, especially if there is a slight exotherm.
-
Temperature and Monitoring: The reaction is typically run at room temperature. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting amine.
-
Work-up: The work-up usually involves an aqueous wash to remove the base and salts, followed by solvent evaporation. A key challenge at scale is the complete removal of residual Boc₂O and its byproducts. A wash with a dilute solution of sodium bisulfate or citric acid can help.
Part D: N-Debenzylation - FAQs & Troubleshooting
Question 4: What are the most critical safety and operational considerations for the final catalytic hydrogenation to remove the N-benzyl group?
Answer: This is the most hazardous step in the sequence and requires rigorous safety protocols and specialized equipment. The primary hazards are fire and explosion due to the use of pyrophoric catalysts and flammable hydrogen gas under pressure.[7][8]
Core Safety Requirements:
-
Pyrophoric Catalyst Handling: Palladium on carbon (Pd/C) and especially Palladium hydroxide on carbon (Pearlman's catalyst, Pd(OH)₂/C) are pyrophoric and can ignite spontaneously upon contact with air, particularly when dry or spent.[8][9]
-
NEVER add a dry catalyst to a flammable solvent.
-
The catalyst should be handled as a water-wet slurry or under an inert nitrogen atmosphere.
-
Filtration of the spent catalyst must be done carefully, ensuring the filter cake is never allowed to dry. The filter cake should be immediately quenched into a large volume of water.[9]
-
-
Hydrogen Gas Management: Hydrogen forms explosive mixtures with air.[10][11]
-
All hydrogenation reactions must be conducted in a designated, well-ventilated area or a purpose-built high-pressure bay.[7][8]
-
The reactor must be properly rated for the intended pressure and temperature.
-
Before introducing hydrogen, the reactor must be purged multiple times with an inert gas like nitrogen to remove all oxygen.[8] Similarly, after the reaction, the reactor must be purged with nitrogen to remove all residual hydrogen before opening.
-
Use a reliable system to monitor hydrogen uptake and pressure. A sudden drop or rise in pressure can indicate a leak or a runaway reaction.[8]
-
-
Solvent Choice: Choose a solvent with a low flammability risk where possible. Polar solvents like ethanol or methanol are common. Low-flammability solvents are preferred to prevent flash fires during catalyst handling.[8]
Troubleshooting Guide: N-Debenzylation by Hydrogenation
Detailed Protocol: Kilogram-Scale N-Debenzylation
WARNING: This procedure must only be carried out by trained personnel in a facility designed for high-pressure hydrogenation. A thorough hazard analysis must be performed before commencing.[3]
Equipment:
-
100 L pressure-rated hydrogenation vessel (e.g., Hastelloy or Stainless Steel)
-
Variable speed agitator
-
Inert gas (Nitrogen) and Hydrogen supply lines with pressure regulators
-
Catalyst filtration system (e.g., enclosed filter press or Nutsche filter)
Materials:
-
Endo-3-(Boc-amino)-9-benzyl-9-azabicyclo[3.3.1]nonane: 5.0 kg
-
Palladium Hydroxide on Carbon (20 wt%, ~50% water wet): 250 g (5 wt% loading)
-
Ethanol (200 proof): 50 L
Procedure:
-
Vessel Inerting: Seal the reactor. Purge the vessel by pressurizing with nitrogen to 30 psi and venting three times to ensure an oxygen-free atmosphere.
-
Solvent and Substrate Loading: Under a positive nitrogen pressure, charge the ethanol and then the Endo-3-(Boc-amino)-9-benzyl-9-azabicyclo[3.3.1]nonane. Begin agitation to dissolve the substrate.
-
Catalyst Slurry Preparation: In a separate inerted glovebox or fume hood, prepare a slurry of the wet Pd(OH)₂/C in ~1 L of ethanol.
-
Catalyst Charging: Transfer the catalyst slurry to the reactor via a pressure-equalized addition funnel or by cannula transfer under positive nitrogen pressure.
-
Hydrogen Purge: Purge the reactor headspace by pressurizing with hydrogen to 30 psi and venting three times (vent to a safe location).
-
Reaction: Pressurize the reactor to 50 psi with hydrogen. Heat the contents to 40-50°C. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 24-48 hours.
-
Nitrogen Purge: Once complete, stop the hydrogen flow. Purge the reactor by pressurizing with nitrogen to 30 psi and venting five times to remove all traces of hydrogen.
-
Catalyst Filtration: Transfer the reaction mixture through an enclosed filter system to remove the catalyst. CRITICAL: The filter cake must be kept wet with solvent at all times.
-
Catalyst Quenching: Immediately after filtration, wash the filter cake with additional ethanol and then safely quench the wet catalyst by transferring it into a drum containing a large volume of water.
-
Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by recrystallization if necessary.
References
-
Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 23(3), 16-24. [Link]
-
Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 251-273. [Link]
-
American Chemical Society. (2015). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. [Link]
-
ResearchGate. (n.d.). Synthesis of 1-substituted 9-azabicyclo[3.3.1]nonan-3-ones 7 from δ-valerolactone 1a. [Link]
-
Muldoon, M. J., et al. (2014). Copper(I)/ketoABNO Catalysed Aerobic Alcohol Oxidation - Supporting Information. Royal Society of Chemistry. [Link]
-
H.E.L Group. (n.d.). Hydrogen Safety in Chemistry. [Link]
-
Scribd. (n.d.). Hazards in Lab-Scale Hydrogenations. [Link]
-
ResearchGate. (2016). Hazards associated with laboratory scale hydrogenations. [Link]
-
Organic Chemistry Portal. (n.d.). 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. [Link]
-
Apicule. (n.d.). (1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine (CAS No: 76272-56-5) API Intermediate Manufacturers. [Link]
- Google Patents. (n.d.). US7868017B2 - 9-azabicyclo[3.3.
- Google Patents. (n.d.). EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.
- Google Patents. (n.d.).
-
ResearchGate. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). [Link]
-
Queen's University Belfast. (2017). Development of Sustainable Catalytic Systems For Oxidation Reactions. [Link]
-
ResearchGate. (n.d.). Electrochemical approaches, 9-azabicyclo[3.3.1]nonane N -oxyl (ABNO) catalysis. [Link]
-
Journal of Synthetic Organic Chemistry, Japan. (2012). Discovery and Exploitation of AZADO: The Highly Active Catalyst for Alcohol Oxidation. [Link]
-
INDOFINE Chemical Company. (n.d.). This compound. [Link]
-
RSC Publishing. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. [Link]
-
Preprints.org. (2022). Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophil. [Link]
-
Imperial College London. (n.d.). Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Azabicyclo[3.3.1]nonanes. [Link]
Sources
- 1. apicule.com [apicule.com]
- 2. preprints.org [preprints.org]
- 3. orgsyn.org [orgsyn.org]
- 4. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 5. EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative - Google Patents [patents.google.com]
- 6. WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates - Google Patents [patents.google.com]
- 7. chem.wisc.edu [chem.wisc.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scribd.com [scribd.com]
- 10. helgroup.com [helgroup.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Removal in Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane Synthesis
Introduction
Welcome to the Technical Support Center guide for the purification of Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the removal of residual metal catalysts, a critical challenge in the synthesis of this valuable pharmaceutical intermediate.
The unique structure of this compound presents a significant purification hurdle. The presence of two nitrogen atoms—one within the bicyclic core and another in the Boc-protected amine side chain—creates a powerful bidentate chelation site. This structural feature leads to the formation of stable complexes with transition metal catalysts, particularly palladium, which is commonly used in its synthesis (e.g., via hydrogenation or cross-coupling reactions).[1][2] These soluble metal-product complexes can evade simple filtration methods, leading to contamination of the final product.
For drug development professionals, controlling elemental impurities is not just a matter of product purity but a strict regulatory requirement. Guidelines from the International Council for Harmonisation (ICH) set stringent limits on residual metals in Active Pharmaceutical Ingredients (APIs), making effective removal strategies essential.[3][4] This guide offers field-proven solutions to address these challenges head-on.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues encountered during the experimental workflow.
Issue 1: High levels of residual palladium detected after standard filtration of a heterogeneous catalyst (e.g., Pd/C).
Primary Cause: The chelating nature of the this compound product has likely solubilized or "leached" palladium from the solid support, allowing it to pass through the filter along with the desired compound.[2]
Suggested Solution 1: Metal Scavenger Treatment
Metal scavengers are the most effective and selective method for removing dissolved or colloidal metal species to parts-per-million (ppm) levels.[5][6] These are typically silica or polymer-based materials functionalized with groups that have a high affinity for the target metal.[7]
Mechanism of Action: Scavengers operate via chemisorption, where the functional groups on the solid support form strong covalent bonds with the metal, effectively trapping it.[3] This high-affinity binding overcomes the chelation by the product.
Recommended Scavengers for Palladium:
-
Thiol-based (e.g., ISOLUTE® Si-Thiol, SiliaMetS® Thiol): Highly versatile and effective for various palladium species (Pd(0), Pd(II)).[5][8]
-
Trimercaptotriazine (TMT)-based (e.g., Biotage® MP-TMT): Shows exceptional efficiency in removing palladium from complex reaction mixtures and is robust enough for industrial applications.[8][9]
-
Amine-based (e.g., SiliaMetS® Triamine): Can also be effective, particularly for certain palladium complexes.
Protocol 1: Batch Treatment with a Metal Scavenger
-
Dissolution: After initial filtration of the heterogeneous catalyst, dissolve the crude product in a suitable organic solvent (e.g., THF, Ethyl Acetate, DCM) to a concentration of 10-50 mg/mL.
-
Scavenger Selection & Addition: Based on screening or literature, select an appropriate scavenger. Add 5-10 weight equivalents (relative to the theoretical amount of residual palladium) of the scavenger resin to the solution. Note: If the palladium concentration is unknown, a starting point of 20-50 wt% of the scavenger relative to the crude product mass is often effective.[8]
-
Agitation & Heating: Stir the suspension vigorously. Gentle heating to 40-60 °C can significantly improve scavenging kinetics and efficiency.
-
Incubation: Allow the mixture to stir for 2 to 24 hours. Monitor the palladium concentration periodically by taking small aliquots, filtering, and analyzing via ICP-MS or ICP-OES.
-
Filtration: Once scavenging is complete, filter the mixture through a pad of Celite® to completely remove the scavenger resin.
-
Rinsing: Wash the filter cake thoroughly with fresh solvent to recover any adsorbed product.
-
Analysis: Combine the filtrate and washes, concentrate under reduced pressure, and re-analyze for final palladium content.
Issue 2: Significant loss of product during the purification step.
Primary Cause: Non-specific adsorption of the polar this compound product onto the purification medium. This is a particularly common problem when using activated carbon.[1][2]
Suggested Solutions:
-
Optimize Adsorbent Quantity: Use the minimum amount of adsorbent required. Perform small-scale trials to determine the lowest effective loading of activated carbon or scavenger that meets the target palladium level.
-
Screen for Selectivity: Switch from activated carbon to a high-affinity silica scavenger. Functionalized silica scavengers are designed for selectivity and generally exhibit much lower non-specific binding of organic products compared to carbon.[5]
-
Solvent Modification: Alter the polarity of the solvent. Sometimes, increasing the solvent polarity (e.g., by adding a small percentage of methanol to an ethyl acetate solution) can reduce product adsorption to the purification media.
Data Comparison: Adsorbent Selectivity
| Adsorbent Type | Typical Palladium Removal | Product Loss Potential | Selectivity | Cost |
| Activated Carbon | Good to Moderate | High | Low | Low |
| Metal Scavengers (Silica) | Excellent (<10 ppm) | Low | High | High |
This table summarizes general trends; specific results may vary based on experimental conditions.
Issue 3: Filtration of the heterogeneous catalyst (e.g., Pd/C) is extremely slow or fine black particles are visible in the filtrate.
Primary Cause: The catalyst particles are too fine for the filter paper being used, or they have formed a dense, impermeable cake. This is a common issue with catalysts like 10% Palladium on Carbon.
Suggested Solution: Filtration through a Celite® Pad
Using a filter aid like Celite® (diatomaceous earth) creates a porous filter bed that traps fine particles without clogging.[10]
Protocol 2: Preparation and Use of a Celite® Pad
-
Select Funnel: Choose a sintered glass or Büchner funnel. Place a piece of filter paper in the Büchner funnel that fits snugly and covers all holes.
-
Prepare Slurry: In a small beaker, create a slurry of Celite® in the reaction solvent. The consistency should be like a thin milkshake.
-
Form the Pad: Wet the filter paper with the solvent and apply gentle vacuum. Pour the Celite® slurry into the funnel in a single, continuous motion. Allow the solvent to draw through until a uniform pad, typically 1-2 cm thick, is formed.[10]
-
Rinse the Pad: Gently rinse the pad with fresh solvent to settle it and remove any loose particles. Do not let the pad run dry.
-
Filter Reaction Mixture: Carefully decant or pour the reaction mixture onto the center of the Celite® pad, avoiding disturbance of the surface.
-
Wash Thoroughly: After the reaction mixture has passed through, wash the pad with several portions of fresh solvent to ensure complete recovery of the product.
Critical Safety Note: Spent Pd/C catalyst can be pyrophoric, especially when dry and exposed to air.[11] Always keep the filter cake wet with solvent or water during and after filtration.[12] Quench the wet catalyst cake by transferring it to a container with a large volume of water for disposal.[11]
Visual Workflow: Catalyst Removal Strategy
Caption: Decision workflow for palladium catalyst removal.
Frequently Asked Questions (FAQs)
Q1: What makes catalyst removal from this compound so challenging? A1: The primary difficulty stems from the molecule's structure. The two nitrogen atoms can act as a bidentate ligand, forming a stable five- or six-membered ring complex with palladium. This chelation effect makes the palladium species soluble and difficult to separate from the product using conventional methods.[1][2]
Q2: What are the main methods for removing palladium in pharmaceutical synthesis? A2: The most common and effective methods are:
-
Adsorption on Scavenger Resins: Highly selective and effective for reducing palladium to very low levels.[5][8]
-
Activated Carbon Treatment: A cost-effective but non-selective method that often leads to product loss.[1]
-
Filtration through Celite®: Effective for removing heterogeneous catalysts but not dissolved species.[10]
-
Crystallization: Can be effective, but its success is highly dependent on the specific compound and solvent system. In some cases, it can even concentrate the metal impurity within the crystal lattice.[4]
Q3: How do I select the best metal scavenger for my reaction? A3: Scavenger selection depends on several factors:
-
Palladium Species: The oxidation state (e.g., Pd(0) vs. Pd(II)) can influence affinity. Thiol-based scavengers are generally effective for a broad range of palladium species.[5]
-
Solvent System: Ensure the scavenger is compatible with your reaction solvent. Most commercial scavengers work well in common organic solvents.[5]
-
Product Compatibility: The scavenger should not react with your product. This is rarely an issue with modern, highly selective scavengers.
-
Cost and Scale: For large-scale synthesis, the cost and capacity of the scavenger become important considerations.
Q4: Can I use a combination of methods? A4: Yes, a multi-step approach is often the most robust. A common and highly effective sequence is an initial filtration of the bulk heterogeneous catalyst through Celite®, followed by treatment of the filtrate with a high-affinity metal scavenger to remove any leached, soluble palladium.[1]
Visual Aid: Chelation of Palladium
Caption: Chelation of a palladium ion by the two nitrogen atoms.
References
-
Johnson Matthey. (n.d.). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review. Retrieved from [Link]
-
Biotage. (n.d.). Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Sopachem. Retrieved from [Link]
-
Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. Retrieved from [Link]
-
Various Authors. (2015). How can i remove palladium Pd catalyst easily? ResearchGate. Retrieved from [Link]
-
Biotage. (2023). Metal Scavengers: An alternative to recrystallization for removing metals? Retrieved from [Link]
-
Dunn, P. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, ACS Publications. Retrieved from [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from [Link]
-
University of Wisconsin-Madison Chemistry Department. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health & Safety. Retrieved from [Link]
-
Various Authors. (2022). Hydrogenation reaction tips and tricks. Reddit. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biotage.com [biotage.com]
- 5. silicycle.com [silicycle.com]
- 6. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
- 7. biotage.com [biotage.com]
- 8. sopachem.com [sopachem.com]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.wisc.edu [chem.wisc.edu]
- 12. reddit.com [reddit.com]
Validation & Comparative
"analytical techniques for the characterization of Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane"
An In-Depth Comparative Guide to the Analytical Characterization of Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane
Introduction: The 9-azabicyclo[3.3.1]nonane scaffold is a privileged structure in medicinal chemistry, serving as a rigid, three-dimensional framework in the design of novel therapeutics, including ligands for dopamine transporters and nicotinic acetylcholine receptors.[1][2] The title compound, Endo-3-(tert-butyloxycarbonyl-amino)-9-azabicyclo[3.3.1]nonane, is a key synthetic intermediate where precise control and confirmation of its structure, purity, and stereochemistry are paramount for the successful development of target drug candidates. The presence of the thermally labile tert-butyloxycarbonyl (Boc) protecting group and the specific 'endo' stereochemistry of the amino substituent present unique analytical challenges.
This guide provides a comprehensive comparison of the essential analytical techniques required for the unambiguous characterization of this molecule. We will delve into the causality behind experimental choices, present field-proven protocols, and offer comparative data to empower researchers, scientists, and drug development professionals in their analytical workflows. Our approach emphasizes a multi-technique strategy, as no single method can provide a complete structural and purity profile.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful and indispensable tool for the primary structural confirmation of this compound. It provides detailed information about the carbon-hydrogen framework, confirms the presence and integrity of the Boc group, and offers critical insights into the compound's conformation and the 'endo' stereochemistry.[3]
Expertise & Causality: The rigid bicyclic nature of the 9-azabicyclo[3.3.1]nonane system results in a complex and often overlapping proton NMR spectrum. Therefore, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) experiments is not just beneficial but necessary for confident signal assignment. Carbon-13 NMR is particularly sensitive to the steric environment, making it a powerful probe for conformational analysis in this class of molecules.[3][4]
Expected Spectral Features:
-
¹H NMR:
-
Boc Group: A sharp, intense singlet integrating to 9 protons, typically found in the upfield region (~1.4-1.5 ppm).[5] Its presence is the primary indicator of successful Boc protection.
-
NH Proton: A broad singlet or doublet (depending on coupling to the adjacent CH) for the carbamate proton.
-
CH-NHBoc: A multiplet for the proton at the C3 position. The coupling pattern and chemical shift of this proton are crucial for determining the endo/exo stereochemistry.
-
Bridgehead Protons (H-1, H-5): These protons are unique and typically appear as distinct multiplets.
-
Bicyclic Ring Protons: A series of complex, overlapping multiplets for the remaining methylene protons of the two six-membered rings.
-
-
¹³C NMR:
-
Boc Group: Three distinct signals: a carbonyl carbon (~155 ppm), a quaternary carbon (~80 ppm), and the methyl carbons (~28 ppm).[5]
-
Bicyclic Frame: Signals corresponding to the bridgehead carbons, the C3 carbon bearing the amino group, and the various methylene carbons. The chemical shifts are sensitive to the ring's conformation (chair-chair vs. chair-boat).[3]
-
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Tune and shim the instrument coils to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay, 30° pulse angle).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 101 MHz, 1024 scans, 2-second relaxation delay).
-
Data Processing & Analysis:
-
Process the spectra using appropriate software (Fourier transformation, phase correction, baseline correction).
-
Calibrate the spectra using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine proton ratios.
-
Assign all signals in both spectra to the corresponding atoms in the structure, supported by 2D NMR data (COSY, HSQC) if necessary.
-
II. Mass Spectrometry (MS): Unveiling Molecular Weight and Key Fragments
Mass spectrometry is essential for confirming the molecular weight and, with high-resolution instruments (HRMS), the elemental composition of the target compound. For Boc-protected amines, MS is also a powerful diagnostic tool due to the characteristic fragmentation pattern of the protecting group.[6]
Expertise & Causality: The Boc group is known for its facile fragmentation under common ionization conditions.[7] This is not a drawback but a diagnostic advantage. The observation of characteristic neutral losses or fragment ions corresponding to the Boc group provides strong evidence of its presence. Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar, non-volatile molecules, minimizing in-source fragmentation and typically yielding a strong protonated molecular ion [M+H]⁺.
Expected Spectral Features (ESI+):
-
Molecular Ion: A prominent peak corresponding to the protonated molecule [M+H]⁺. For C₁₃H₂₄N₂O₂, the expected monoisotopic mass is 240.18, so the [M+H]⁺ peak should appear at m/z 241.19.
-
Key Fragment Ions:
-
Loss of isobutylene (-56 Da): A fragment at m/z 185.13, corresponding to [M+H - C₄H₈]⁺. This occurs via a McLafferty-type rearrangement and is highly characteristic of the Boc group.[6]
-
Loss of the tert-butyl group (-57 Da): A fragment at m/z 184.12, corresponding to [M - C₄H₉]⁺.
-
Loss of the entire Boc group (-100 Da): A fragment at m/z 141.14, corresponding to the protonated 3-amino-9-azabicyclo[3.3.1]nonane core.
-
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatography (Optional but Recommended):
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid (to aid protonation).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (ESI+):
-
Ion Source: Electrospray Ionization, positive ion mode.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: ~3.5 kV.
-
Source Temperature: ~120 °C.
-
-
Data Analysis:
-
Identify the peak for the protonated molecule [M+H]⁺ in the full scan spectrum.
-
If using HRMS, confirm that the measured mass is within 5 ppm of the calculated exact mass.
-
Analyze the spectrum for the characteristic fragment ions of the Boc group.
-
III. High-Performance Liquid Chromatography (HPLC): The Standard for Purity Assessment
HPLC is the industry-standard technique for determining the purity of pharmaceutical intermediates and active ingredients. For this compound, a reversed-phase HPLC method is typically employed to separate the main component from any synthesis-related impurities or degradation products.
Expertise & Causality: The target molecule lacks a strong chromophore, making UV detection at low wavelengths (e.g., 200-215 nm) necessary. This can lead to issues with baseline noise and solvent cutoff. An alternative and more sensitive detection method is Evaporative Light Scattering (ELSD) or Charged Aerosol Detection (CAD), which do not rely on a chromophore. If these are unavailable, derivatization with a UV-active or fluorescent tag can be employed, although this adds complexity.[8] The method's validity rests on its ability to resolve the main peak from all potential impurities, which must be demonstrated through forced degradation studies during method validation.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
-
Sample Preparation: Accurately prepare a solution of the compound in the mobile phase or a compatible solvent (e.g., 50:50 acetonitrile:water) at a concentration of ~0.5 mg/mL.
-
Instrumentation & Conditions:
-
Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of a buffered aqueous phase (e.g., 20 mM ammonium acetate, pH 6.5) and an organic modifier (e.g., acetonitrile). A typical starting point is 70:30 Aqueous:Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV-Vis detector set to 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main component using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
-
System Suitability: Before analysis, ensure the system meets predefined criteria (e.g., >2000 theoretical plates, tailing factor for the main peak between 0.9 and 1.5).
-
IV. X-ray Crystallography: The Definitive Structural Proof
While NMR provides excellent evidence for the structure in solution, single-crystal X-ray crystallography provides unambiguous, definitive proof of the molecular structure in the solid state.[1] It is the gold standard for confirming the relative stereochemistry ('endo' vs. 'exo') and observing the molecule's preferred solid-state conformation.
Expertise & Causality: This technique is contingent on the ability to grow a single, high-quality crystal, which can be a significant challenge. The resulting electron density map provides a 3D model of the molecule, from which bond lengths, bond angles, and torsional angles can be determined with very high precision. This data is invaluable for confirming the endo configuration of the C3 substituent and the overall chair-chair or chair-boat conformation of the bicyclic system.[9][10]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals suitable for diffraction. This is typically achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion of an anti-solvent into a solution of the compound. Common solvent systems include ethyl acetate/hexanes, methanol, or acetone.
-
Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to obtain an initial model. Refine the atomic positions and thermal parameters against the experimental data until the model converges.
-
Analysis: Analyze the final refined structure to confirm the connectivity, stereochemistry, and conformation.
Comparative Summary of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Unambiguous structural elucidation, stereochemistry, conformation in solution. | Provides the most structural detail; non-destructive. | Lower sensitivity than MS; complex spectra may require 2D methods. |
| Mass Spectrometry | Molecular weight confirmation, elemental formula (HRMS), fragmentation patterns. | High sensitivity, requires very little sample. | Provides limited structural/stereochemical information on its own. |
| HPLC | Quantitative purity assessment, identification of impurities. | Robust, reproducible, highly quantitative. | Requires a chromophore for UV detection; method development can be time-consuming. |
| X-ray Crystallography | Absolute 3D structure, definitive stereochemistry, solid-state conformation. | Unambiguous structural proof. | Requires a suitable single crystal, which can be difficult to obtain. |
Visualizing the Analytical Workflow
A logical workflow is critical for the efficient and comprehensive characterization of a new chemical entity. The following diagram illustrates the relationship and typical sequence of applying these analytical techniques.
Caption: A typical workflow for the analytical characterization of a novel synthetic compound.
Conclusion
The thorough characterization of this compound requires a synergistic application of multiple analytical techniques. NMR spectroscopy serves as the foundation for structural verification, while mass spectrometry provides orthogonal confirmation of molecular weight and identity through characteristic fragmentation. HPLC is indispensable for quantifying purity, a critical parameter for its use in further synthetic steps. Finally, when obtainable, X-ray crystallography offers the ultimate, unambiguous proof of structure and stereochemistry. By employing this integrated analytical approach, researchers can ensure the quality and integrity of this vital chemical building block, paving the way for successful drug discovery and development programs.
References
-
Wiseman, J. R., & Krabbenhoft, H. O. (1975). Carbon-13 Nuclear Magnetic Resonance Spectroscopy in Conformational Analysis of 9-Azabicyclo[3.3.1]nonane Derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
Le, H. T., et al. (2007). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Urban, M., et al. (2013). Synthesis, enantiomer separation, and absolute configuration of 2,6-oxygenated 9-azabicyclo[3.3.1]nonanes. PubMed. Available at: [Link]
-
Urban, M., et al. (2013). Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes. The Journal of Organic Chemistry. Available at: [Link]
-
Nelsen, S. F. (n.d.). 13C NMR Studies of 9-Methyl-9-azabicyclo[3.3.1]nonane and Related Compounds. Available at: [Link]
-
Urban, M., et al. (2013). Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes. ResearchGate. Available at: [Link]
-
Miyazawa, A., et al. (2019). 2,6,9-Triazabicyclo[3.3.1]nonanes as overlooked amino-modification products by acrolein. The Royal Society of Chemistry. Available at: [Link]
-
Wiseman, J. R., & Krabbenhoft, H. O. (n.d.). 1H nmr structural analysis of azabicyclospirohydantoins. Semantic Scholar. Available at: [Link]
-
Da F. D., et al. (1996). Synthesis and dopamine transporter affinity of 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives. PubMed. Available at: [Link]
-
Mason, D. E., et al. (2012). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. NIH. Available at: [Link]
-
Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available at: [Link]
-
Patrick, A. L., et al. (2018). Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. OSTI.GOV. Available at: [Link]
-
Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. Available at: [Link]
-
Hayashi, T., et al. (1999). SYNTHESIS OF NEW CHIRAL AMINES, 2,6-DIMETHYL- 9-AZABICYCLO[3.3.1]NONANE AND ITS DERIVATIVES. Heterocycles. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Amines on BIST B and BIST B+ Columns. SIELC. Available at: [Link]
-
Stratton, C. W., et al. (2025). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. NIH. Available at: [Link]
- Google Patents. (n.d.). US6875449B1 - Crystal structure. Google Patents.
- Google Patents. (n.d.). US5559123A - Derivatives of benzoylecgonine, ecgonine and ecgonidine and methods for preparing and using same. Google Patents.
-
PubChem. (n.d.). 9-Azabicyclo(3.3.1)nonan-3-one, 9-hydroxy-. PubChem. Available at: [Link]
-
de Oliveira, M. T., et al. (2021). Recent progress in the synthesis of homotropane alkaloids adaline, euphococcinine and N-methyleuphococcinine. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Jeyaraman, R., et al. (n.d.). GEOMETRICAL OPTIMIZATIONS, NMR ANALYSES, AND NOVEL CRYSTAL STRUCTURES OF 3-OXA-7-BENZYL-7-AZABICYCLO[3.3.1]. Taylor & Francis Online. Available at: [Link]
-
Kozlov, N. G., et al. (1993). Synthesis of bicyclo-heptane, 6-oxabicyclo-octane and 3-azabicyclo-nonene derivatives in the course of 1,2,4-trimethyl-4-isoprop. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Macrosson, W. D. K., et al. (n.d.). The conformation of the bicyclo(3,3,1)nonane system from x-ray studies. Semantic Scholar. Available at: [Link]
-
Ghorab, M. M., et al. (2019). Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo-[3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms. MDPI. Available at: [Link]
-
Mah, J.-H., et al. (2009). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. PMC - NIH. Available at: [Link]
-
Jiang, X., et al. (2023). Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing. Available at: [Link]
-
NIST. (n.d.). 9-Azabicyclo[3.3.1]nonane,9-methyl-. NIST WebBook. Available at: [Link]
-
Arjunan, P., et al. (1985). Syntheses and a conformational study of certain selected 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones. Single crystal x-ray diffraction analysis of 6,8-bis(2-chlorophenyl). ACS Publications. Available at: [Link]
- Google Patents. (n.d.). US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives. Google Patents.
-
Bera, K., & Jana, S. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing. Available at: [Link]
Sources
- 1. Synthesis and dopamine transporter affinity of 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. pubs.acs.org [pubs.acs.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. acdlabs.com [acdlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. The conformation of the bicyclo(3,3,1)nonane system from x-ray studies | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
"1H and 13C NMR assignments for Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane"
A Comparative Guide to the ¹H and ¹³C NMR Assignments for Endo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane
A Predictive and Comparative Analysis for Structural Elucidation
For researchers engaged in the synthesis of complex nitrogen-containing heterocycles, particularly for applications in drug discovery and development, unambiguous structural characterization is paramount. The 9-azabicyclo[3.3.1]nonane scaffold is a key structural motif in a variety of biologically active compounds. The introduction of substituents, such as an endo-3-(Boc-amino) group, significantly influences the conformation and electronic environment of this bicyclic system. Consequently, a thorough understanding of its NMR spectroscopic features is essential for confirming stereochemistry and purity.
Due to the absence of publicly available, assigned NMR spectra for this compound, this guide provides a detailed predictive assignment for its ¹H and ¹³C NMR spectra. This analysis is grounded in a comparative study with the experimentally determined NMR data of the parent 9-azabicyclo[3.3.1]nonane and considers the well-established effects of Boc-protected amino substituents on cyclic systems.
Baseline NMR Data: The Unsubstituted 9-Azabicyclo[3.3.1]nonane Scaffold
The starting point for our predictive analysis is the known NMR data for the parent 9-azabicyclo[3.3.1]nonane. The rigid, bridged structure of this molecule gives rise to a complex and informative NMR spectrum.
Experimental NMR Data for 9-Azabicyclo[3.3.1]nonane
The following table summarizes the reported ¹H and ¹³C NMR data for 9-azabicyclo[3.3.1]nonane, which will serve as our reference.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1, 5 | 3.57 (br. s, 2H) | 46.39 |
| 2, 4, 6, 8 | 2.41–2.18 (m, 2H), 2.05–1.88 (m, 4H) | 27.05 |
| 3, 7 | 1.80–1.59 (m, 6H) | 18.65 |
Data obtained from Organic Syntheses.[1]
The Influence of an Endo-3-(Boc-amino) Substituent
The introduction of an endo-3-(Boc-amino) group is expected to induce significant changes in the NMR spectra of the 9-azabicyclo[3.3.1]nonane skeleton due to a combination of electronic and steric effects.
-
¹H NMR Spectroscopy :
-
Proton at C3 : The proton at the 3-position (H3), now a methine proton, will be significantly deshielded due to the electronegativity of the adjacent nitrogen atom of the Boc-amino group. Its multiplicity will be determined by its coupling to the neighboring protons on C2 and C4.
-
Bridgehead Protons (H1, H5) : These protons are expected to experience a moderate downfield shift due to the inductive effect of the substituent.
-
Protons on C2 and C4 : The protons on the carbons adjacent to the substitution site will be diastereotopic and are expected to show complex splitting patterns and a general downfield shift.
-
Boc Group Protons : A characteristic sharp singlet, integrating to nine protons, is expected in the upfield region (typically 1.4-1.5 ppm), confirming the presence of the tert-butyl group.[2]
-
NH Proton : The carbamate proton will appear as a broad singlet, with its chemical shift being concentration and solvent dependent.
-
-
¹³C NMR Spectroscopy :
-
Carbon at C3 : This carbon will experience a significant downfield shift due to the direct attachment of the nitrogen atom.
-
Carbons at C2 and C4 : These carbons will also be shifted downfield (β-effect), though to a lesser extent than C3.
-
Boc Group Carbons : The spectrum will show two characteristic signals for the Boc group: a quaternary carbon (C(CH₃)₃) and the carbonyl carbon (C=O).
-
Bridgehead Carbons (C1, C5) : A moderate downfield shift is anticipated for these carbons.
-
Predicted ¹H and ¹³C NMR Assignments for this compound
Based on the foundational data of the parent compound and the predicted substituent effects, the following table presents the predicted ¹H and ¹³C NMR assignments for this compound.
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Justification for Prediction |
| 1, 5 | ~3.7-3.9 | ~48-50 | Downfield shift due to inductive effect of the substituent. |
| 2, 4 | ~2.3-2.6 (axial), ~2.1-2.4 (equatorial) | ~35-38 | Diastereotopic protons and carbons adjacent to the substitution site, expected downfield shift. |
| 3 | ~3.8-4.2 (multiplet) | ~45-50 | Significant downfield shift of the methine proton and carbon due to the attached nitrogen. |
| 6, 8 | ~2.0-2.3 | ~26-28 | Minor shifts compared to the parent compound. |
| 7 | ~1.7-1.9 | ~18-20 | Minor shifts compared to the parent compound. |
| NH | ~4.5-5.5 (broad singlet) | - | Typical range for a Boc-protected amine NH proton. |
| Boc (C(CH₃)₃) | ~1.45 (singlet, 9H) | ~28.5 | Characteristic chemical shift for the tert-butyl group. |
| Boc (quaternary C) | - | ~79-81 | Characteristic chemical shift for the quaternary carbon of the Boc group. |
| Boc (C=O) | - | ~155-157 | Characteristic chemical shift for the carbonyl carbon of the Boc group. |
Comparative Analysis
A comparison with other bicyclic systems provides further confidence in these predictions. For instance, in various 3-substituted 3-azabicyclo[3.3.1]nonanes, the protons and carbons at and adjacent to the site of substitution show significant downfield shifts, which is consistent with our predictions. The presence of bulky substituents has also been shown to influence the conformation of the bicyclic system, which can be further investigated using 2D NMR techniques like NOESY.
Molecular Structure and Numbering
To aid in the assignment of the NMR signals, the structure of this compound with the standard numbering convention is provided below.
Caption: Structure of this compound with atom numbering.
Experimental Protocol for NMR Data Acquisition
For researchers aiming to acquire experimental data for this or similar compounds, the following protocol is recommended.
Workflow for NMR Sample Preparation and Data Acquisition
Caption: Recommended workflow for NMR analysis.
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Other deuterated solvents may be used depending on the sample's solubility.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition :
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
It is also advisable to acquire a DEPT (Distortionless Enhancement by Polarization Transfer) spectrum (DEPT-90 and DEPT-135) to aid in the identification of CH, CH₂, and CH₃ groups.
-
-
2D NMR Acquisition :
-
To unambiguously assign all protons and carbons, it is highly recommended to perform 2D NMR experiments such as:
-
COSY (Correlation Spectroscopy) : To identify proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between protons and carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : To determine the spatial proximity of protons and confirm the endo stereochemistry of the substituent.
-
-
Conclusion
References
- Krishnan, K. G., Sivakumar, R., & Thanikachalam, V. (2015). Synthesis and Spectral Study of Some Novel Oxime Esters Derived from 3-azabicyclo[3.3.1]nonan-9-one Oxime. Letters in Organic Chemistry, 12(1), 31-37.
- Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO).
- Jeyaraman, R., & Avila, S. (1981). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews, 81(2), 149-174.
- Vafina, G. F., et al. (2006). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry, 42(1), 49-55.
- Ospanova, F. S., et al. (2013). Synthesis and Molecular Structure of 3-Azabicyclo[3.3.1]nonane-1,5-diamines in Solution and in Solid State. Russian Journal of General Chemistry, 83(11), 2110-2115.
- Yan, S., et al. (2021). Multicomponent Cascade Reaction of 3-Formylchromones: Highly Selective Synthesis of Functionalized 9-Azabicyclo[3.3.1]nonane Derivatives. Organic Letters, 23(17), 6844-6849.
- Roy, N., Das, R., Paira, R., & Paira, P. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22389-22480.
- Beecham Group p.l.c. (1999). Process for the preparation of an indazole-3-carboxamide derivative.
- BenchChem. (n.d.).
- ChemicalBook. (n.d.). endo-9-Boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane(1148006-31-8) 1H NMR spectrum.
- Goodall, K. J., Brimble, M. A., & Barker, D. (2007). 1H and 13C NMR spectra of methylmaleimido- and methylsuccinimidoanthranilate esters of 1-hydroxymethyl-6-methoxy-3-azabicyclo[3.3.1]nonanes. Magnetic Resonance in Chemistry, 45(8), 695-699.
- Marco-Contelles, J., et al. (1998). 13C NMR chemical shift assignments for substituted 2-azabicyclo[3.3.1]nonan-3-ones. Magnetic Resonance in Chemistry, 36(4), 289-292.
- Li, W., et al. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. ACS Omega, 6(20), 13187-13197.
- Beecham Group p.l.c. (1996). Process for the preparation of an indazole-3-carboxamide derivative.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12310339, Endo-9-azabicyclo[3.3.1]nonan-3-ol.
Sources
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of Endo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane
For researchers, scientists, and drug development professionals, the precise structural elucidation of synthetic intermediates is paramount. Endo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane, a key building block in medicinal chemistry, presents a unique challenge for characterization. This guide provides an in-depth analysis of its fragmentation behavior under electrospray ionization tandem mass spectrometry (ESI-MS/MS), offering a comparative perspective to aid in its unambiguous identification.
The tert-butyloxycarbonyl (Boc) protecting group is a staple in modern organic synthesis, valued for its stability and ease of removal under specific acidic conditions.[1][2] However, its behavior in the gas phase during mass spectrometric analysis provides a wealth of structural information. Understanding the fragmentation pattern is crucial for confirming the identity of the molecule and distinguishing it from potential isomers or impurities.
Experimental Approach: A Self-Validating Protocol
To probe the fragmentation of this compound, a standardized protocol employing electrospray ionization (ESI) followed by collision-induced dissociation (CID) is proposed. ESI is a soft ionization technique that typically yields the protonated parent molecule with minimal in-source fragmentation, making it ideal for subsequent controlled fragmentation studies.[3]
Step-by-Step Experimental Protocol
-
Sample Preparation: Dissolve a small quantity (approx. 1 mg) of this compound in 1 mL of a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation.
-
Infusion and Ionization: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. Set the mass spectrometer to positive ion mode. Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the protonated parent ion, [M+H]⁺.
-
Parent Ion Selection (MS1): In the first stage of mass analysis, select the protonated molecule with an m/z corresponding to [C₁₃H₂₄N₂O₂ + H]⁺. The calculated molecular weight of the neutral molecule is approximately 240.34 g/mol .[4][5][6]
-
Collision-Induced Dissociation (MS2): Isolate the selected parent ion in the collision cell. Introduce an inert collision gas (e.g., argon or nitrogen) and apply a specific collision energy. The energy should be ramped to observe the appearance and disappearance of various fragment ions, providing a complete picture of the fragmentation cascade.
-
Fragment Ion Analysis: Scan and detect the resulting fragment ions in the second stage of mass analysis to generate the MS/MS spectrum.
This systematic approach ensures that the observed fragments are a direct result of the controlled dissociation of the parent ion, providing a trustworthy and reproducible fragmentation pattern.
Decoding the Fragmentation Pattern: A Mechanistic Insight
The fragmentation of the protonated this compound ion ([M+H]⁺ at m/z 241.2) is dominated by the lability of the Boc group and the inherent strain of the bicyclic system. The primary fragmentation pathways are initiated by the charge site, which, in a low-energy CID environment, will likely be one of the two nitrogen atoms.
The Signature Fragmentation of the Boc Group
The most characteristic fragmentation pathway for Boc-protected amines involves the loss of components of the protecting group.[7][8] This proceeds through two main routes:
-
Loss of Isobutylene (C₄H₈, 56 Da): A primary neutral loss involves the elimination of isobutylene, leading to the formation of a carbamic acid intermediate. This is often a dominant fragmentation pathway.[9]
-
Loss of the Entire Boc Group (C₅H₈O₂, 100 Da): This can occur through a concerted mechanism or sequentially, with the loss of isobutylene followed by the loss of carbon dioxide (CO₂, 44 Da). The loss of the entire Boc group results in the deprotected amine.
-
Formation of the tert-Butyl Cation (C₄H₉⁺, 57 Da): A prominent peak at m/z 57 is a hallmark of molecules containing a tert-butyl group and serves as a strong indicator of the Boc protecting group.[10]
The following diagram illustrates the primary fragmentation pathways originating from the Boc group.
Caption: Primary fragmentation pathways of the Boc group.
Fragmentation of the Azabicyclo[3.3.1]nonane Core
Following or concurrent with the fragmentation of the Boc group, the bicyclic core can undergo cleavage. The fragmentation of cyclic amines is often driven by alpha-cleavage, where the bond adjacent to the nitrogen atom breaks.[11][12] For the 9-azabicyclo[3.3.1]nonane system, this can lead to several characteristic ring-opening fragmentations. The presence of two nitrogen atoms in the molecule provides multiple potential sites for charge localization and subsequent fragmentation initiation.
The table below summarizes the expected key fragment ions, their mass-to-charge ratios (m/z), and their proposed origins.
| m/z (Proposed) | Proposed Formula | Description of Loss/Fragment | Comparative Significance |
| 241.2 | [C₁₃H₂₅N₂O₂]⁺ | Protonated Parent Molecule [M+H]⁺ | Reference ion for all fragmentation. |
| 185.2 | [C₉H₁₇N₂O]⁺ | Loss of isobutylene (-56 Da) from the Boc group. | A major and highly characteristic fragment for Boc-protected compounds. |
| 141.2 | [C₈H₁₇N₂]⁺ | Loss of the entire Boc group (-100 Da). Represents the protonated 3-amino-9-azabicyclo[3.3.1]nonane core. | Confirms the mass of the underlying amine structure. |
| 57.1 | [C₄H₉]⁺ | tert-Butyl cation. | A definitive signature for the presence of the Boc group.[10] |
Comparative Analysis: Endo vs. Exo Isomers and Alternative Structures
A more practical comparison is with other N-protected bicyclic amines. For instance, a similar molecule with a different protecting group (e.g., Cbz or Fmoc) would show the absence of the characteristic m/z 57 peak and the neutral loss of 56 Da, instead displaying fragmentations typical for those groups. The fragmentation of the core 9-azabicyclo[3.3.1]nonane skeleton, however, would be expected to produce some common fragment ions, aiding in the identification of the core structure.[13][14]
The following diagram illustrates the logical flow for identifying the target molecule based on its fragmentation pattern.
Caption: Decision workflow for compound identification.
Conclusion
The mass spectrometry fragmentation pattern of this compound under ESI-MS/MS conditions is characterized by a predictable and informative set of fragment ions. The dominant fragmentation pathways involve the systematic degradation of the Boc protecting group, yielding a strong signal for the tert-butyl cation (m/z 57.1) and a significant neutral loss of isobutylene (56 Da) from the parent ion. The observation of the deprotected amine core at m/z 141.2 further corroborates the structure. By following the outlined experimental protocol and comparing the resulting spectrum to these key fragmentation signatures, researchers can confidently verify the identity and integrity of this important synthetic building block.
References
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 4. calpaclab.com [calpaclab.com]
- 5. endo-3-Amino-N-Boc-9-azabicyclo[3.3.1]nonane , Package: 1g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 6. allbiopharm.com [allbiopharm.com]
- 7. reddit.com [reddit.com]
- 8. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. acdlabs.com [acdlabs.com]
- 11. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 12. mdpi.com [mdpi.com]
- 13. 9-Azabicyclo[3.3.1]nonane,9-methyl- [webbook.nist.gov]
- 14. Benzyl 9-azabicyclo[3.3.1]nonane-9-carboxylate | 2160508-36-9 | Benchchem [benchchem.com]
A Comparative Guide to the Reactivity of Endo- and Exo-3-Amino-9-azabicyclo[3.3.1]nonane Isomers
Introduction: The Significance of Stereochemistry in the Granatane Scaffold
The 9-azabicyclo[3.3.1]nonane skeleton, commonly known as granatane, is a pivotal structural motif in medicinal chemistry. Its rigid, bicyclic framework is found in numerous natural alkaloids and synthetic compounds with significant biological activities, including anti-Parkinsonian and neuroleptic agents. When functionalized at the C3 position with an amino group, two diastereomers are possible: endo and exo. The spatial orientation of this amino group profoundly influences the molecule's physical, chemical, and biological properties.
This guide provides an in-depth comparison of the chemical reactivity of endo-3-amino-9-azabicyclo[3.3.1]nonane and its exo counterpart. Understanding these differences is critical for researchers in drug development and synthetic chemistry, as the choice of isomer can dictate synthetic strategy, reaction efficiency, and ultimately, the biological efficacy of the target molecule. We will explore the structural basis for the observed reactivity differences and provide supporting experimental context.
Part 1: Structural and Conformational Underpinnings of Reactivity
The reactivity of the C3-amino group is not governed by electronic factors alone; it is overwhelmingly dictated by the stereochemical environment imposed by the bicyclic system. The 9-azabicyclo[3.3.1]nonane framework typically adopts a stable chair-chair conformation.[1][2] In this conformation, the two isomers present the amino group to an incoming reagent in vastly different ways.
-
Exo Isomer: The amino group is oriented away from the bicyclic core, in a pseudo-equatorial position. This makes it sterically unencumbered and highly accessible to reagents.
-
Endo Isomer: The amino group is pointed "inward," toward the opposing methylene bridge (C6-C7), placing it in a pseudo-axial position. This orientation results in significant steric hindrance, shielding the amino group from attack.
The definition of endo and exo relates to the position of the substituent relative to the longest bridge in the bicyclic system.[3] In this case, the endo isomer has the substituent closer to the three-atom bridge (C1-C8-C7-C6-C5), while the exo substituent is further away.
Figure 1: Conformational representation of exo and endo isomers.
This fundamental structural difference is the primary determinant of their differential reactivity. The lone pair of electrons on the exo-amino group is readily available for nucleophilic attack, whereas the lone pair on the endo-amino group is sterically shielded.
Part 2: Comparative Reactivity in Key Transformations
The difference in steric accessibility directly translates to reaction rates and yields in common synthetic transformations.
N-Acylation and N-Alkylation
These are fundamental reactions for primary amines. In a competitive scenario, or when comparing reaction times under identical conditions, the exo isomer will consistently react faster and often give higher yields.
-
Causality: Acylating and alkylating agents require a clear path to attack the nitrogen's lone pair. For the endo isomer, the bulky bicyclic framework impedes this approach, increasing the activation energy of the reaction. This is analogous to the well-known difference in reactivity between equatorial and axial substituents in cyclohexane systems, though more pronounced in this rigid bicyclic structure.
While direct kinetic comparison studies are not abundant in the literature, evidence can be inferred from synthetic procedures. For example, the synthesis of derivatives from the endo isomer, such as in the preparation of granisetron, often requires forcing conditions or specific coupling agents to achieve good yields.[4] In contrast, reactions with the exo isomer are typically more straightforward.
| Reaction Type | exo-Isomer Reactivity | endo-Isomer Reactivity | Rationale |
| N-Acylation | High | Low to Moderate | Sterically accessible NH₂ group allows for easy approach of the acylating agent. |
| N-Alkylation | High | Low to Moderate | Unhindered lone pair facilitates nucleophilic attack on the alkyl halide or other electrophile. |
| Imine Formation | High | Moderate | Reaction with aldehydes/ketones is faster due to less steric clash in the tetrahedral intermediate.[4] |
Case Study: Granisetron Synthesis
The industrial synthesis of the antiemetic drug Granisetron (N-(endo-9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1-methyl-indazole-3-carboxamide) provides a compelling real-world example.[4] The drug requires the endo stereochemistry for its specific binding to the 5-HT₃ receptor. Synthetic routes involve coupling endo-3-amino-9-methyl-9-azabicyclo[3.3.1]nonane with an activated indazole-3-carboxylic acid derivative.[4] Chemists must employ efficient coupling strategies to overcome the inherent lower reactivity of the endo amine to achieve economically viable yields. This highlights a critical principle: while the exo isomer is kinetically favored in reactions, the biological target's stereochemical requirements dictate which isomer must be used, even if it is the less reactive one.
Part 3: Experimental Protocols
To provide a self-validating system for comparing reactivity, a standardized experimental protocol is essential. The following describes a comparative N-acetylation experiment.
Objective: To qualitatively and quantitatively compare the rate of N-acetylation of endo- and exo-3-amino-9-azabicyclo[3.3.1]nonane.
Materials:
-
exo-3-Amino-9-azabicyclo[3.3.1]nonane
-
Acetic Anhydride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
High-Performance Liquid Chromatography (HPLC) system
Figure 2: Experimental workflow for comparing isomer reactivity.
Step-by-Step Methodology:
-
Reaction Setup (Parallel Reactions):
-
In two separate, identical round-bottom flasks equipped with magnetic stirrers and under a nitrogen atmosphere, dissolve 1.0 mmol of the respective amine isomer (endo or exo) and triethylamine (1.2 mmol) in 10 mL of anhydrous DCM.
-
Cool both flasks to 0°C in an ice bath.
-
-
Reagent Addition:
-
To each flask, add acetic anhydride (1.1 mmol) dropwise simultaneously. Start a timer immediately.
-
-
Reaction Monitoring:
-
At regular intervals (e.g., every 5 minutes), withdraw a small aliquot from each reaction mixture.
-
Immediately quench the aliquot with a drop of saturated NaHCO₃ solution.
-
Spot the organic layer on a TLC plate and analyze via HPLC to determine the ratio of starting material to product.
-
Expert Insight: The rate of disappearance of the starting amine is the most direct measure of reactivity. The exo isomer is expected to be consumed significantly faster.
-
-
Workup and Isolation (after completion):
-
Once the reaction is complete (as determined by TLC/HPLC), quench the mixture by slowly adding 15 mL of saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Purify the crude product via column chromatography if necessary.
-
Calculate the isolated yield for both reactions.
-
Compare the time-course data from HPLC to generate kinetic profiles for each isomer.
-
Conclusion
The stereochemical orientation of the C3-amino group in the 9-azabicyclo[3.3.1]nonane framework is the paramount factor governing its chemical reactivity. The exo isomer, with its sterically accessible amino group, consistently demonstrates higher reactivity in nucleophilic reactions such as acylation and alkylation compared to the sterically hindered endo isomer. This guide provides the foundational structural reasoning and a practical experimental framework for researchers to understand and exploit these differences. While kinetic preference favors the exo isomer, the ultimate choice of stereoisomer in a synthetic campaign, particularly in drug discovery, is dictated by the stereochemical demands of the final product's biological target.
References
-
Wiseman, J. R., & Krabbenhoft, H. O. (1975). Carbon-13 nuclear magnetic resonance spectroscopy in conformational analysis of 9-azabicyclo[3.3.1]nonane derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
Chen, Z., et al. (1996). Synthesis and dopamine transporter affinity of 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives. Journal of Medicinal Chemistry. Available at: [Link]
-
Sidorowicz, K., et al. (2015). Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR methods. Comptes Rendus Chimie. Available at: [Link]
-
IUPAC. (2006–). Compendium of Chemical Terminology, 5th ed. (the "Gold Book"). endo, exo, syn, anti. Available at: [Link]
- Vafina, G. F., et al. (2003). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry.
-
Chemistry Steps. Endo and Exo products of Diels-Alder Reaction with Practice Problems. Available at: [Link]
-
Tomino, A., et al. (1988). Synthesis of 5,9,9-Trisubstituted 1-Azabicyclo[3.3.1]nonanes and their Conformational Analyses. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Trudell, M. L., et al. (1996). Synthesis and Dopamine Transporter Affinity of 2-(Methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane Derivatives. ACS Publications. Available at: [Link]
-
European Patent Office. (1999). PROCESS FOR THE PREPARATION OF AN INDAZOLE-3-CARBOXAMIDE DERIVATIVE - EP 0748321 B1. Available at: [Link]
-
AK Lectures. (n.d.). Exo-Endo Isomerism in Diels-Alder Reaction. Available at: [Link]
- Google Patents. (n.d.). US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives.
-
ChemTube3D. (n.d.). Diels-Alder reaction - endo vs exo - transition states. Available at: [Link]
-
Ashenhurst, J. (2018). Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? Master Organic Chemistry. Available at: [Link]
-
Arjunan, P., et al. (1984). Syntheses and a conformational study of certain selected 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones. Single crystal x-ray diffraction analysis of 6,8-bis(2-chlorophenyl). The Journal of Organic Chemistry. Available at: [Link]
-
LookChem. (n.d.). exo-3-AMino-9-Boc-9-azabi... Safety Data Sheets(SDS). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. Available at: [Link]
-
ResearchGate. (2015). Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes. Available at: [Link]
- Wiseman, J. R., & Krabbenhoft, H. O. (1977). 13C NMR Studies of 9-Methyl-9-azabicyclo[3.3.1]nonane and Related Bicyclic Amines. The Journal of Organic Chemistry.
-
European Patent Office. (2013). 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS - Patent 1934212. Available at: [Link]
-
Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Available at: [Link]
-
ResearchGate. (2014). Unusual Conformational Behavior of 3,7-Dihetera(N,N-;N,O-;N,S-) Bicyclo[3.3.1]Nonan-9-Ols Via Nmr Analysis. Available at: [Link]
-
PubMed. (2006). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl carbamate analogs as sigma2 receptor ligands. Available at: [Link]
- Stothers, J. B., & Tan, C. T. (1976). Conformation and Reactivity Studies of Some Bicyclo(3,3,1)
- European Patent Office. (2016). Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative - EP3042902A1.
-
Jeyaraj, D. A., & Muthusubramanian, S. (2009). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews. Available at: [Link]
-
PubChem. (n.d.). Exo-3-amino-9-methyl-9-azabicyclo[3.3.1]nonane. Available at: [Link]
-
ResearchGate. (2002). ChemInform Abstract: Nucleophilic Alkylation on anti-Bredt Iminium Ions. Facile Entry to the Synthesis of 1-Alkylated 2-Azabicyclo[3.3.1]nonanes (Morphans) and 5-Azatricyclo[6.3.1.01,5]dodecane. Available at: [Link]
- Google Patents. (2007). WO 2007/039563 A1.
Sources
Endo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane: A Critical Evaluation Against Alternative Boc-Protected Diamines in Modern Drug Discovery
An In-Depth Comparative Guide for Researchers
Abstract
In the landscape of medicinal chemistry, the judicious selection of molecular scaffolds is paramount to achieving desired pharmacological outcomes. Boc-protected diamines serve as foundational building blocks, enabling sequential chemical modifications. This guide provides a comprehensive comparison of endo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane, a conformationally rigid bicyclic diamine, with its acyclic and monocyclic counterparts. We will dissect the profound implications of conformational restraint on synthetic strategy, reactivity, and ultimately, biological activity. Through an analysis of structural properties, supported by experimental protocols and comparative data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal diamine scaffold for their specific applications.
Introduction: The Strategic Value of Conformational Rigidity
The use of small molecule scaffolds that present functional groups in a well-defined spatial orientation is a cornerstone of modern drug design.[1] Flexible molecules, such as simple acyclic diamines, exist as a dynamic equilibrium of multiple conformers. Consequently, binding to a biological target requires the molecule to adopt a single, specific "active conformation," a process that is entropically unfavorable and can diminish binding affinity.[2]
Conformationally restricted diamines (CRDAs), like the 9-azabicyclo[3.3.1]nonane system, mitigate this entropic penalty.[1][3] By locking the relative positions of the two amine functionalities, these rigid scaffolds offer a predefined presentation of chemical vectors. This intrinsic rigidity not only enhances binding affinity but also improves selectivity by reducing interactions with off-target receptors.[4] The tert-butyloxycarbonyl (Boc) protecting group is ideal in this context, offering robust protection under a wide range of conditions while being readily removable under mild acidic protocols.[5][6] This guide will explore the practical advantages and challenges of employing the rigid this compound scaffold in comparison to more flexible, yet common, alternatives.
Structural Deep Dive: The 9-Azabicyclo[3.3.1]nonane Core
The 9-azabicyclo[3.3.1]nonane skeleton is a bridged bicyclic system that typically adopts a stable chair-chair conformation, analogous to adamantane. This structure imparts significant rigidity, drastically limiting the number of available low-energy conformations compared to acyclic or simple monocyclic diamines.
Caption: Conformational landscapes of different diamine scaffolds.
The endo stereochemistry of the amino group places it in a pseudo-axial position within the chair framework, influencing its accessibility and reactivity. This fixed orientation is a critical design element for probing specific interactions within a protein binding pocket.
Comparative Analysis: Performance in the Laboratory
The choice of a diamine building block extends beyond conformational arguments into practical considerations of synthesis, handling, and reactivity.
| Feature | This compound | N-Boc-4-aminopiperidine (Monocyclic) | N-Boc-1,3-diaminopropane (Acyclic) |
| Scaffold Rigidity | High (Locked chair-chair) | Moderate (Chair-boat interconversion) | Low (Free bond rotation) |
| Synthesis | Multi-step synthesis required for the bicyclic core.[7][8] | Commercially available, often from piperidone precursors. | Straightforward mono-protection of the parent diamine.[9][10] |
| Mono-protection | Stereochemistry is a key consideration during synthesis. | Selective protection is generally achievable. | Can be challenging; often yields mixtures of mono- and di-protected products requiring careful control of stoichiometry or flow chemistry.[11] |
| Steric Hindrance | The free amine is sterically accessible but influenced by the rigid framework. | The amine (axial or equatorial) is relatively unhindered. | Highly accessible primary amine. |
| Applications | Ideal for constructing ligands where precise spatial orientation is critical for high affinity/selectivity (e.g., GPCR ligands, enzyme inhibitors).[4][12] | Versatile building block for a wide range of pharmaceuticals.[13][14] | Commonly used as a flexible linker in various chemical constructs. |
| Deprotection | Standard acid-catalyzed (TFA, HCl) deprotection is effective.[6] | Standard acid-catalyzed deprotection. | Standard acid-catalyzed deprotection. |
Synthesis and Protection Strategies
The synthesis of the 9-azabicyclo[3.3.1]nonane core is non-trivial and represents a key consideration for its use. A common route involves a Robinson-like annulation or similar cyclization strategies.[7]
Workflow: General Synthesis of the 9-Azabicyclo[3.3.1]nonane Core
Caption: Generalized synthetic workflow for 9-azabicyclo[3.3.1]nonane derivatives.
In contrast, the challenge with acyclic diamines lies not in core synthesis but in achieving selective mono-protection. Standard batch protection often results in a statistical mixture of unprotected, mono-protected, and di-protected species, necessitating tedious purification.
Protocol 1: Selective Mono-Boc Protection of a Symmetrical Acyclic Diamine
This protocol leverages the in-situ formation of a mono-hydrochloride salt to differentiate the two chemically equivalent amines, allowing for selective protection of the remaining free base.[9][10]
Objective: To synthesize N-Boc-1,3-diaminopropane with high selectivity.
Materials:
-
1,3-Diaminopropane
-
Methanol (anhydrous)
-
Chlorotrimethylsilane (Me3SiCl) or Thionyl Chloride (SOCl2)
-
Di-tert-butyl dicarbonate (Boc2O)
-
Sodium hydroxide (2N solution)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Dissolve 1,3-diaminopropane (1.0 eq) in anhydrous methanol in a flask cooled to 0 °C under an inert atmosphere (e.g., Argon).
-
Slowly add chlorotrimethylsilane (1.0 eq) dropwise. Causality: Me3SiCl reacts with methanol to generate 1 equivalent of HCl gas in situ, which protonates one of the amine groups, rendering it unreactive to Boc2O.[9]
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of Boc2O (1.0 eq) in methanol to the reaction mixture.
-
Stir at room temperature for 1-2 hours, monitoring by TLC until the starting diamine is consumed.
-
Remove the methanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any di-Boc byproduct.
-
Adjust the aqueous layer to pH >12 with 2N NaOH. Trustworthiness: This step deprotonates the ammonium salt of the desired product, making it extractable into an organic solvent.
-
Extract the product into dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the pure mono-Boc protected diamine.
Reactivity and Deprotection: A Comparative Experiment
To assess the relative reactivity of the free amine, a standard acylation reaction can be performed. The rigid bicyclic structure might be expected to impose some steric hindrance compared to a flexible acyclic chain.
Protocol 2: Comparative Acylation of Boc-Protected Diamines
Objective: To compare the rate and yield of amide bond formation for the three classes of diamines.
Materials:
-
This compound
-
N-Boc-4-aminopiperidine
-
N-Boc-1,3-diaminopropane
-
Acetyl chloride (1.0 eq)
-
Triethylamine (TEA, 1.1 eq)
-
Dichloromethane (DCM)
Procedure (to be run in parallel for each diamine):
-
Dissolve the respective Boc-protected diamine (1.0 eq) and TEA (1.1 eq) in DCM.
-
Cool the solution to 0 °C.
-
Add acetyl chloride (1.0 eq) dropwise.
-
Monitor the reaction progress at set time intervals (e.g., 15, 30, 60 minutes) using TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate.
-
Purify by column chromatography if necessary and calculate the isolated yield.
Expected Outcome: While all three amines are expected to be reactive, subtle differences may emerge. The highly accessible primary amine of the acyclic substrate may react fastest, while the sterically defined environment of the bicyclic amine provides a good balance of reactivity and structural pre-organization.
Protocol 3: Standard Boc-Deprotection
The removal of the Boc group is a fundamental step, and its efficiency is crucial.
Objective: To deprotect the Boc-protected amine.
Materials:
-
Boc-protected diamine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected compound in DCM (approx. 0.1-0.2 M).
-
Add TFA (5-10 equivalents) to the solution. Mechanism: The carbamate oxygen is protonated by the strong acid, facilitating the loss of a stable tert-butyl carbocation and subsequent decarboxylation to release the free amine.[6]
-
Stir the reaction at room temperature for 1-3 hours. Effervescence (CO2 evolution) is typically observed.
-
Monitor for completion by TLC.
-
Concentrate the mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting amine salt can be used directly or neutralized with a base (e.g., NaHCO3 solution) and extracted to yield the free amine.
Caption: Workflow for the comparative experimental validation.
Conclusion: Making an Informed Decision
The selection between this compound and other Boc-protected diamines is a strategic choice dictated by the project's goals.
-
Choose this compound when:
-
The primary goal is to maximize binding affinity and selectivity through conformational constraint.
-
A rigid scaffold is required to probe a specific 3D vector space within a target's binding site.
-
The synthetic complexity and cost of the bicyclic core are justified by the potential gains in pharmacological performance.
-
-
Choose acyclic or monocyclic Boc-protected diamines when:
-
A flexible linker is needed between two pharmacophoric elements.
-
Rapid and cost-effective synthesis of analogs is a priority.
-
The project is in an early exploratory phase where the benefits of a rigid scaffold have not yet been established.
-
Ultimately, this compound is not merely a substitute for simpler diamines but a specialized tool. Its value is most profoundly realized in lead optimization campaigns where the structural insights gained from its rigid framework can be translated into superior drug candidates.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. elearning.uniroma1.it [elearning.uniroma1.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. montclair.edu [montclair.edu]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. orgsyn.org [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 10. researchgate.net [researchgate.net]
- 11. Flow-mediated synthesis of Boc, Fmoc, and Ddiv monoprotected diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 13. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of Derivatives from the Endo-3-Amino-9-azabicyclo[3.3.1]nonane Scaffold
This guide provides a comprehensive comparison of the biological activities of molecules derived from the versatile chemical intermediate, Endo-3-(tert-butoxycarbonyl-amino)-9-azabicyclo[3.3.1]nonane. We will explore how modifications to this privileged scaffold can yield potent and selective ligands for a range of critical biological targets, supported by experimental data and detailed protocols for their evaluation.
Introduction: The 9-azabicyclo[3.3.1]nonane Scaffold – A Privileged Structure in Medicinal Chemistry
The 9-azabicyclo[3.3.1]nonane, or granatane, skeleton is a rigid bicyclic structure that has garnered significant attention in drug discovery. Its conformational pre-organization, typically adopting a stable boat-chair conformation, reduces the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity.[1] This inherent rigidity makes it an ideal starting point for designing ligands that can precisely probe the complex topographies of receptor binding pockets.
Indole alkaloids containing the azabicyclo[3.3.1]nonane architecture have demonstrated a wide array of biological functions, including anticancer, antimalarial, and anti-inflammatory activities.[2][3] The synthetic intermediate, Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane, serves as a powerful building block. The Boc-protected amine at the 3-position provides a stable, readily available handle for a multitude of chemical transformations, allowing researchers to systematically explore the structure-activity relationships (SAR) of its derivatives. This guide focuses on the key therapeutic areas where these derivatives have shown the most promise.
Section 1: Targeting Neurological Receptors
The granatane scaffold has been most extensively explored for its ability to modulate the function of key receptors in the central nervous system (CNS).
Nicotinic Acetylcholine Receptors (nAChRs)
Neuronal nAChRs, particularly the α7 and α4β2 subtypes, are ligand-gated ion channels that play crucial roles in cognitive processes such as learning, memory, and attention. Their dysfunction is implicated in Alzheimer's disease, schizophrenia, and nicotine addiction, making them high-value therapeutic targets.[4] Derivatives of the 9-azabicyclo[3.3.1]nonane core have been developed as potent nAChR ligands.[5][6]
By modifying the 3-amino group to form amides or linkages to various heteroaromatic systems, researchers can tune the affinity and functional activity of these compounds. For instance, linking the scaffold to pyridinyl, pyrazole, or oxadiazole moieties has been a recurring strategy in the development of selective nAChR modulators.[4]
Table 1: Comparative Activity of 9-azabicyclo[3.3.1]nonane Derivatives at nAChRs
| Compound ID | 3-Position Substituent | Target | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀/IC₅₀, nM) | Reference |
|---|---|---|---|---|---|
| Compound 61 | 3-heteroaryl | α7 nAChR | IC₅₀ = 6.3 | Agonist | [4] |
| AT-1001 | N-(2-Bromophenyl)amino | α3β4 / α4β2 nAChR | 0.46 (α3β4), 36.6 (α4β2) | Selective Antagonist | [6] |
| AT-1012 | N-(2-Iodophenyl)amino | α3β4 / α4β2 nAChR | 0.40 (α3β4), 21.0 (α4β2) | Selective Antagonist |[6] |
Note: Data is compiled from studies on related 3-substituted 9-azabicyclo[3.3.1]nonane analogs to illustrate the potential of the scaffold.
Caption: Workflow for synthesis and screening of nAChR ligands.
Serotonin 5-HT₃ Receptors
The 5-HT₃ receptor is another ligand-gated ion channel that is a primary target for antiemetic drugs used to combat nausea and vomiting, especially following chemotherapy. The blockbuster drug Granisetron features the 9-methyl-9-azabicyclo[3.3.1]nonane moiety linked to an indazole-3-carboxamide. Structure-activity relationship studies on granisetron derivatives have provided valuable insights into the binding requirements of the 5-HT₃ receptor.[1]
The synthesis of these analogs typically involves coupling the 3-amino group of the granatane scaffold with 1H-indazole-3-carboxylic acid, followed by modification of the indazole ring.[1]
References
- 1. Toward Biophysical Probes for the 5-HT3 Receptor: Structure−Activity Relationship Study of Granisetron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 3. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic acetylcholine receptor ligands; a patent review (2006-2011) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AU736798B2 - 9-Azabicyclo(3.3.1)non-2-ene and nonane derivatives as cholinergic ligands at nicotinic ACh receptors - Google Patents [patents.google.com]
- 6. air.unimi.it [air.unimi.it]
"structure-activity relationship (SAR) studies of 9-azabicyclo[3.3.1]nonane analogs"
A Comparative Guide to Structure-Activity Relationships Across Key Neurological Targets
The 9-azabicyclo[3.3.1]nonane, also known as granatane, represents a conformationally constrained bicyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid structure provides a unique three-dimensional arrangement of pharmacophoric features, making it an ideal template for the design of potent and selective ligands for various central nervous system (CNS) targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 9-azabicyclo[3.3.1]nonane analogs, offering insights into how subtle structural modifications influence their interaction with key neurological receptors, including opioid, nicotinic acetylcholine, and sigma receptors, as well as the dopamine transporter.
The Architectural Advantage of the 9-Azabicyclo[3.3.1]nonane Core
The 9-azabicyclo[3.3.1]nonane framework typically exists in a chair-chair conformation, which effectively orients substituents in well-defined spatial vectors. This conformational rigidity reduces the entropic penalty upon binding to a biological target, often leading to enhanced affinity and selectivity compared to more flexible acyclic or monocyclic analogs. The nitrogen at the 9-position serves as a key interaction point, often protonated at physiological pH, allowing for crucial ionic interactions with receptor active sites.
Comparative SAR at Major CNS Targets
The versatility of the 9-azabicyclo[3.3.1]nonane scaffold is evident in its ability to be tailored to interact with a diverse range of CNS targets. The following sections compare the SAR of its analogs at opioid receptors, nicotinic acetylcholine receptors, sigma receptors, and the dopamine transporter, highlighting key structural modifications that govern potency and selectivity.
Opioid Receptor Ligands: A Tale of Mu and Kappa Selectivity
The 9-azabicyclo[3.3.1]nonane core has been successfully exploited to develop potent opioid receptor agonists.[1][2] SAR studies have revealed that the nature and position of substituents on the bicyclic ring and the nitrogen atom are critical for achieving high affinity and selectivity for µ-opioid receptors (MOR) and κ-opioid receptors (KOR).
For instance, a series of N-3(9)-arylpropenyl-N-9(3)-propionyl-3,9-diazabicyclo[3.3.1]nonanes have been synthesized and evaluated for their opioid receptor affinity.[1] These studies demonstrated that modifications of the arylalkenyl chain significantly impact µ-affinity. Several compounds in this series exhibited low nanomolar affinity for the MOR with negligible affinity for δ- and κ-receptors.[1] Notably, the compound N-9-(3,3-diphenylprop-2-enyl)-N-3-propionyl-DBN displayed potent in vivo analgesic effects in mice, comparable to morphine.[1]
In the pursuit of KOR selective ligands, heterocyclic bicyclo[3.3.1]nonan-9-one-like compounds have shown promise as potent agonists.[2] Molecular modeling studies suggest that these compounds fit well with the structure of the prototypic κ-selective benzomorphan, ketazocine.[2] The essential structural element for opioid activity in this series is proposed to be an aryl-propyl-amine feature distributed along the N7-C6-C5-C4-aryl bonds.[2]
Table 1: Comparison of Opioid Receptor Affinity for Representative 9-Azabicyclo[3.3.1]nonane Analogs
| Compound | Target Receptor | Affinity (Ki, nM) | Reference |
| N-9-(3,3-diphenylprop-2-enyl)-N-3-propionyl-DBN | µ-opioid | Low nanomolar | [1] |
| Dimethyl 7-methyl-2,4-di-2-pyridyl-3,7-diazabicyclo[3.3.1]nonan-9-one-1,5-dicarboxylate | κ-opioid | High affinity | [2] |
Nicotinic Acetylcholine Receptor (nAChR) Modulators
The 9-azabicyclo[3.3.1]nonane scaffold has also been investigated for its potential to modulate nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological disorders.[3][4] Both 9-azabicyclo[3.3.1]non-2-ene and nonane derivatives have been explored as cholinergic ligands at nAChRs.[3] These compounds have shown potential therapeutic applications for disorders of the nervous system, including tobacco abuse.[3]
The SAR in this class of compounds is highly dependent on the substituents on both the bicyclic core and the nitrogen atom. The flexibility to introduce diverse functionalities allows for the fine-tuning of their interaction with different nAChR subtypes.
Sigma (σ) Receptor Ligands: Tuning Selectivity for σ1 vs. σ2
A series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl carbamate analogs have been synthesized and evaluated for their affinity for σ1 and σ2 receptors.[5] These studies identified compounds with high affinity and selectivity for the σ2 receptor over the σ1 receptor.[5] The length of the N-substituent alkyl chain was found to be a critical determinant of σ2 selectivity. Specifically, N-(9-(4-aminobutyl)-9-azabicyclo[3.3.1]nonan-3α-yl)-N'-(2-methoxy-5-methylphenyl)carbamate and its 6-aminohexyl analog demonstrated high affinity and selectivity for σ2 receptors.[5] These selective ligands have been utilized to develop biotinylated and fluorescent probes for studying the σ2 receptor.[5]
Table 2: Sigma Receptor Affinity for N-substituted 9-Azabicyclo[3.3.1]nonan-3α-yl Carbamate Analogs
| N-Substituent | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ1/σ2) | Reference |
| 4-aminobutyl | >1000 | 1.8 | >555 | [5] |
| 6-aminohexyl | >1000 | 1.5 | >667 | [5] |
Dopamine Transporter (DAT) Ligands: Insights from Cocaine Analogs
The 9-azabicyclo[3.3.1]nonane scaffold has been explored as a structural analog of cocaine to develop ligands for the dopamine transporter (DAT). A series of 9-methyl-3β-phenyl-2-substituted-9-azabicyclo[3.3.1]nonane derivatives were synthesized and evaluated as cocaine-binding site ligands.[6][7] However, these analogs were found to be significantly less potent than cocaine, with Ki values in the micromolar range.[6][7] This suggests that the cocaine-binding site at the DAT is highly sensitive to structural modifications of the tropane ring system, particularly the C(6)-C(7) methylene bridge, which is absent in the 9-azabicyclo[3.3.1]nonane scaffold.[6][7]
Experimental Protocols
General Synthesis of the 9-Azabicyclo[3.3.1]nonane Core
A common route to the 9-azabicyclo[3.3.1]nonane core involves a Robinson-Schöpf type condensation. A detailed, multi-step synthesis is provided in Organic Syntheses.[8]
Step 1: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
-
To a cooled (0-10 °C) mixture of water and benzylamine, add 18% sulfuric acid while maintaining the temperature below 8 °C.[8]
-
Add glutaraldehyde followed by acetonedicarboxylic acid to the reaction mixture at <5 °C.[8]
-
Add a 9% sodium acetate solution over 1.5 hours.[8]
-
Age the reaction mixture at 5 °C for 20 hours and then at 25 °C for 20 hours.[8]
-
Work-up involves extraction with an organic solvent, drying, and concentration to yield the product.[8]
Step 2: Debenzylation to 9-Azabicyclo[3.3.1]nonane
-
A solution of the N-benzyl protected compound in isopropanol is mixed with Pd(OH)2 on carbon in a hydrogenation reactor.[8]
-
The reactor is pressurized with hydrogen at 50 psi and stirred at 50 °C for 48 hours.[8]
-
The catalyst is filtered off, and the product is isolated after work-up.[8]
Caption: General synthetic route to the 9-azabicyclo[3.3.1]nonane core.
Radioligand Binding Assay for Opioid Receptor Affinity
This protocol describes a standard method for determining the binding affinity of test compounds to opioid receptors using radiolabeled ligands.
-
Membrane Preparation: Prepare crude membrane fractions from guinea pig brain tissue, which is a rich source of κ-opioid receptors.[2]
-
Incubation: In a final volume of 1 ml, incubate the membrane preparation with a radiolabeled opioid ligand (e.g., [3H]ethylketocyclazocine for KOR) and varying concentrations of the test compound.[2]
-
Separation: After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a typical radioligand binding assay.
Conclusion
The 9-azabicyclo[3.3.1]nonane scaffold is a remarkably versatile platform for the design of CNS-active compounds. The rigid bicyclic structure allows for precise positioning of substituents, enabling the fine-tuning of interactions with diverse biological targets. SAR studies have demonstrated that specific structural modifications can impart high affinity and selectivity for opioid, nicotinic acetylcholine, and sigma receptors. While its application as a dopamine transporter ligand has been less successful, the wealth of knowledge gained from SAR studies on this privileged scaffold continues to guide the development of novel therapeutics for a range of neurological and psychiatric disorders. The synthetic accessibility and the rich chemical space that can be explored around the 9-azabicyclo[3.3.1]nonane core ensure its continued relevance in modern medicinal chemistry.
References
- 1. N-3(9)-arylpropenyl-N-9(3)-propionyl-3,9-diazabicyclo[3.3.1]nonanes as mu-opioid receptor agonists. Effects on mu-affinity of arylalkenyl chain modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. AU736798B2 - 9-Azabicyclo(3.3.1)non-2-ene and nonane derivatives as cholinergic ligands at nicotinic ACh receptors - Google Patents [patents.google.com]
- 4. CA2787063C - Nicotinic acetylcholine receptor modulators - Google Patents [patents.google.com]
- 5. Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl carbamate analogs as sigma2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and dopamine transporter affinity of 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. orgsyn.org [orgsyn.org]
A Comparative Guide to the Structural and Conformational Landscape of Endo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane
For researchers, medicinal chemists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. The 9-azabicyclo[3.3.1]nonane scaffold is a privileged motif in medicinal chemistry, offering a rigid framework that allows for precise positioning of functional groups in space. This guide provides an in-depth analysis of the anticipated solid-state structure of Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane, a valuable building block in the synthesis of complex bioactive molecules. In the absence of a publicly available crystal structure for this specific derivative, this guide will leverage established principles of conformational analysis and comparative data from structurally related analogues to predict its conformation and highlight key structural features.
The 9-Azabicyclo[3.3.1]nonane Core: A Conformational Overview
The bicyclo[3.3.1]nonane framework is not planar and can adopt several conformations. The principal conformations are the twin-chair (a), the boat-chair (b), and the twisted twin-boat (c). For the parent 9-azabicyclo[3.3.1]nonane, the twin-chair conformation is generally the most stable, a finding supported by numerous computational and experimental studies.[1] However, the conformational preference can be influenced by the nature and position of substituents, which can introduce steric and electronic interactions that favor one conformation over another.
Caption: Principal conformations of the 9-azabicyclo[3.3.1]nonane scaffold.
Predicted Conformation of this compound
For this compound, the bulky tert-butoxycarbonyl (Boc) protecting group on the endo-3-amino substituent is expected to play a crucial role in determining the overall conformation. In a twin-chair conformation, an endo substituent at the 3-position experiences significant steric hindrance from the C7 methylene group on the opposing ring. This transannular interaction can destabilize the twin-chair form.
However, the alternative boat-chair conformation would place the piperidine ring in a boat form, which is generally energetically unfavorable. Therefore, it is most likely that the molecule will adopt a distorted twin-chair conformation to alleviate the steric strain between the endo-Boc-amino group and the C7 hydrogen atoms. This distortion would likely involve a slight flattening of the cyclohexane ring bearing the substituent.
Comparison with Analogues:
The preference for a twin-chair conformation in 3-azabicyclo[3.3.1]nonane derivatives is well-documented, though distortions are common to minimize steric clashes.[2] For instance, X-ray crystallographic studies of various 3-substituted 9-azabicyclo[3.3.1]nonanes have consistently shown a preference for the chair-chair conformation, even with bulky substituents. The degree of flattening of the rings is dependent on the size and orientation of the substituent.
| Structural Parameter | Predicted for this compound | Observed in a Typical Twin-Chair 9-Azabicyclo[3.3.1]nonane |
| Overall Conformation | Distorted Twin-Chair | Twin-Chair |
| N9-C3 Distance | ~3.0 - 3.2 Å | ~3.1 Å |
| C3-C7 Distance | ~3.2 - 3.4 Å (potentially larger due to distortion) | ~3.3 Å |
| Dihedral Angle (C1-C2-C3-C4) | Expected to be smaller than ideal chair due to flattening | ~55-60° |
Experimental Protocol for Synthesis and Crystallization
The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available precursors. The following is a plausible experimental protocol based on established methodologies for the synthesis of related compounds.[3][4]
Step 1: Synthesis of 9-Azabicyclo[3.3.1]nonan-3-one
A common route to the 9-azabicyclo[3.3.1]nonane core involves a Robinson annulation or similar cyclization strategies.
Step 2: Reductive Amination to form Endo-3-amino-9-azabicyclo[3.3.1]nonane
The ketone can be converted to the endo-amine via reductive amination. The stereochemical outcome is often directed by the steric bulk of the reducing agent and the reaction conditions.
Step 3: Boc Protection of the Amino Group
The resulting endo-amine is then protected with a Boc group using di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base.
Caption: Synthetic workflow for this compound.
Crystallization Protocol:
Obtaining X-ray quality crystals is often a matter of empirical screening of various solvents and conditions. A recommended starting point for the crystallization of this compound would be slow evaporation from a solution in a moderately polar solvent system, such as ethyl acetate/hexanes or dichloromethane/methanol, at room temperature.
Conclusion and Future Perspectives
While a definitive crystal structure of this compound remains to be publicly reported, a comprehensive analysis of the conformational preferences of the 9-azabicyclo[3.3.1]nonane scaffold allows for a confident prediction of its solid-state structure. The molecule is expected to adopt a distorted twin-chair conformation to accommodate the sterically demanding endo-Boc-amino substituent. This structural insight is invaluable for medicinal chemists utilizing this building block for the design and synthesis of novel therapeutics. The experimental protocols provided herein offer a practical guide for its synthesis and crystallization, paving the way for future definitive structural elucidation by X-ray crystallography.
References
-
Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. PubMed Central. Available at: [Link]
-
Conformations of 3-azabicyclo[3.3.1]nonane derivatives. RSC Publishing. Available at: [Link]
-
This compound. INDOFINE Chemical Company. Available at: [Link]
-
exo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane, min 97%, 500 mg. CP Lab Safety. Available at: [Link]
-
Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs. ResearchGate. Available at: [Link]
-
Conformational equilibria for 2- and 3-bicyclo[3.3.1]nonanols. ACS Publications. Available at: [Link]
-
This compound, min 97%, 1 gram. CP Lab Safety. Available at: [Link]
-
The molecular structure and conformation of bicyclo[3.3.1]nonan-9-one: Ab initio and DFT calculations. ResearchGate. Available at: [Link]
-
9-Azabicyclo(3.3.1)nonane. PubChem. Available at: [Link]
-
9-Azabicyclo[3.3.1]nonane,9-methyl-. NIST WebBook. Available at: [Link]
- Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative. Google Patents.
-
Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes. ResearchGate. Available at: [Link]
-
Multicomponent Cascade Reaction of 3-Formylchromones: Highly Selective Synthesis of Functionalized 9-Azabicyclo[3.3.1]nonane Derivatives. ACS Publications. Available at: [Link]
-
Endo-9-azabicyclo[3.3.1]nonan-3-ol. PubChem. Available at: [Link]
-
Crystallography Open Database: Search results. Crystallography Open Database. Available at: [Link]
-
endo-7-(Boc-amino)-9-oxo-3-oxabicyclo[3.3.1]nonane. PubChem. Available at: [Link]
Sources
- 1. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformations of 3-azabicyclo[3.3.1]nonane derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. calpaclab.com [calpaclab.com]
- 4. 9-Azabicyclo(3.3.1)nonane | C8H15N | CID 286595 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Chiral Resolution of 3-Amino-9-Azabicyclo[3.3.1]nonane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The enantiomerically pure forms of 3-amino-9-azabicyclo[3.3.1]nonane derivatives are crucial building blocks in medicinal chemistry, forming the core of various therapeutic agents. Their rigid bicyclic structure provides a well-defined three-dimensional orientation for pendant functional groups, making them attractive scaffolds for targeting a range of biological receptors. The stereochemistry at the C3 position is often critical for pharmacological activity, necessitating efficient and scalable methods for chiral resolution.
This guide provides an in-depth comparison of the primary strategies for the chiral resolution of 3-amino-9-azabicyclo[3.3.1]nonane derivatives: classical diastereomeric salt resolution and enzymatic kinetic resolution. We will delve into the mechanistic principles, provide detailed experimental protocols, and present comparative data to assist researchers in selecting the most suitable method for their specific needs.
At a Glance: Performance Comparison of Resolution Strategies
The choice between classical and enzymatic resolution methods often involves a trade-off between development time, scalability, cost, and the desired enantiomeric purity. Below is a summary of the key performance indicators for these two approaches.
| Parameter | Classical Diastereomeric Salt Resolution | Enzymatic Kinetic Resolution |
| Resolving Agent | Chiral Acid (e.g., O,O'-Dibenzoyltartaric Acid) | Enzyme (e.g., Lipase from Candida rugosa) |
| Principle | Formation of diastereomeric salts with different solubilities, allowing for separation by crystallization. | Enantioselective acylation of one enantiomer by an enzyme, allowing for separation of the acylated product from the unreacted enantiomer. |
| Typical Yield | Theoretically up to 50% for each enantiomer. | Up to 50% for the unreacted amine and ~50% for the acylated product. |
| Enantiomeric Excess (e.e.) | Can be high (>98%) after recrystallization. | Often very high (>99%) for both the unreacted amine and the acylated product. |
| Reaction Conditions | Variable, often requires screening of solvents and temperatures. | Mild (e.g., room temperature to 50°C), typically in organic solvents. |
| Scalability | Well-established for large-scale industrial processes. | Can be scalable, with considerations for enzyme cost and stability. |
| Development Time | Can be time-consuming due to the need for screening resolving agents and crystallization conditions. | Can be faster to screen a panel of enzymes and reaction conditions. |
Classical Diastereomeric Salt Resolution: The Tried-and-True Method
Classical resolution via the formation of diastereomeric salts is a robust and widely used technique for separating enantiomers on both laboratory and industrial scales. The principle lies in the reaction of a racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1]
A common and effective resolving agent for bicyclic amines is O,O'-dibenzoyltartaric acid (DBTA). The choice of solvent is critical and often requires empirical screening to find conditions where one diastereomeric salt is significantly less soluble than the other.
Experimental Protocol: Diastereomeric Salt Resolution of endo-3-Amino-9-methyl-9-azabicyclo[3.3.1]nonane with (-)-O,O'-Dibenzoyl-L-tartaric Acid
This protocol is based on established procedures for the resolution of bicyclic amines.
Materials:
-
Racemic endo-3-amino-9-methyl-9-azabicyclo[3.3.1]nonane
-
(-)-O,O'-Dibenzoyl-L-tartaric acid (DBTA)
-
Ethyl acetate
-
Methanol
-
Sodium hydroxide (1 M solution)
-
Dichloromethane
Procedure:
-
Salt Formation: Dissolve 1.0 equivalent of racemic endo-3-amino-9-methyl-9-azabicyclo[3.3.1]nonane in ethyl acetate. In a separate flask, dissolve 0.5 equivalents of (-)-O,O'-dibenzoyl-L-tartaric acid in a minimal amount of warm ethyl acetate.
-
Crystallization: Slowly add the DBTA solution to the amine solution with stirring. A precipitate should form. Allow the mixture to stir at room temperature for several hours, then cool to 0-5°C to maximize crystallization.
-
Isolation of Diastereomeric Salt: Collect the crystalline solid by filtration and wash with cold ethyl acetate. This solid is the less soluble diastereomeric salt.
-
Liberation of the Enantiopure Amine: Suspend the isolated salt in a biphasic mixture of dichloromethane and 1 M sodium hydroxide solution. Stir vigorously until all the solid has dissolved.
-
Extraction: Separate the organic layer, and extract the aqueous layer with additional portions of dichloromethane.
-
Isolation of the Product: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
Determination of Enantiomeric Excess: Analyze the product by chiral HPLC or GC to determine the enantiomeric excess.
-
Recovery of the Other Enantiomer: The mother liquor from the filtration in step 3 contains the more soluble diastereomeric salt. This can be treated in a similar manner (steps 4-7) to recover the other enantiomer, which will be enriched in the opposite configuration.
Causality Behind Experimental Choices:
-
Stoichiometry: Using 0.5 equivalents of the resolving agent ensures that only one enantiomer of the amine will preferentially form the less soluble salt, leading to a more efficient separation.
-
Solvent Choice: Ethyl acetate is a common solvent for diastereomeric salt formation as it often provides good solubility differences between the salts. The minimal use of warm solvent for dissolving the resolving agent prevents premature precipitation.
-
Temperature: Cooling the mixture after initial salt formation increases the yield of the crystalline salt by decreasing its solubility.
Sources
"comparative study of different protecting groups for the 3-amino-9-azabicyclo[3.3.1]nonane scaffold"
Introduction: The Strategic Importance of the 3-Amino-9-azabicyclo[3.3.1]nonane Scaffold and the Imperative of Amine Protection
The 9-azabicyclo[3.3.1]nonane, often referred to as granatane, is a conformationally restricted bicyclic amine that serves as a vital structural motif in medicinal chemistry. Its rigid framework allows for the precise spatial orientation of functional groups, making it a valuable scaffold for designing ligands that target a variety of receptors and enzymes. The introduction of an amino group at the 3-position significantly expands the synthetic possibilities, providing a key vector for pharmacophore elaboration and property modulation.
However, the nucleophilic and basic nature of the 3-amino group necessitates a robust protection strategy during multi-step syntheses.[1] Unprotected amines can engage in a myriad of undesired side reactions, compromising reaction yields and leading to complex purification challenges. The choice of an appropriate protecting group is therefore a critical decision in the synthetic design, directly impacting the efficiency, selectivity, and overall success of the synthetic route. An ideal protecting group should be easily introduced in high yield, stable to a wide range of reaction conditions, and readily removed under mild conditions that do not compromise the integrity of the rest of the molecule.[1]
This guide provides a comparative analysis of three widely used amine protecting groups—tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—for the 3-amino-9-azabicyclo[3.3.1]nonane scaffold. We will delve into the practical aspects of their installation and cleavage, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their drug discovery and development endeavors.
Comparative Analysis of Protecting Groups
The selection of a suitable protecting group hinges on its stability profile and the orthogonality of its cleavage conditions relative to other functional groups present in the molecule. Boc, Cbz, and Fmoc groups offer distinct advantages and are cleaved under acidic, reductive/acidic, and basic conditions, respectively, providing a versatile toolbox for the synthetic chemist.
| Protecting Group | Structure | Introduction Reagents | Cleavage Conditions | Stability | Key Advantages | Potential Drawbacks |
| Boc |
| Di-tert-butyl dicarbonate (Boc)₂O, Base (e.g., NEt₃, NaOH) | Acidic (e.g., TFA in DCM, HCl in dioxane)[2] | Stable to bases, nucleophiles, and catalytic hydrogenation.[3] | High yields, mild protection conditions, gaseous byproducts upon cleavage.[3] | Labile to strong acids, which may not be compatible with acid-sensitive functional groups. |
| Cbz |
| Benzyl chloroformate (Cbz-Cl), Base (e.g., Na₂CO₃, NaHCO₃) | Catalytic Hydrogenolysis (H₂, Pd/C); Strong acids (e.g., HBr in AcOH)[4][5] | Stable to mild acids and bases.[4] | Orthogonal to Boc and Fmoc; stable protected compounds are often crystalline.[4][6] | Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups) during hydrogenolysis.[3] Catalyst poisoning can be an issue. |
| Fmoc |
| Fmoc-OSu, Fmoc-Cl, Base (e.g., NaHCO₃) | Basic (e.g., 20% Piperidine in DMF)[7] | Stable to acids and catalytic hydrogenation.[8] | Very mild cleavage conditions; orthogonal to Boc and Cbz.[8] | Labile to primary and secondary amines; the dibenzofulvene byproduct can form adducts with the deprotected amine. |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the protection and deprotection of the 3-amino-9-azabicyclo[3.3.1]nonane scaffold with Boc, Cbz, and Fmoc groups.
tert-Butoxycarbonyl (Boc) Group
The Boc group is a popular choice due to its ease of introduction and clean, acid-mediated cleavage.
Caption: Boc protection workflow.
Protocol:
-
To a solution of 3-amino-9-azabicyclo[3.3.1]nonane (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) is added triethylamine (1.2 eq).
-
The solution is cooled to 0 °C, and a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the N-Boc protected product.
Caption: Boc deprotection workflow.
Protocol:
-
The 3-(Boc-amino)-9-azabicyclo[3.3.1]nonane (1.0 eq) is dissolved in DCM (10 mL/mmol).
-
The solution is cooled to 0 °C, and trifluoroacetic acid (TFA, 10 eq) is added dropwise.[2]
-
The reaction mixture is stirred at room temperature for 1-3 hours, with progress monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in DCM and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the deprotected amine.
Benzyloxycarbonyl (Cbz) Group
The Cbz group is a classic amine protecting group, valued for its stability and removal by catalytic hydrogenolysis.
Caption: Cbz protection workflow.
Protocol:
-
3-Amino-9-azabicyclo[3.3.1]nonane (1.0 eq) is dissolved in a mixture of dioxane and water (1:1, 10 mL/mmol).
-
Sodium carbonate (2.5 eq) is added, and the mixture is cooled to 0 °C.
-
Benzyl chloroformate (Cbz-Cl, 1.2 eq) is added dropwise, and the reaction is stirred at room temperature for 4-6 hours.[4]
-
Reaction progress is monitored by TLC.
-
Upon completion, the mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product can often be purified by crystallization.
Caption: Cbz deprotection by hydrogenolysis.
Protocol (Catalytic Hydrogenolysis):
-
The 3-(Cbz-amino)-9-azabicyclo[3.3.1]nonane (1.0 eq) is dissolved in methanol (20 mL/mmol).
-
10% Palladium on carbon (Pd/C, 10 mol%) is added to the solution.[5]
-
The flask is evacuated and backfilled with hydrogen gas (H₂) from a balloon. This is repeated three times.
-
The reaction is stirred vigorously under a hydrogen atmosphere at room temperature for 4-24 hours.
-
Progress is monitored by TLC.
-
Upon completion, the mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the deprotected amine.
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is favored for its mild, base-labile cleavage, which is orthogonal to both acid- and reduction-sensitive groups.
Caption: Fmoc protection workflow.
Protocol:
-
Dissolve 3-amino-9-azabicyclo[3.3.1]nonane (1.0 eq) in a 1:1 mixture of dioxane and aqueous sodium bicarbonate solution (10 mL/mmol).
-
Add N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, 1.1 eq) and stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once complete, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Caption: Fmoc deprotection workflow.
Protocol:
-
Dissolve the 3-(Fmoc-amino)-9-azabicyclo[3.3.1]nonane (1.0 eq) in a 20% solution of piperidine in N,N-dimethylformamide (DMF, 10 mL/mmol).[7]
-
Stir the solution at room temperature. The reaction is typically complete within 30 minutes to 2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess piperidine under high vacuum.
-
The residue can be purified by column chromatography or by an acid-base extraction to isolate the free amine.
Conclusion and Future Perspectives
The choice of an amine protecting group for the 3-amino-9-azabicyclo[3.3.1]nonane scaffold is a critical decision that should be guided by the overall synthetic strategy. The Boc group offers a robust and straightforward approach for many applications, provided the subsequent steps are not acid-sensitive. The Cbz group provides an excellent orthogonal option, particularly when base-labile groups are present, but care must be taken with substrates containing reducible functionalities. The Fmoc group, with its exceptionally mild cleavage conditions, is ideal for the synthesis of highly sensitive and complex target molecules.
The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers working with this important scaffold. As the demand for novel therapeutics based on the 9-azabicyclo[3.3.1]nonane framework continues to grow, the development of new and more efficient protection and deprotection methodologies will undoubtedly remain an active area of research. Future work may focus on the application of photolabile or enzymatic deprotection strategies to further enhance the synthetic utility of this versatile building block.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. chempep.com [chempep.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane
This document provides essential safety protocols, operational workflows, and disposal plans for Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane (CAS No: 155560-04-6). As a crucial building block in research and development, particularly in medicinal chemistry and the synthesis of PROTACs, ensuring the safe handling of this compound is paramount to protecting laboratory personnel and the integrity of research outcomes.[1][2][3] This guide is founded on a risk-based approach, synthesizing data from safety data sheets (SDS) and best practices for handling analogous Boc-protected amines.
Core Hazard Profile and Risk Assessment
Understanding the specific hazards of this compound is the foundation of a robust safety plan. The primary risks associated with this compound are acute toxicity through multiple exposure routes.[2] A comprehensive risk assessment should be performed before any new procedure involving this chemical is initiated.
Table 1: GHS Hazard Identification for this compound
| Hazard Classification | GHS Category | Hazard Statement | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | Warning |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | Warning |
| Data sourced from Key Organics Safety Data Sheet.[2] |
The causality behind these classifications dictates our handling procedures. The "harmful" designation indicates that significant adverse health effects can occur upon exposure. The Boc (tert-butyloxycarbonyl) protecting group is generally stable but can be removed under acidic conditions, a factor to consider when selecting cleaning agents or managing incompatible materials.[4][5] Given that the toxicological properties have not been exhaustively investigated, a cautious approach is warranted, treating the compound as potentially irritating to the eyes and respiratory system, similar to other bicyclic amines.[6][7]
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering controls like fume hoods are the primary method for exposure mitigation, a comprehensive PPE strategy is mandatory. The selection of PPE must directly address the identified inhalation, dermal, and splash hazards.
Caption: The Hierarchy of Controls prioritizes safer work systems over reliance on PPE.
Table 2: Mandatory PPE for Handling this compound
| Protection Type | Specification | Rationale and Causality |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side-shields or chemical splash goggles.[1] | Protects against accidental splashes of the solid or solutions, preventing direct eye contact which can lead to irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1] | Prevents skin contact, addressing the H312 "Harmful in contact with skin" hazard.[2] Gloves must be inspected before use and changed immediately if contaminated.[8] |
| Skin & Body Protection | Standard laboratory coat worn fully buttoned with long-sleeved clothing underneath.[1] | Minimizes the area of exposed skin, reducing the risk of accidental contact from spills or splashes. |
| Respiratory Protection | All handling of solids must be performed in a certified chemical fume hood.[1] | Directly mitigates the H332 "Harmful if inhaled" hazard by capturing airborne particles at the source.[2] For procedures with high aerosolization potential, a respirator may be required based on a formal risk assessment. |
Operational and Handling Workflow
A systematic, step-by-step approach to handling minimizes risk and ensures procedural consistency.
Caption: A logical workflow for safe handling from preparation to storage.
Step-by-Step Handling Protocol
-
Preparation and Area Setup :
-
Before handling, verify that the chemical fume hood is operational and the work area is clean and uncluttered.[1]
-
Confirm that an emergency shower and eyewash station are accessible and unobstructed.[1]
-
Assemble all necessary equipment (spatulas, weigh boats, glassware) and reagents to minimize movement in and out of the hood.
-
-
Chemical Handling :
-
Always wear the full, specified PPE before handling the container.[2]
-
Conduct all manipulations that may generate dust, such as weighing and transferring solids, within the fume hood.[1]
-
Avoid eating, drinking, or smoking in the handling area.[2]
-
Keep the container tightly closed when not in use to prevent contamination and accidental spills.[2]
-
-
Storage :
Emergency Procedures: Spills and First Aid
Preparedness is key to mitigating the impact of an accidental release or exposure.
-
Spill Response :
-
Evacuate personnel from the immediate area and ensure adequate ventilation.[8]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[9]
-
Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[8][9]
-
Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[9]
-
-
First Aid Measures :
-
Inhalation : If respiratory irritation occurs, immediately move the affected person to fresh air. If breathing is difficult or irritation persists, seek medical attention.[2][8]
-
Skin Contact : Remove contaminated clothing and shoes immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][8]
-
Eye Contact : Hold eyelids open and rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical attention.[2]
-
Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth thoroughly with water and give 1-2 glasses of water. Seek immediate medical attention.[2]
-
Chemical Waste Disposal Plan
Proper disposal is a critical final step to ensure environmental responsibility and regulatory compliance. All waste generated from handling this compound must be treated as hazardous waste.
Caption: Step-by-step process for compliant chemical waste disposal.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation :
-
Designate a specific, leak-proof, and chemically compatible container for all waste contaminated with this compound.[10]
-
This includes residual solid chemical, contaminated weighing papers, pipette tips, gloves, and absorbent materials from spills.[9]
-
Do not mix this waste with other chemical streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[10]
-
-
Container Labeling :
-
Decontamination of Empty Containers :
-
Once the original chemical container is empty, it must be decontaminated before disposal.[10]
-
Triple-rinse the container with a suitable solvent (e.g., ethanol).[10]
-
Collect all rinsate and add it to the designated liquid hazardous waste container.[10]
-
After rinsing, deface the original label and dispose of the container according to your laboratory's procedures for non-hazardous glass or plastic waste.[10]
-
-
Final Disposal :
References
- Benchchem. (n.d.). Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for APN-C3-NH-Boc.
- Benchchem. (2025). Navigating the Disposal of Amino-PEG12-Boc: A Guide for Laboratory Professionals.
- Key Organics. (2017). Safety Data Sheet: this compound.
- Benchchem. (2025). Safe Disposal of (R)-3-(Boc-amino)pyrrolidine: A Comprehensive Guide for Laboratory Professionals.
- INDOFINE Chemical Company. (n.d.). This compound.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: Tert-butyl exo-N-(3-oxa-7-azabicyclo[3.3.1]nonan-9-yl)carbamate.
-
Echemi. (n.d.). Endo-3-amine-9-methyl-9-azabicyclo[1][2][2]nonane di Safety Data Sheets. Retrieved from
- Suzhou Highfine Biotech. (n.d.). Double BOC protection selective removal method.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Capot Chemical. (2024). MSDS of tert-butyl endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate.
- RSC Publishing. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics.
Sources
- 1. benchchem.com [benchchem.com]
- 2. keyorganics.net [keyorganics.net]
- 3. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 4. Double BOC protection selective removal method [en.highfine.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. aksci.com [aksci.com]
- 7. capotchem.com [capotchem.com]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
